Gal-ARV-771
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C71H84ClN9O19S2 |
|---|---|
Poids moléculaire |
1467.1 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[(3R,5S)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxycarbonyloxymethyl]phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C71H84ClN9O19S2/c1-37-40(4)102-68-58(37)59(48-20-22-50(72)23-21-48)76-53(65-79-78-41(5)81(65)68)31-56(86)73-26-29-91-27-13-28-92-35-57(87)77-64(71(10,11)12)67(89)80-32-52(30-54(80)66(88)75-38(2)47-16-18-49(19-17-47)63-39(3)74-36-101-63)99-70(90)94-33-46-14-24-51(25-15-46)98-69-62(97-45(9)85)61(96-44(8)84)60(95-43(7)83)55(100-69)34-93-42(6)82/h14-25,36,38,52-55,60-62,64,69H,13,26-35H2,1-12H3,(H,73,86)(H,75,88)(H,77,87)/t38-,52+,53-,54-,55+,60-,61-,62+,64+,69+/m0/s1 |
Clé InChI |
OGSAIDNWLQNZNJ-MBXXOJFBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Gal-ARV-771: A Targeted Approach to Eradicating Senescent Cells
A Technical Guide on the Mechanism of Action of a Senolytic Prodrug
For researchers, scientists, and drug development professionals, this document provides an in-depth examination of the mechanism of action of Gal-ARV-771, a novel senolytic agent designed for the targeted elimination of senescent cells. Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a range of age-related diseases and cancer therapy resistance.[1][2][3][4] this compound offers a promising strategy by leveraging a key biomarker of senescence for its activation.
Core Mechanism: Prodrug Activation and Targeted Protein Degradation
This compound is a prodrug of ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader.[5][6] ARV-771 itself is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4 proteins.[7][8] The innovative design of this compound confers selectivity for senescent cells by exploiting the elevated activity of senescence-associated β-galactosidase (SA-β-gal), a hallmark of cellular senescence.[5][9]
The activation of this compound is a two-step process initiated upon entry into a senescent cell:
-
Esterase Cleavage: An initial cleavage is performed by intracellular esterases.[5]
-
SA-β-gal Hydrolysis: The key selective step involves the hydrolysis of the galactose moiety by the highly active SA-β-gal in senescent cells.[5]
This dual-action release mechanism liberates the active ARV-771 molecule specifically within the target senescent cells.[5] Once activated, ARV-771 mediates the ubiquitination and subsequent proteasomal degradation of BRD4, a critical reader of epigenetic marks that regulates gene expression.[5][7] The degradation of BRD4 in senescent cells ultimately triggers apoptosis, leading to their selective elimination.[5] This targeted approach minimizes toxicity to healthy, non-senescent cells.[5][6]
Caption: Prodrug activation pathway of this compound in senescent cells.
Signaling Pathway of ARV-771-Induced Apoptosis
Upon its release, ARV-771 engages the ubiquitin-proteasome system to degrade BRD4. ARV-771 is a PROTAC composed of a ligand for BET proteins, a linker, and a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[8][10] This ternary complex formation (BRD4-ARV-771-VHL) facilitates the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.
The depletion of BRD4 has profound effects on gene transcription, including the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and the key oncogene c-MYC.[7][8] This shift in the balance of pro- and anti-apoptotic signals ultimately leads to the activation of caspases and the execution of the apoptotic program.
References
- 1. Advancements in therapeutic drugs targeting of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cellular Senescence in Aging and Age-Related Diseases: Challenges, Considerations, and the Emerging Role of Senolytic and Senomorphic Therapies [aginganddisease.org]
- 3. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 4. Cellular senescence: the good, the bad and the unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Senescence: Mechanisms and Therapeutic Potential [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
The Differential Pharmacology of ARV-771 and its Galacto-Conjugate, Gal-ARV-771: A Technical Overview
For Immediate Release to the Scientific Community
This technical guide delineates the fundamental distinctions between the pioneering Proteolysis Targeting Chimera (PROTAC), ARV-771, and its targeted prodrug iteration, Gal-ARV-771. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth comparison of their mechanisms of action, biochemical activities, and strategic applications, substantiated by quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying biological processes.
Core Concepts: From Broad-Spectrum Degrader to Targeted Prodrug
ARV-771 is a synthetic, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader.[1][2][3] As a PROTAC, it is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[4][5] It achieves this by simultaneously binding to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][6][7] This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1][8] This mechanism effectively reduces the cellular levels of BET proteins, which are critical regulators of gene transcription, including the androgen receptor (AR) and c-MYC, thereby showing therapeutic potential in cancers such as castration-resistant prostate cancer (CRPC).[1][4][9]
This compound , in contrast, is a prodrug of ARV-771, engineered for selective activity in senescent cancer cells.[10][11][12] It is a galactose-modified derivative of ARV-771 that can be activated by senescence-associated β-galactosidase (SA-β-gal), an enzyme highly expressed in senescent cells.[10][12] In its prodrug form, this compound is largely inactive. Upon enzymatic cleavage by SA-β-gal within the target senescent cells, the active ARV-771 is released, subsequently inducing the degradation of BET proteins and promoting apoptosis.[10][11][12] This strategy aims to enhance the therapeutic window by minimizing off-target effects in healthy, non-senescent cells.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data for ARV-771 and this compound, providing a direct comparison of their binding affinities and degradation efficiencies.
Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains
| Target Bromodomain | Binding Affinity (Kd) in nM |
| BRD2(1) | 34 |
| BRD2(2) | 4.7 |
| BRD3(1) | 8.3 |
| BRD3(2) | 7.6 |
| BRD4(1) | 9.6 |
| BRD4(2) | 7.6 |
Data sourced from multiple suppliers and publications.[2][3][13][14]
Table 2: Degradation and Inhibitory Concentrations of ARV-771 and this compound
| Compound | Metric | Cell Line | Value |
| ARV-771 | DC50 (BRD2/3/4) | 22Rv1 (CRPC) | < 5 nM |
| IC50 (c-MYC) | 22Rv1 (CRPC) | < 1 nM | |
| This compound | DC50 (BRD4) | Senescent A549 | 18.3 nM |
| IC50 | Normal A549 | 3.29 µM | |
| IC50 | Senescent A549 | 640 nM |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition of cell viability.[4][10][15]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic, the following diagrams are provided in DOT language for Graphviz.
Mechanism of Action of ARV-771
Caption: Mechanism of ARV-771-mediated BET protein degradation.
Prodrug Activation of this compound
Caption: Selective activation of this compound in senescent cells.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing ARV-771 and this compound activity.
Detailed Experimental Protocols
Cell Culture and Induction of Senescence
-
Cell Lines: A549 (human lung carcinoma), 22Rv1 (human prostate carcinoma), VCaP (human prostate carcinoma).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Senescence (for A549 cells): To induce senescence, A549 cells are treated with a low dose of etoposide (B1684455) (e.g., 5 µM) for a specified period, followed by a recovery period in fresh media. Senescence is confirmed by Senescence-Associated β-Galactosidase (SA-β-gal) staining.[10]
Western Blot Analysis for Protein Degradation
-
Cell Treatment: Normal and senescent cells are seeded in 6-well plates. After 24 hours, cells are treated with varying concentrations of ARV-771 or this compound for 16-24 hours.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[5][10]
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, cells are treated with a serial dilution of ARV-771 or this compound for 72 hours.
-
Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega) or by MTT assay. The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 values are calculated using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).[10]
Apoptosis Assay (PARP Cleavage)
-
Protocol: The protocol for cell treatment and protein extraction is similar to the Western Blot analysis.
-
Immunoblotting: The primary antibody used is specific for full-length and cleaved PARP (Poly (ADP-ribose) polymerase). An increase in the cleaved PARP fragment is indicative of apoptosis.[4][7]
Conclusion
The primary distinction between this compound and ARV-771 lies in their activation mechanism and target cell population. ARV-771 is a potent, broadly acting BET degrader, while this compound is a sophisticated prodrug designed for targeted delivery of ARV-771 to senescent cancer cells. This targeted approach, leveraging the specific enzymatic activity of SA-β-gal, represents a promising strategy to enhance the therapeutic index of PROTAC-based therapies by concentrating their potent cytotoxic effects on diseased cells while sparing healthy tissues. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of such advanced therapeutic modalities.
References
- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pnas.org [pnas.org]
- 10. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 14. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 15. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gal-ARV-771: A Technical Guide to a Novel Senescence-Targeted Proteolysis Targeting Chimera (PROTAC)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, plays a dual role in cancer biology. While it can act as a tumor-suppressive mechanism, the accumulation of senescent cancer cells following therapies like chemotherapy can contribute to a pro-inflammatory tumor microenvironment via the Senescence-Associated Secretory Phenotype (SASP), promoting tumor relapse and metastasis.[1] Senolytics, drugs that selectively eliminate senescent cells, represent a promising therapeutic strategy. Gal-ARV-771 is an innovative, investigational senolytic agent that leverages the unique biochemical signature of senescent cells to achieve high selectivity. It is a prodrug that combines a galactose moiety with ARV-771, a potent proteolysis-targeting chimera (PROTAC) that degrades Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4.[1][2] This guide provides a detailed technical overview of this compound's mechanism of action, quantitative efficacy data, relevant signaling pathways, and the experimental protocols used for its evaluation.
Mechanism of Action: Selective Activation and Target Degradation
This compound's selectivity hinges on a two-stage mechanism: targeted activation within senescent cells followed by potent protein degradation.
-
Selective Prodrug Activation: Senescent cells are characterized by the overexpression and high activity of Senescence-Associated β-galactosidase (SA-β-gal).[1][3] this compound is designed with a galactose "capping" group that renders the core PROTAC, ARV-771, inactive. Upon entry into a senescent cell, the high SA-β-gal activity cleaves the galactose moiety.[1] This enzymatic reaction releases the active ARV-771 molecule.[1] In non-senescent cells with low SA-β-gal activity, the prodrug remains largely intact and inactive, minimizing off-target effects.[1]
-
PROTAC-Mediated BRD4 Degradation: The uncaged ARV-771 is a pan-BET degrader.[4][5] It is a heterobifunctional molecule containing a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] By bringing BRD4 and the E3 ligase into close proximity, ARV-771 induces the poly-ubiquitination of BRD4.[8][9] The ubiquitin-tagged BRD4 is then recognized and degraded by the cell's proteasome.[1][9] This degradation effectively removes BRD4 from the cell, leading to the induction of apoptosis.[1][5]
Quantitative Data Presentation
The senolytic activity of this compound has been quantified in vitro using non-small cell lung cancer A549 cells, where senescence was induced by etoposide (B1684455) treatment. The data demonstrates a clear selectivity for senescent cells (s-A549) over their non-senescent, normal counterparts (n-A549).
In Vitro Efficacy
The selectivity of a senolytic agent can be expressed by the senolytic index, calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in senescent cells.
Table 1: Comparative Cell Viability (IC₅₀) in A549 Cells after 72h Treatment
| Compound | Cell Type | IC₅₀ | Senolytic Index (s-A549 / n-A549) |
|---|---|---|---|
| This compound | n-A549 (Normal) | 3.29 µM[1] | 5.17 [1] |
| s-A549 (Senescent) | 640 nM[1] | ||
| ARV-771 | n-A549 (Normal) | 354 nM[1] | 0.59 |
| | s-A549 (Senescent) | 603 nM[1] | |
Table 2: Apoptosis Induction in A549 Cells (1.0 µM Treatment)
| Compound | Cell Type | Early Apoptosis (%) |
|---|---|---|
| This compound | n-A549 (Normal) | 8.07%[1] |
| s-A549 (Senescent) | 16.7%[1] | |
| ARV-771 | n-A549 (Normal) | 20.1%[1] |
| | s-A549 (Senescent) | 17.0%[1] |
The data clearly shows that while the parent compound ARV-771 is highly potent against both normal and senescent cells, this compound displays a significantly preferential cytotoxicity towards senescent cells.[1]
In Vivo Efficacy
The therapeutic benefit of this compound was evaluated in an A549 xenograft mouse model where senescence was first induced in the tumors with etoposide.
Table 3: In Vivo Antitumor Activity in A549 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Key Biomarker Changes |
|---|---|---|---|
| Etoposide + This compound | 20 mg/kg (daily) | 74%[1] | ↓ BRD4, ↓ Ki-67 (proliferation), ↑ Cleaved Caspase-3 (apoptosis)[1] |
| Etoposide + ARV-771 | 20 mg/kg (daily) | 80%[1] | Not specified, but significant tumor inhibition observed[1] |
Treatment with this compound alone, without prior induction of senescence by etoposide, did not have a comparable effect on tumor growth, highlighting that its therapeutic effect is dependent on the presence of senescent cells.[1] Importantly, the effective doses were well-tolerated with no significant toxicity observed.[1][2]
Signaling Pathway: From BRD4 Degradation to Apoptosis
The degradation of BRD4 by ARV-771 initiates a cascade of events culminating in apoptotic cell death. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes and anti-apoptotic proteins.
-
Target Gene Suppression: BRD4 is essential for the expression of oncogenes like c-MYC and anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[8][10][11] The degradation of BRD4 leads to the rapid downregulation of these transcripts.[5]
-
Initiation of Intrinsic Apoptosis: The reduction in anti-apoptotic Bcl-2 family proteins disrupts the mitochondrial outer membrane potential.[11][12] This allows for the release of cytochrome c from the mitochondria into the cytoplasm.[12][13]
-
Caspase Cascade Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[12][13] Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3.[13]
-
Execution of Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[5][9][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Induction of Senescence
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Senescence: Plate A549 cells at a determined density. After 24 hours, treat cells with a sub-lethal dose of etoposide (e.g., 10-20 µM) for 24-48 hours.
-
Recovery: Remove the etoposide-containing medium, wash cells with PBS, and replace with fresh complete medium. Culture for an additional 7-10 days to allow the senescence phenotype to fully develop. Non-senescent control cells are cultured in parallel and treated with vehicle (DMSO).
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
-
Fixation: Wash senescent and non-senescent control cells with PBS and fix with 1% formaldehyde/0.2% glutaraldehyde (B144438) in PBS for 15 minutes at room temperature.
-
Staining: Wash cells again with PBS and incubate at 37°C (without CO₂) overnight with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
-
Visualization: Observe cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity. Quantify by counting the percentage of blue-stained cells in multiple fields of view.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plating: Seed senescent (s-A549) and non-senescent (n-A549) cells in 96-well opaque-walled plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or ARV-771 (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate IC₅₀ values using non-linear regression.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound (e.g., 1.0 µM) or vehicle for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo A549 Xenograft Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneously inject A549 cells into the flanks of the mice.
-
Tumor Growth and Senescence Induction: Allow tumors to grow to an average volume of 80–100 mm³. Induce senescence by treating mice with etoposide (e.g., 5 mg/kg).
-
Drug Administration: Following senescence induction, administer daily doses of this compound (20 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection) for a defined period (e.g., 19 days).
-
Monitoring: Monitor tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and subsequent analysis, such as immunohistochemistry (IHC) for BRD4, Ki-67, and cleaved caspase-3.
References
- 1. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senescence and the SASP: many therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ARV-771 PROTAC Mechanism of BRD4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting them. ARV-771 is a potent and well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation. By hijacking the cell's own ubiquitin-proteasome system, ARV-771 induces the degradation of BRD4, a key epigenetic reader and transcriptional regulator implicated in various cancers, including castration-resistant prostate cancer (CRPC). This guide provides a detailed examination of the molecular mechanism of ARV-771, quantitative data on its efficacy, and the experimental protocols used to characterize its activity.
The Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARV-771 is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker.[1] One end binds to the target protein (BRD4), and the other binds to an E3 ubiquitin ligase. This dual-binding action is the cornerstone of its function.
Molecular Composition:
-
BET-binding Moiety: A ligand derived from triazolo-diazepine acetamide (B32628) BET inhibitors, which has a high affinity for the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[2]
-
E3 Ligase Ligand: A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
-
Linker: A chemical linker that connects the two ligands, optimized for length and composition to facilitate the formation of a stable ternary complex.[3]
The mechanism proceeds through a series of orchestrated steps:
-
Ternary Complex Formation: ARV-771 first binds to both the BRD4 protein and the VHL E3 ligase simultaneously, forming a BRD4-ARV-771-VHL ternary complex.[1][4] This induced proximity is the critical event that initiates the degradation process.
-
Ubiquitination: The VHL E3 ligase, now in close proximity to BRD4, acts as a scaffold to recruit ubiquitin-conjugating enzymes (E2). These enzymes transfer ubiquitin molecules onto lysine (B10760008) residues on the surface of the BRD4 protein.[3] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation.[1][5] The proteasome unfolds and degrades the polyubiquitinated BRD4 into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After BRD4 is degraded, ARV-771 and the VHL E3 ligase are released and can engage another BRD4 protein, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
The dependency of this mechanism on the VHL E3 ligase and the proteasome has been experimentally confirmed. Co-treatment with an excess of VHL ligand or with proteasome inhibitors like carfilzomib (B1684676) or MG132 effectively blocks ARV-771-mediated BRD4 degradation.[2][5][6][7]
Downstream Signaling and Cellular Consequences
BRD4 is a critical epigenetic reader that binds to acetylated lysine residues on histones, a mark of active chromatin.[1] Its primary role is to recruit the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation of numerous genes, including key oncogenes like c-MYC.[1]
By degrading BRD4, ARV-771 effectively severs this link in the transcriptional machinery. The consequences are profound and pleiotropic:
-
Suppression of c-MYC: The degradation of BRD4 leads to a rapid and robust downregulation of c-MYC protein levels, a key driver of cell proliferation in many cancers.[2][3]
-
Inhibition of Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer, ARV-771 treatment not only degrades BET proteins but also leads to a decrease in both full-length AR (FL-AR) and AR splice variants (e.g., AR-V7) at the transcript and protein levels.[2][3][6] This dual action is a significant advantage over traditional BET inhibitors.
-
Induction of Apoptosis: The combined suppression of oncogenic drivers like c-MYC and AR leads to cell cycle arrest and the induction of programmed cell death (apoptosis).[8] This is evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[2][6][7]
Quantitative Efficacy Data
The potency of ARV-771 has been quantified through various in vitro assays, demonstrating its high affinity for BET bromodomains and its exceptional efficiency in inducing their degradation.
Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains
| Bromodomain | Binding Affinity (Kd) in nM |
|---|---|
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Data sourced from MedchemExpress and Selleck Chemicals.[9][10]
Table 2: Degradation and Cellular Potency of ARV-771 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
|---|---|---|---|
| 22Rv1 | Castration-Resistant Prostate Cancer (CRPC) | DC50 (BETs) | < 5 |
| VCaP | Castration-Resistant Prostate Cancer (CRPC) | DC50 (BETs) | < 5 |
| LnCaP95 | Castration-Resistant Prostate Cancer (CRPC) | DC50 (BETs) | < 5 |
| Various CRPC | Castration-Resistant Prostate Cancer (CRPC) | DC50 (BETs) | < 1 |
| 22Rv1 | Castration-Resistant Prostate Cancer (CRPC) | IC50 (c-MYC) | < 1 |
| HepG2, Hep3B | Hepatocellular Carcinoma (HCC) | Effective Degradation Conc. | ~100 |
DC50 (half-maximal degradation concentration) represents the concentration required to degrade 50% of the target protein. IC50 (half-maximal inhibitory concentration) refers to the concentration required to inhibit a biological process by 50%. Data sourced from multiple studies.[1][3][8]
Experimental Protocols
Reproducible assessment of PROTAC efficacy is critical. Below are detailed methodologies for key assays used to characterize ARV-771.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with ARV-771.
-
1. Cell Culture and Treatment:
-
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
-
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., anti-Actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
6. Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize BRD4 levels to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of ARV-771 on cell proliferation and viability.
-
1. Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
2. Compound Treatment:
-
Treat the cells with a serial dilution of ARV-771 for 72 hours.[7]
-
-
3. Reagent Incubation:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
-
4. Absorbance Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
1. Cell Treatment:
-
Treat cells with ARV-771 at various concentrations for 24-48 hours.
-
-
2. Cell Harvesting:
-
Collect both adherent and floating cells and wash them with cold PBS.
-
-
3. Staining:
-
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
5. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by ARV-771.
-
Conclusion
ARV-771 exemplifies the power and precision of PROTAC technology. By inducing the targeted degradation of BRD2, BRD3, and BRD4, it achieves a more profound and durable suppression of BET-driven oncogenic pathways than is possible with traditional small-molecule inhibitors. Its mechanism, which leverages the cell's endogenous protein disposal system, results in potent anti-proliferative and pro-apoptotic activity in preclinical cancer models. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for the continued development of targeted protein degraders as a promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
The Role of Senescence-Associated β-Galactosidase in the Activation of Gal-ARV-771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective elimination of senescent cells holds significant promise for cancer therapy. A key challenge lies in the targeted delivery of cytotoxic agents to these specific cell populations while minimizing off-target effects. This technical guide details a novel prodrug strategy centered on the activation of Gal-ARV-771 by senescence-associated β-galactosidase (SA-β-Gal), an enzyme highly expressed in senescent cells. This compound is a galacto-modified proteolysis-targeting chimera (PROTAC) designed to remain inert until it encounters the unique enzymatic environment of senescent cancer cells. Upon activation, it releases the potent BET degrader ARV-771, leading to the targeted degradation of BRD4 and subsequent apoptosis. This guide provides an in-depth overview of the activation mechanism, experimental validation, and the underlying signaling pathways, offering valuable insights for researchers and professionals in drug development.
Introduction to Senolytic Prodrugs and SA-β-Gal
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy.[1] While initially acting as a tumor-suppressive mechanism, the accumulation of senescent cancer cells can contribute to therapy resistance and tumor relapse.[2] Senolytic drugs, which selectively eliminate senescent cells, are a promising therapeutic avenue.[3]
One of the most conserved biomarkers of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-Gal).[4][5] This enzyme's heightened expression in the lysosomes of senescent cells provides a unique opportunity for targeted drug delivery.[4] The prodrug approach leverages this by masking an active drug with a galactose moiety. In the presence of high SA-β-Gal levels, this galactose "cage" is cleaved, releasing the active therapeutic agent specifically within the target senescent cells.[2][4] This strategy has been explored for various cytotoxic compounds and has now been applied to PROTACs.[2][6]
This compound: A PROTAC Prodrug Targeting Senescent Cells
This compound is a prodrug form of ARV-771, a potent pan-BET degrader that functions as a PROTAC.[2][7] ARV-771 targets the BRD2, BRD3, and BRD4 proteins for ubiquitination and subsequent proteasomal degradation.[8][9] In its prodrug form, a galactose moiety is conjugated to ARV-771, effectively inactivating it.[2] The design of this compound is based on the principle that the galactose group will be selectively cleaved by the high levels of SA-β-Gal present in senescent cancer cells, thereby releasing the active ARV-771.[2]
Mechanism of Activation and Signaling Pathway
The activation of this compound is a two-step process that occurs preferentially within senescent cells.[2]
-
Endocytosis and Lysosomal Trafficking : this compound is believed to enter the cells via endocytosis.[2]
-
Enzymatic Cleavage : Within the lysosome, the high concentration of SA-β-Gal catalyzes the hydrolysis of the glycosidic bond, removing the galactose moiety. This process is also facilitated by the action of esterases.[2]
-
Release of Active ARV-771 : The removal of the galactose cage unmasks the active ARV-771 molecule.[2]
-
BRD4 Degradation : The liberated ARV-771, a PROTAC, then brings together the target protein BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8]
-
Ubiquitination and Proteasomal Degradation : This proximity induces the poly-ubiquitination of BRD4, marking it for degradation by the proteasome.[8][10]
-
Apoptosis : The degradation of BRD4, a key regulator of oncogenes like c-MYC, leads to the suppression of androgen receptor (AR) signaling and ultimately induces apoptosis in the senescent cancer cells.[9][10]
Below is a diagram illustrating the activation and signaling pathway of this compound.
Caption: Activation and signaling pathway of this compound in senescent cells.
Quantitative Data Summary
The efficacy of this compound and its active counterpart, ARV-771, has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Degradation Potency of ARV-771 and this compound
| Compound | Cell Line | Target | DC50 (Concentration for 50% Degradation) | Citation |
| ARV-771 | CRPC Cell Lines | BRD2/3/4 | < 5 nM | [10] |
| ARV-771 | CRPC Cell Lines | BET Proteins | < 1 nM | [11] |
| This compound | Senescent A549 | BRD4 | 18.3 nM | [2] |
Table 2: Binding Affinity of ARV-771
| Compound | Target Domain | Kd (Binding Affinity) | Citation |
| ARV-771 | BRD2(1) | 34 nM | [7][12] |
| ARV-771 | BRD2(2) | 4.7 nM | [7][12] |
| ARV-771 | BRD3(1) | 8.3 nM | [7][12] |
| ARV-771 | BRD3(2) | 7.6 nM | [7][12] |
| ARV-771 | BRD4(1) | 9.6 nM | [7][12] |
| ARV-771 | BRD4(2) | 7.6 nM | [7][12] |
Experimental Protocols
The validation of this compound's mechanism of action relies on several key experimental protocols.
Induction of Cellular Senescence
-
Objective : To generate a population of senescent cells for subsequent experiments.
-
Method : A549 lung cancer cells are treated with a low dose of etoposide (B1684455) (e.g., 5 μM) to induce senescence.[2] The induction of senescence is confirmed by staining for SA-β-Gal activity.[2]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Objective : To identify and quantify senescent cells.
-
Method : Cells are fixed and incubated with a staining solution containing the chromogenic substrate 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal) at pH 6.0.[5][13] Senescent cells develop a blue color due to the enzymatic cleavage of X-gal by SA-β-Gal.[5]
Western Blot Analysis for BRD4 Degradation
-
Objective : To quantify the degradation of BRD4 protein following treatment with ARV-771 or this compound.
-
Method :
-
Normal and senescent A549 cells are treated with varying concentrations of ARV-771 or this compound for a specified period (e.g., 16 hours).[2]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for BRD4, followed by a secondary antibody.
-
Protein bands are visualized and quantified to determine the extent of BRD4 degradation.[2]
-
Cell Viability and Apoptosis Assays
-
Objective : To assess the cytotoxic effects of this compound on senescent cells.
-
Method :
Below is a diagram illustrating the experimental workflow for validating this compound activity.
Caption: Experimental workflow for this compound validation.
Conclusion and Future Directions
The targeted activation of this compound by SA-β-Gal in senescent cancer cells represents a significant advancement in the development of senolytic therapies. This prodrug strategy demonstrates high selectivity, leading to the degradation of BRD4 and subsequent apoptosis specifically in the target cell population.[2] In vivo studies have shown that the combination of a senescence-inducing agent (etoposide) with this compound leads to significant tumor growth inhibition without notable toxicity.[2][3] This approach not only enhances the therapeutic window but also has the potential to overcome drug resistance associated with conventional inhibitor-based senolytics.[2]
Future research should focus on expanding this strategy to other PROTACs and senescent cell-associated diseases. Further optimization of the galactose caging chemistry and linker technology could lead to even more precise and potent next-generation senolytic prodrugs. The principles outlined in this guide provide a solid foundation for the continued development of targeted therapies that exploit the unique biology of senescent cells.
References
- 1. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Senescence Associated β-Galactosidase to Selectively Destroy Senescent Cells – Fight Aging! [fightaging.org]
- 5. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 6. The first generation of β-galactosidase-responsive prodrugs designed for the selective treatment of solid tumors in prodrug monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. telomer.com.tr [telomer.com.tr]
A Technical Guide to Gal-ARV-771: A Targeted Approach to Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that can overcome the limitations of traditional chemotherapy and address mechanisms of drug resistance. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own ubiquitin-proteasome system to induce their complete degradation.[1] This guide focuses on ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader, and its galacto-conjugated prodrug, Gal-ARV-771.[2][3]
ARV-771 has demonstrated significant preclinical efficacy, particularly in models of castration-resistant prostate cancer (CRPC), by degrading BET proteins (BRD2, BRD3, and BRD4).[4][5] This degradation leads to the profound suppression of critical oncogenic drivers, including the androgen receptor (AR) and c-MYC.[2][4] this compound represents a novel, targeted delivery strategy, designed to selectively release the active ARV-771 payload within senescent cancer cells, which are characterized by high senescence-associated β-galactosidase (SA-β-gal) activity.[3] This approach aims to eliminate therapy-induced senescent cells that contribute to cancer recurrence and resistance.
This document provides an in-depth technical overview of the mechanism of action, primary molecular targets, preclinical efficacy data, and key experimental protocols associated with ARV-771 and this compound.
Mechanism of Action
ARV-771: A Heterobifunctional Degrader
ARV-771 is a heterobifunctional molecule composed of three key components: a ligand that binds to the BET family of proteins, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker connecting the two.[6][7] Its mechanism of action is a multi-step process that hijacks the cell's natural protein disposal machinery.
-
Ternary Complex Formation: ARV-771 simultaneously binds to a BET protein (e.g., BRD4) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[1][8]
-
Polyubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to the target BET protein.
-
Proteasomal Degradation: The polyubiquitinated BET protein is recognized and subsequently degraded by the 26S proteasome, freeing the ARV-771 molecule to repeat the cycle.[1] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target proteins.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Gal-ARV-771: A Senolytic PROTAC Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Gal-ARV-771, a novel Proteolysis-Targeting Chimera (PROTAC) prodrug. This compound is specifically designed for the selective elimination of senescent cancer cells. It is a galacto-modified derivative of ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins. This guide details the chemical structure, synthesis, mechanism of action, and key experimental data associated with this compound and its active counterpart, ARV-771. Detailed experimental protocols and visualizations of its mechanism and workflows are provided to support further research and development.
Chemical Structure
This compound is a prodrug form of the BET degrader ARV-771.[1] The core structure of ARV-771 consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety that binds to BET family proteins (BRD2, BRD3, and BRD4).[2][3] In this compound, a galactose moiety is attached, which masks the activity of the molecule until it is cleaved within specific target cells.[4][5]
The parent compound, ARV-771, is a potent, small-molecule, pan-BET degrader.[6] Its diastereomer, ARV-766, which has an opposite configuration at the hydroxyproline (B1673980) and cannot bind to VHL, serves as an inactive control in experiments.[7]
Molecular Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇₁H₈₄ClN₉O₁₉S₂ | 1467.06 |
| ARV-771 | C₄₉H₆₀ClN₉O₇S₂ | 986.65 |
Synthesis of this compound
The synthesis of this compound is achieved by chemically modifying its parent compound, ARV-771. The overall strategy involves the synthesis of ARV-771 followed by the attachment of a galactose-containing promoiety.
Synthesis of ARV-771
The synthesis of ARV-771 involves the conjugation of the BET-binding ligand with the VHL E3 ligase-binding ligand via a specific linker.[8] A representative synthesis procedure for a key intermediate is outlined below, based on published methods.[8]
Preparation of (S)-tert-butyl-1-(4-bromophenyl)-ethyl carbamate (B1207046) (Intermediate Compound 2):
-
To a mixture of (S)-1-(4-bromophenyl)ethanamine (19.9 mmol) and sodium bicarbonate (NaHCO₃, 14.8 mmol) in a 10 mL water and 10 mL ethyl acetate (B1210297) solution, add Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 23.8 mmol).
-
Stir the reaction mixture vigorously for a specified period until the reaction is complete, as monitored by an appropriate chromatographic technique.
-
Upon completion, perform an aqueous workup to isolate the crude product.
-
Purify the crude product using column chromatography to yield the desired intermediate.
This intermediate is then used in subsequent steps, involving linker attachment and conjugation to the VHL ligand, to produce the final ARV-771 molecule.[8]
Synthesis of this compound
This compound is prepared from ARV-771. The design strategy involves modifying ARV-771 to create a prodrug that is selectively activated in senescent cells, which exhibit high senescence-associated β-galactosidase (SA-β-gal) activity.[4] This involves attaching a galactose-based promoiety to the ARV-771 structure, rendering it temporarily inactive.
Mechanism of Action
This compound is designed as a targeted senolytic agent.[4] Its mechanism involves selective activation within senescent cells followed by the PROTAC-mediated degradation of BET proteins.
-
Cellular Uptake and Activation : this compound, as a prodrug, can permeate cells.[4] In senescent cells, which have elevated levels of SA-β-gal and esterases, the galactose moiety is cleaved.[4] This enzymatic action releases the active ARV-771 molecule.[4][5]
-
PROTAC-Mediated Degradation : Once released, ARV-771 functions as a PROTAC. It simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin ligase, forming a ternary complex.[9]
-
Ubiquitination and Proteolysis : The formation of this complex brings the BET protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BET protein.[10]
-
Proteasomal Degradation : The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[10]
-
Apoptosis : The degradation of BET proteins, which are critical regulators of oncogenes like c-MYC, disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in the target cancer cells.[11][12]
Caption: Mechanism of action of this compound in senescent cells.
Quantitative Biological Data
In Vitro Potency and Selectivity
This compound shows selective toxicity towards senescent cells, while the active form, ARV-771, is a highly potent degrader of BET proteins with strong binding affinities.
Table 1: Cell Viability and Protein Degradation
| Compound | Assay | Cell Line | Value | Reference |
| This compound | IC₅₀ (Viability) | Normal A549 (n-A549) | 3.29 µM | [4] |
| This compound | IC₅₀ (Viability) | Senescent A549 (s-A549) | 640 nM | [4] |
| ARV-771 | DC₅₀ (BRD2/3/4) | 22Rv1 | < 5 nM | [2][7][10] |
| ARV-771 | DC₅₀ (General) | - | < 1 nM | [3] |
| ARV-771 | IC₅₀ (c-MYC) | 22Rv1 | < 1 nM | [7][10] |
Table 2: Binding Affinity (Kd) of ARV-771 for BET Bromodomains
| Target Domain | Kd (nM) | Reference |
| BRD2(1) | 34 | [6][13] |
| BRD2(2) | 4.7 | [6][13] |
| BRD3(1) | 8.3 | [6][13] |
| BRD3(2) | 7.6 | [6][13] |
| BRD4(1) | 9.6 | [6][13] |
| BRD4(2) | 7.6 | [6][13] |
In Vivo Efficacy
ARV-771 has demonstrated significant anti-tumor activity in preclinical xenograft models of castration-resistant prostate cancer (CRPC).
Table 3: In Vivo Anti-Tumor Activity of ARV-771
| Animal Model | Dosing Regimen | Outcome | Reference |
| 22Rv1 Mouse Xenograft | 30 mg/kg/day, s.c. | Tumor regression | [2] |
| 22Rv1 Mouse Xenograft | 10 mg/kg/day, s.c. for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor | [14] |
| VCaP Mouse Xenograft | Intermittent dosing (Q3D) | 60% tumor growth inhibition | [12] |
Experimental Protocols
Western Blot for BRD Protein Degradation
This protocol is used to quantify the degradation of BET proteins following treatment with ARV-771.
-
Cell Culture and Treatment : Culture cells (e.g., 22Rv1) to 70-80% confluency. Treat cells with various concentrations of ARV-771 or vehicle control for a specified time (e.g., 8-16 hours).[7]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[11]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation.
-
Cell Seeding : Seed cells (e.g., normal and senescent A549) in 96-well plates at a density of 5,000 cells/well.[6]
-
Compound Treatment : The next day, treat the cells with a serial dilution of this compound or ARV-771 for 72 hours.[4]
-
Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis : Measure luminescence or absorbance using a plate reader. Normalize the data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression analysis.
Quantitative Proteomics Analysis Workflow
This protocol provides a global view of protein expression changes induced by this compound.[11]
-
Sample Preparation : Treat cells (e.g., HepG2) with 50 nM this compound or vehicle for 24 hours in biological triplicate.[4][11]
-
Protein Extraction and Digestion : Extract total protein and quantify using a BCA assay. Take 150 µg of protein, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.
-
TMT Labeling : Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantification.
-
LC-MS/MS Analysis : Combine the labeled peptides and analyze them using high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify significantly up- or down-regulated proteins.[11]
Caption: Workflow for quantitative proteomics analysis.
Conclusion
This compound represents an innovative and promising strategy for targeting senescent cancer cells. By leveraging the increased SA-β-gal activity in these cells, it achieves selective activation of the potent BET degrader ARV-771, leading to targeted cell death. Its high potency and selectivity, demonstrated in preclinical models, underscore its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the capabilities of this novel senolytic PROTAC prodrug.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. mdpi.com [mdpi.com]
- 11. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Downstream Effects of Gal-ARV-771: A Senolytic PROTAC Approach
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Gal-ARV-771, a novel, galacto-modified Proteolysis Targeting Chimera (PROTAC), and its active counterpart, ARV-771. We will explore its mechanism of action, downstream signaling effects, and the preclinical data supporting its potential as a targeted therapeutic agent. This guide consolidates quantitative data into structured tables, details key experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding.
Introduction: PROTACs and the Senolytic Strategy
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] ARV-771 is a pan-BET (Bromodomain and Extra-Terminal) degrader that targets the BET proteins BRD2, BRD3, and BRD4 for degradation.[2] These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes like c-MYC and the Androgen Receptor (AR), making them compelling targets in oncology.[3]
This compound is an innovative prodrug of ARV-771, engineered for selective activation within senescent cancer cells.[4] Cellular senescence is a state of irreversible cell cycle arrest that can, paradoxically, contribute to a pro-tumorigenic microenvironment. By conjugating a galactose moiety to ARV-771, the molecule is rendered inactive until it encounters senescent cells, which are characterized by high levels of Senescence-Associated β-galactosidase (SA-β-gal). This enzyme, along with intracellular esterases, cleaves the galactose group, releasing the active ARV-771 to exert its potent protein degradation effects selectively in the target cell population.[4]
Mechanism of Action
The activation and action of this compound is a two-step process. First, the inactive prodrug is internalized by cells. In senescent cells, it is converted to its active form, ARV-771. Second, the active ARV-771 molecule mediates the degradation of BET proteins.
Once activated, ARV-771, a bifunctional molecule, binds simultaneously to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induced proximity results in the formation of a ternary complex, facilitating the transfer of ubiquitin molecules to the BET protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Downstream Cellular and Molecular Effects
The degradation of BET proteins by ARV-771 initiates a cascade of downstream events, primarily impacting oncogenic signaling, cell cycle progression, and apoptosis.
ARV-771 is a potent degrader of BRD2, BRD3, and BRD4. In castration-resistant prostate cancer (CRPC) cell lines, it achieves significant protein degradation at nanomolar concentrations.[5] this compound demonstrates this activity selectively in senescent cells, with minimal effect on non-senescent counterparts.[4]
| Parameter | Target | Cell Lines | Value | Reference |
| DC₅₀ (Degradation) | BRD2/3/4 | 22Rv1, VCaP, LnCaP95 | < 5 nM | [5] |
| DC₅₀ (Degradation) | BRD2/3/4 | 22Rv1 | < 1 nM | [3] |
| Kd (Binding Affinity) | BRD2(1) | N/A | 34 nM | [6] |
| BRD2(2) | N/A | 4.7 nM | [6] | |
| BRD3(1) | N/A | 8.3 nM | [6] | |
| BRD3(2) | N/A | 7.6 nM | [6] | |
| BRD4(1) | N/A | 9.6 nM | [6] | |
| BRD4(2) | N/A | 7.6 nM | [6] | |
| Degradation | BRD4 | Senescent A549 | Active at 100 nM | [4] |
| Degradation | BRD4 | Normal A549 | No activity at 100 nM | [4] |
By degrading BET proteins, ARV-771 effectively shuts down the transcription of BET-dependent genes, most notably the master regulators c-MYC and AR.[3] This dual suppression is a key advantage over traditional BET inhibitors.
The suppression of these pathways has been quantified in various cancer models.
| Parameter | Target | Cell Lines | Value | Reference |
| IC₅₀ (Depletion) | c-MYC | 22Rv1 | < 1 nM | [3][5] |
| mRNA Reduction | FL-AR & AR-V7 | VCaP (at 10 nM) | Significant reduction | [5] |
| Protein Reduction | AR Protein | VCaP | Significant reduction | [3][5] |
The downstream consequence of suppressing c-MYC and AR signaling is profound cell cycle arrest and induction of apoptosis.[7] ARV-771 treatment leads to the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5] Furthermore, it modulates key cell cycle and apoptosis regulatory proteins.
| Effect | Protein(s) Affected | Observation | Cell Type | Reference |
| Apoptosis | PARP | Cleavage | 22Rv1 | [5] |
| Caspases | Activation | CRPC cells | [3] | |
| Bcl-2, Bcl-XL | Decreased expression | HCC cells | [7] | |
| Cell Cycle | CDK4/6, Cyclin D1 | Altered levels | HCC cells | [7] |
| p27 | Altered levels | HCC cells | [7] | |
| Proliferation | DNA Replication (EdU) | Decreased | HCC cells | [7] |
In Vivo Efficacy
The potent in vitro effects of ARV-771 and this compound translate to significant anti-tumor activity in preclinical xenograft models.
| Compound | Model | Dosing | Key Outcomes | Reference |
| ARV-771 | 22Rv1 CRPC Xenograft | 10 mg/kg, daily, s.c. | 37% BRD4 & 76% c-MYC knockdown in tumor | [8] |
| ARV-771 | 22Rv1 CRPC Xenograft | 30 mg/kg, daily, s.c. | Tumor regression | [3] |
| This compound | A549 Xenograft (Etoposide-induced senescence) | 20 mg/kg, daily | 74% Tumor Growth Inhibition (TGI); Reduced tumor BRD4 levels | [4] |
Key Experimental Protocols
The findings presented in this guide were generated using standard and advanced molecular and cellular biology techniques. Below are generalized protocols for the key experiments cited.
-
Cell Lysis: Treat cells with this compound or ARV-771 for the desired time and concentration. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate proteins by size.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-AR, anti-PARP, anti-Vinculin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RNA Extraction: Treat cells as required, then extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, primers for target genes (AR, AR-V7, c-MYC), and a housekeeping gene (e.g., GAPDH).
-
Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compound (e.g., ARV-771) for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement & Analysis: Measure luminescence using a plate reader. Plot the results and calculate IC₅₀ values using non-linear regression.
-
Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Collect both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Conclusion
This compound represents a sophisticated and highly targeted approach to cancer therapy. By leveraging the specific enzymatic activity of senescent cells, it can deliver the potent BET-degrading activity of ARV-771 with enhanced selectivity, potentially minimizing on-target, off-tumor toxicities. The downstream effects—suppression of critical oncogenic drivers, induction of apoptosis, and profound anti-tumor efficacy in preclinical models—underscore the promise of this senolytic PROTAC strategy. Further investigation is warranted to translate these compelling preclinical findings into clinical applications for patients with a variety of malignancies.
References
- 1. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Technical Guide to Gal-ARV-771: A Targeted Approach to Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gal-ARV-771, a novel proteolysis-targeting chimera (PROTAC) designed for targeted cancer research. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of its associated signaling pathways and workflows.
Core Concepts: From ARV-771 to Targeted Degradation with this compound
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader.[1][2] It functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins.[3][4] ARV-771 is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1][2] This dual binding facilitates the formation of a ternary complex between the BET protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[1][2]
The degradation of BET proteins, particularly BRD4, has significant anti-cancer effects. BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of oncogenes such as c-MYC.[2] By degrading BRD4, ARV-771 effectively suppresses c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[2][5] Furthermore, in prostate cancer models, ARV-771 has been shown to suppress Androgen Receptor (AR) signaling.[2][5]
This compound is a prodrug of ARV-771, engineered for targeted delivery to senescent cancer cells.[6][7] This is achieved by attaching a galactose moiety to the ARV-771 molecule.[6] Senescent cells are characterized by the upregulation of senescence-associated β-galactosidase (SA-β-gal).[6] In the presence of SA-β-gal, the galactose group is cleaved from this compound, releasing the active ARV-771 molecule specifically within the target senescent cells.[6] This targeted activation mechanism aims to increase the therapeutic window and reduce potential off-target effects of the potent BET degrader.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ARV-771 and this compound in various cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of ARV-771
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference(s) |
| ARV-771 | 22Rv1 | Castration-Resistant Prostate Cancer | < 5 | < 1 | [8] |
| ARV-771 | VCaP | Castration-Resistant Prostate Cancer | < 5 | - | [8] |
| ARV-771 | LnCaP95 | Castration-Resistant Prostate Cancer | < 5 | - | [8] |
| ARV-771 | HepG2 | Hepatocellular Carcinoma | - | ~250 (at 72h) | [5] |
| ARV-771 | Hep3B | Hepatocellular Carcinoma | - | ~250 (at 72h) | [5] |
| ARV-771 | A549 (non-senescent) | Lung Cancer | - | 3,290 | [6] |
| ARV-771 | A549 (senescent) | Lung Cancer | - | 640 | [6] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Comparative In Vitro Activity of this compound and ARV-771
| Compound | Cell Line | Condition | DC50 (nM) | IC50 (nM) | Senolytic Index (IC50 non-senescent / IC50 senescent) | Reference |
| This compound | A549 | Non-senescent | - | 3,290 | 5.14 | [6] |
| This compound | A549 | Senescent | 18.3 | 640 | [6] | |
| ARV-771 | A549 | Non-senescent | - | 640 | 1.0 | [6] |
| ARV-771 | A549 | Senescent | - | 640 | [6] |
Table 3: In Vivo Efficacy of ARV-771
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| 22Rv1 Xenograft (Nu/Nu mice) | Castration-Resistant Prostate Cancer | 30 mg/kg ARV-771 (s.c.) | Daily | Tumor Regression | [1] |
| VCaP Xenograft (SCID mice) | Castration-Resistant Prostate Cancer | ARV-771 (s.c.) | Intermittent | 60% TGI | [1] |
| HepG2 Xenograft (Nude mice) | Hepatocellular Carcinoma | ARV-771 | 25 days | Significant reduction in tumor volume and weight | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, its impact on key signaling pathways, and a typical experimental workflow for its evaluation.
Mechanism of Action of this compound
Caption: Mechanism of this compound activation and subsequent BRD4 degradation.
Downstream Signaling Pathway of BRD4 Degradation
Caption: Downstream effects of ARV-771-mediated BRD4 degradation.
Experimental Workflow for Evaluating this compound
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide Triggers Cellular Senescence by Inducing Multiple Centrosomes and Primary Cilia in Adrenocortical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide Induces Mitochondrial Dysfunction and Cellular Senescence in Primary Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Engine of Targeted Protein Degradation: A Technical Guide to ARV-771's PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of ARV-771, a potent and specific pan-BET (Bromodomain and Extra-Terminal domain) protein degrader. It operates on the innovative Proteolysis Targeting Chimera (PROTAC) technology, a revolutionary approach in drug discovery that harnesses the cell's own machinery to eliminate disease-causing proteins. This document provides a comprehensive overview of ARV-771's mechanism of action, detailed experimental protocols for its characterization, and a summary of its potent anti-cancer activity, particularly in the context of castration-resistant prostate cancer (CRPC).
The PROTAC Mechanism of ARV-771: Hijacking the Ubiquitin-Proteasome System
ARV-771 is a heterobifunctional molecule, meaning it has two distinct active ends connected by a chemical linker. One end binds to the target BET proteins (BRD2, BRD3, and BRD4), and the other end recruits an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4] This dual binding brings the BET protein and the E3 ligase into close proximity, forming a ternary complex.
Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BET protein. The polyubiquitinated BET protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides. A key feature of this catalytic process is that ARV-771 is released after the degradation and can engage another BET protein, enabling the degradation of multiple target molecules.[5]
Downstream Signaling Consequences of BET Protein Degradation
The degradation of BET proteins by ARV-771 has profound effects on cancer cells, primarily through the disruption of key transcriptional programs. BET proteins are epigenetic readers that play a crucial role in regulating the expression of genes involved in cell proliferation, survival, and oncogenesis.
One of the most critical downstream targets is the proto-oncogene c-MYC. BET proteins are known to regulate the transcription of c-MYC, and their degradation by ARV-771 leads to a significant reduction in c-MYC protein levels.[2][5][6][7] This, in turn, contributes to cell cycle arrest and apoptosis.
Furthermore, in the context of CRPC, ARV-771 has been shown to suppress Androgen Receptor (AR) signaling.[1][2][8] This includes the downregulation of both full-length AR and its splice variants, such as AR-V7, which are often associated with resistance to anti-androgen therapies.[1][2] The induction of apoptosis is a key outcome of ARV-771 treatment, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][9]
Quantitative Data Summary
The efficacy of ARV-771 has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Binding Affinity and Degradation Potency of ARV-771
| Target | Binding Affinity (Kd, nM) | Cell Line | Degradation (DC50, nM) | c-MYC Suppression (IC50, nM) |
| BRD2(1) | 34 | 22Rv1 | < 5 | < 1 |
| BRD2(2) | 4.7 | VCaP | < 5 | - |
| BRD3(1) | 8.3 | LnCaP95 | < 5 | - |
| BRD3(2) | 7.6 | |||
| BRD4(1) | 9.6 | |||
| BRD4(2) | 7.6 | |||
| Data sourced from[2][4][5][6][10] |
Table 2: In Vivo Efficacy of ARV-771 in CRPC Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| 22Rv1 (Nu/Nu mice) | 10 mg/kg, s.c., daily | 37% BRD4 downregulation, 76% c-MYC downregulation after 3 days. | [11] |
| 22Rv1 (Nu/Nu mice) | 30 mg/kg, s.c., daily | Tumor regression. | [1][3][6][8] |
| VCaP (CB17 SCID mice) | Intermittent dosing (Q3D or 3 days on/4 days off) | 60% Tumor Growth Inhibition (TGI). | [3][6][8] |
| s.c. = subcutaneous; Q3D = every 3 days |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize ARV-771.
Cell Proliferation Assay
This assay determines the effect of ARV-771 on the growth of cancer cell lines.
Protocol:
-
Seed CRPC cells (e.g., 22Rv1, VCaP, LnCaP95) in 96-well plates at a density of 5,000 cells/well and incubate overnight.[6][12]
-
Treat the cells with a serial dilution of ARV-771 (typically starting from 300 nM with a 1:3 dilution series) or vehicle control (DMSO).[6][12]
-
Incubate the plates for 72 hours at 37°C.[6]
-
Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration.
Western Blotting for Protein Degradation
This technique is used to visualize and quantify the degradation of target proteins.
Protocol:
-
Seed CRPC cells and treat with various concentrations of ARV-771 for a specified duration (e.g., 16 hours).[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, AR, or PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
c-MYC and Androgen Receptor (AR) ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) provide a quantitative measurement of specific protein levels in cell lysates.
c-MYC ELISA Protocol:
-
Seed 22Rv1 cells (30,000 cells/well) in a 96-well plate and treat with a serial dilution of ARV-771 for 16 hours.[6][12]
-
Lyse the cells and perform the ELISA according to the manufacturer's instructions for a c-MYC ELISA kit.[6]
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of c-MYC relative to a standard curve.
AR ELISA Protocol:
-
Seed VCaP cells (40,000 cells/well) in a 96-well plate and treat with a serial dilution of ARV-771 for 16 hours.[6][12]
-
Follow the same procedure as the c-MYC ELISA, using an AR-specific ELISA kit.[6]
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of ARV-771.
Protocol:
-
Implant human CRPC cells (e.g., 22Rv1 or VCaP) subcutaneously into immunocompromised mice (e.g., Nu/Nu or SCID).[3][6][8]
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer ARV-771 via subcutaneous injection at the desired dose and schedule.[3][6][8]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target protein degradation.[3][6]
Conclusion
ARV-771 exemplifies the power and precision of PROTAC technology. By co-opting the cell's natural protein disposal system, it achieves potent and selective degradation of BET proteins, leading to robust anti-tumor activity in preclinical models of castration-resistant prostate cancer. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and build upon this promising therapeutic modality. The continued investigation and optimization of PROTACs like ARV-771 hold the potential to transform the treatment landscape for a multitude of diseases driven by aberrant protein function.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
A Technical Guide to the Targeted Degradation of BRD2, BRD3, and BRD4 by the PROTAC ARV-771
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are engineered to recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This technical guide focuses on ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader. ARV-771 is designed to induce the degradation of the BET family of proteins—BRD2, BRD3, and BRD4—which are crucial epigenetic readers involved in the regulation of gene transcription. Their dysregulation is implicated in a variety of malignancies, including castration-resistant prostate cancer (CRPC) and mantle cell lymphoma.[1][2] This document provides a comprehensive overview of the quantitative data supporting the efficacy of ARV-771, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and downstream signaling effects.
Mechanism of Action of ARV-771
ARV-771 functions as a PROTAC by linking a ligand that binds to the BET bromodomains to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex between the BET protein (BRD2, BRD3, or BRD4), ARV-771, and the VHL E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules.[6]
The degradation of BET proteins by ARV-771 leads to the downregulation of key oncogenic signaling pathways. A primary downstream effector is the c-MYC oncoprotein, a transcription factor whose expression is critically dependent on BRD4.[7][8] By degrading BRD4, ARV-771 effectively suppresses c-MYC transcription and protein levels.[9] In the context of castration-resistant prostate cancer, ARV-771 has also been shown to suppress androgen receptor (AR) signaling and reduce the levels of both full-length AR and AR splice variants.[3][9]
Caption: Mechanism of action of ARV-771.
Quantitative Data
The efficacy of ARV-771 in binding to BET bromodomains and inducing their degradation has been quantified across various studies. The following tables summarize key performance metrics.
Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains [7][10]
| Bromodomain | Binding Affinity (Kd) in nM |
| BRD2(1) | 34 |
| BRD2(2) | 4.7 |
| BRD3(1) | 8.3 |
| BRD3(2) | 7.6 |
| BRD4(1) | 9.6 |
| BRD4(2) | 7.6 |
Table 2: In Vitro Degradation and Inhibitory Potency of ARV-771 [7][11]
| Cell Line (Cancer Type) | Metric | Value (nM) |
| 22Rv1 (Prostate) | DC50 | < 5 |
| VCaP (Prostate) | DC50 | < 5 |
| LnCaP95 (Prostate) | DC50 | < 5 |
| 22Rv1 (Prostate) | IC50 (c-MYC) | < 1 |
| HepG2 (Hepatocellular) | Effective Conc. for BRD2/3/4 degradation | 100 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.[12] IC50: The concentration of the compound that results in 50% inhibition of a specific biological or biochemical function.[12]
Table 3: In Vivo Efficacy of ARV-771 [8][9]
| Xenograft Model | Treatment Regimen | Target Protein | Downregulation (%) |
| 22Rv1 (Prostate) | 10 mg/kg, s.c., daily for 3 days | BRD4 | 37 |
| 22Rv1 (Prostate) | 10 mg/kg, s.c., daily for 3 days | c-MYC | 76 |
| 22Rv1 (Prostate) | 10 mg/kg, s.c., daily for 14 days | BRD4 | > 80 |
| 22Rv1 (Prostate) | 10 mg/kg, s.c., daily for 14 days | c-MYC | > 80 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ARV-771.
Western Blotting for BRD2, BRD3, and BRD4 Degradation
This protocol is for determining the extent of BET protein degradation following treatment with ARV-771.[2]
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP) or other relevant cell lines.[11]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
ARV-771 stock solution (in DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and chemiluminescence imaging system.[12]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of ARV-771 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
c-MYC and Androgen Receptor (AR) ELISA
This protocol measures the levels of downstream effector proteins, c-MYC and AR, following ARV-771 treatment.[10][13]
Materials:
-
Cell lines (e.g., 22Rv1 for c-MYC, VCaP for AR).[10]
-
ARV-771 stock solution.
-
Commercially available ELISA kits for human c-MYC and AR.
-
Cell lysis buffer compatible with the ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Plating and Dosing: Plate cells (e.g., 30,000-40,000 cells per well in a 96-well plate) and allow to adhere.[10]
-
Treatment: Dose cells with a serial dilution of ARV-771 for a specified duration (e.g., 16 hours).[9]
-
Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA: Perform the ELISA following the kit protocol. This typically involves adding cell lysates to antibody-coated wells, followed by detection antibodies and a substrate.
-
Data Acquisition: Read the absorbance on a microplate reader and calculate the protein concentrations based on a standard curve.
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay determines the anti-proliferative effect of ARV-771.[2]
Materials:
-
Cancer cell lines.
-
Complete growth medium.
-
ARV-771 stock solution.
-
MTS or MTT reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 cells per well) in a 96-well plate.[10]
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of ARV-771 for a specified period (e.g., 72 hours).[9]
-
Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by ARV-771.[2]
Materials:
-
Cells treated with ARV-771.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment with ARV-771 for a set time (e.g., 24 hours).[9]
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
Signaling Pathways and Experimental Workflow
The degradation of BET proteins by ARV-771 initiates a cascade of downstream events, primarily impacting transcriptional regulation.
Caption: Downstream signaling effects of ARV-771.
A typical workflow for evaluating a PROTAC like ARV-771 involves a series of in vitro and in vivo experiments to confirm its mechanism of action and assess its therapeutic potential.
Caption: General experimental workflow for PROTAC evaluation.
This guide provides a foundational understanding of ARV-771's action and the methodologies to study it. For specific experimental details and troubleshooting, researchers should consult the primary literature and manufacturer's protocols for reagents and equipment.
References
- 1. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
The Critical Role of Von Hippel-Lindau (VHL) E3 Ligase in the Function of ARV-771: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader developed using PROTAC technology.[1] It is designed to selectively eliminate BET proteins, including BRD2, BRD3, and BRD4, which are crucial regulators of oncogene transcription and are implicated in the progression of various malignancies, notably castration-resistant prostate cancer (CRPC).[2][3] The mechanism of ARV-771 is intrinsically dependent on the cellular machinery of the Ubiquitin-Proteasome System (UPS).[4] This guide provides a detailed examination of the indispensable role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in mediating the therapeutic action of ARV-771.
Core Mechanism: VHL-Mediated Targeted Protein Degradation
ARV-771 is a heterobifunctional molecule engineered with two key binding moieties connected by a flexible linker.[5] One end of the molecule is a ligand that specifically binds to the bromodomains of BET proteins, while the other end is a ligand designed to recruit the VHL E3 ubiquitin ligase.[5] The primary function of an E3 ligase within the UPS is to recognize specific substrate proteins and catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the substrate.[6][7]
The function of ARV-771 hinges on its ability to induce the formation of a ternary complex, bringing a target BET protein and the VHL E3 ligase into close proximity.[8] This induced proximity effectively "hijacks" the VHL E3 ligase, causing it to recognize the BET protein as a substrate for ubiquitination. Once the BET protein is polyubiquitinated, it is marked for degradation by the 26S proteasome, leading to its clearance from the cell.[9] This catalytic process allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules, contributing to its high potency.[5] The degradation of BET proteins disrupts downstream oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3][9]
Quantitative Data Summary
The efficacy of ARV-771 is demonstrated by its potent degradation of BET proteins and its profound anti-proliferative effects in cancer cell lines.
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-771 | 22Rv1 | < 5 | < 1 | [9] |
| ARV-771 | VCaP | < 5 | - | [9] |
| ARV-771 | LnCaP95 | < 5 | - | [9] |
The binding affinity of ARV-771 for the individual bromodomains of the BET family proteins highlights its pan-BET activity.
| Compound | Target | Kd (nM) |
| ARV-771 | BRD2(1) | 34 |
| ARV-771 | BRD2(2) | 4.7 |
| ARV-771 | BRD3(1) | 8.3 |
| ARV-771 | BRD3(2) | 7.6 |
| ARV-771 | BRD4(1) | 9.6 |
| ARV-771 | BRD4(2) | 7.6 |
Experimental Validation of the VHL-Dependent Mechanism
The central role of VHL and the proteasome in ARV-771's mechanism has been validated through several key experiments. Co-treatment of cells with ARV-771 and an excess of a VHL ligand, such as VH032 or ARV-056, competitively inhibits the binding of ARV-771 to VHL, thereby blocking the degradation of BET proteins.[5][10][11] Similarly, treatment with proteasome inhibitors (e.g., carfilzomib (B1684676), MG132) or a Cullin-RING ligase inhibitor (e.g., MLN4924) also prevents BET protein degradation, confirming that the process is dependent on the canonical ubiquitin-proteasome pathway.[5][10]
Detailed Experimental Protocols
Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the reduction in cellular BET protein levels following treatment with ARV-771.
Methodology:
-
Cell Culture and Treatment: Seed prostate cancer cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of ARV-771 (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD2, BRD3, or BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software and normalize the BET protein levels to the loading control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Cell Viability Assay (MTS/MTT)
This assay determines the effect of ARV-771 on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 22Rv1) in 96-well plates at a density of approximately 5,000 cells per well and incubate overnight.[3][9]
-
Compound Treatment: Treat the cells with a serial dilution of ARV-771 (e.g., 10-point dose curve, 1:3 dilution starting from 300 nM) and a vehicle control.[3]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3][9]
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
In Vivo Ubiquitination Assay
This protocol is designed to directly demonstrate that ARV-771 induces the ubiquitination of BET proteins in a cellular context.
Methodology:
-
Cell Transfection (Optional but Recommended): Transfect cells (e.g., 22Rv1) with a plasmid encoding HA-tagged Ubiquitin to enhance the detection of ubiquitinated proteins.[3][5]
-
Cell Treatment: Treat the cells with ARV-771. To visualize the accumulation of ubiquitinated proteins, pre-treat a sample group with a proteasome inhibitor like carfilzomib (1 µM) for 30 minutes before and during ARV-771 treatment.[3][5]
-
Immunoprecipitation (IP): Lyse the cells in a buffer suitable for IP. Incubate the cell lysates with an antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples as described above. Probe the membrane with an antibody against Ubiquitin or the HA-tag. A high-molecular-weight smear or laddering pattern in the ARV-771 and proteasome inhibitor-treated lanes indicates polyubiquitination of the target protein.[5]
Conclusion
The von Hippel-Lindau (VHL) E3 ligase is not merely a component but the central mediator of ARV-771's therapeutic function. By acting as a molecular matchmaker, ARV-771 leverages the catalytic activity of VHL to induce the targeted and efficient degradation of oncogenic BET proteins. This mechanism of action, which transforms the cell's own protein disposal system into a therapeutic tool, underscores the innovative power of PROTAC technology. A thorough understanding of the intricate interplay between ARV-771, BET proteins, and the VHL E3 ligase is paramount for the continued development and optimization of this promising class of cancer therapeutics.
References
- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gal-ARV-771 Treatment of A549 Cells
Introduction
Gal-ARV-771 is a targeted prodrug designed for the selective elimination of senescent cancer cells. It is a galacto-modified derivative of ARV-771, a potent small-molecule degrader of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4.[1] The underlying principle of this compound's selectivity lies in the elevated activity of β-galactosidase in senescent cells. This enzyme cleaves the galactose moiety, releasing the active ARV-771 compound, which then induces the degradation of BRD4 through the ubiquitin-proteasome pathway.[1] These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound on the human lung adenocarcinoma cell line, A549.
Mechanism of Action
This compound is designed to be selectively activated in senescent cells. Upon entry into a senescent cell, which has high levels of Senescence-Associated β-galactosidase (SA-β-gal), the galactose group is cleaved. This releases the active compound, ARV-771, a Proteolysis Targeting Chimera (PROTAC). ARV-771 then recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][2][3] The degradation of BRD4, a key epigenetic reader, disrupts downstream transcriptional programs, including those regulated by c-MYC, ultimately leading to cell cycle arrest and apoptosis.[2][3][4][5]
Caption: Mechanism of this compound in senescent A549 cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound and its active counterpart, ARV-771, in A549 cells.
| Compound | Cell Type | IC50 | Reference |
| This compound | Normal A549 (n-A549) | 3.29 µM | [1] |
| This compound | Senescent A549 (s-A549) | 640 nM | [1] |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) cell lines | IC50 < 1 nM (for c-MYC suppression) | [5] |
Note: The IC50 for ARV-771 in A549 cells was not explicitly stated in the provided search results, but its high potency in other cancer cell lines is well-documented.
Experimental Protocols
A549 Cell Culture
This protocol outlines the standard procedure for culturing A549 human lung adenocarcinoma cells.
Materials:
-
A549 cell line
-
F-12K Medium (or DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
Procedure:
-
Prepare complete growth medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density. For experiments, a common seeding density is 1 x 10^5 cells/mL.
Induction of Senescence in A549 Cells
This protocol describes the induction of senescence in A549 cells using etoposide (B1684455), a topoisomerase II inhibitor.
Materials:
-
A549 cells cultured as described above
-
Etoposide (stock solution in DMSO)
-
Complete growth medium
Procedure:
-
Seed A549 cells in the desired culture plates and allow them to adhere overnight.
-
Treat the cells with a low dose of etoposide (e.g., 5 µM) in complete growth medium.[1]
-
Incubate the cells for a period sufficient to induce senescence (e.g., 24-72 hours). The optimal duration may need to be determined empirically.
-
After the induction period, remove the etoposide-containing medium and replace it with fresh complete growth medium.
-
Allow the cells to recover and establish the senescent phenotype for several days before proceeding with this compound treatment.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is used to confirm the senescent phenotype in the etoposide-treated A549 cells.
Materials:
-
SA-β-gal staining kit (commercially available) or individual reagents:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and citric acid/sodium phosphate (B84403) buffer, pH 6.0)
-
-
PBS
Procedure:
-
Wash the cells in the culture plate twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the plate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.
-
Observe and image the cells under a microscope.
This compound Treatment and Cell Viability Assay
This protocol details the treatment of normal and senescent A549 cells with this compound and the subsequent assessment of cell viability.
Materials:
-
Normal and senescent A549 cells cultured in 96-well plates
-
This compound (stock solution in DMSO)
-
ARV-771 (as a positive control)
-
Complete growth medium
-
MTT or CCK-8 assay kit
Procedure:
-
Prepare serial dilutions of this compound and ARV-771 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the cells in the 96-well plates and add the drug dilutions. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C.[1]
-
After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or CCK-8).
-
Read the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: General experimental workflow for this compound treatment.
Western Blot Analysis of BRD4 Degradation
This protocol is for assessing the degradation of BRD4 protein in A549 cells following treatment with this compound.
Materials:
-
Treated and untreated A549 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Expected Outcomes
-
Selective Viability Reduction: this compound is expected to significantly reduce the viability of senescent A549 cells at much lower concentrations compared to non-senescent A549 cells.[1]
-
BRD4 Degradation: Western blot analysis should demonstrate a marked decrease in BRD4 protein levels in senescent A549 cells treated with this compound, while little to no change is expected in non-senescent cells.[1] ARV-771 should induce BRD4 degradation in both cell populations.[1]
-
Induction of Apoptosis: As a downstream consequence of BRD4 degradation, an increase in markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) is anticipated in the susceptible senescent cell population.[2][3][5]
Troubleshooting
-
No or Low Senescence Induction: If SA-β-gal staining is weak, optimize the concentration and duration of the etoposide treatment. Ensure the staining solution is at the correct pH (6.0).
-
High IC50 in Senescent Cells: Verify the activity of the this compound compound. Ensure sufficient time has been allowed for the establishment of the senescent phenotype and subsequent drug treatment.
-
Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate antibody dilutions. Always include a reliable loading control. For degradation studies, a time-course experiment can be informative.
By following these detailed protocols, researchers can effectively utilize this compound to study the selective elimination of senescent A549 lung cancer cells and further investigate the therapeutic potential of targeting cellular senescence.
References
- 1. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Gal-ARV-771 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of the BET-targeting PROTACs, ARV-771 and its galactosylated derivative, Gal-ARV-771, in various xenograft models. The protocols are designed to assist in the preclinical evaluation of these compounds for cancer therapy.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. ARV-771 is a potent pan-BET degrader that targets the BET family proteins (BRD2, BRD3, and BRD4) for degradation, leading to the suppression of oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR). This compound is a modified version of ARV-771, incorporating a galactose moiety, which may enhance tumor-specific delivery through interactions with galactose-recognizing receptors often overexpressed on cancer cells.
This document outlines the necessary protocols for preparing and administering these compounds in xenograft models of prostate and lung cancer, as well as methods for assessing their pharmacodynamic effects.
Quantitative Data Summary
The following tables summarize the in vivo dosing parameters and outcomes for ARV-771 and this compound in different xenograft models.
Table 1: In Vivo Dosing and Efficacy of ARV-771 in Prostate Cancer Xenograft Models
| Parameter | 22Rv1 Xenograft | VCaP Xenograft |
| Mouse Strain | Nu/Nu or SCID | CB17 SCID |
| Cell Inoculum | 1 x 107 cells in Matrigel (1:1) | 1 x 106 cells in Matrigel |
| Injection Route | Subcutaneous (flank) | Subcutaneous (flank) |
| Tumor Volume at Treatment Initiation | 100-150 mm3 | ~100 mm3 |
| Compound | ARV-771 | ARV-771 |
| Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
| Dosage | 10 mg/kg and 30 mg/kg | 10 mg/kg |
| Administration Route | Subcutaneous | Subcutaneous |
| Dosing Schedule | Daily | Intermittent (every 3 days or 3 days on/4 days off) |
| Reported Outcome | Dose-dependent tumor growth inhibition; tumor regression at 30 mg/kg.[1][2] | 60% tumor growth inhibition with intermittent dosing.[3][4] |
| Pharmacodynamic Effects | Downregulation of BRD4 and c-MYC in tumor tissue.[1][5] | Depletion of BRD4 and suppression of c-MYC in tumor tissue.[5] |
Table 2: In Vivo Dosing and Efficacy of this compound in a Lung Cancer Xenograft Model
| Parameter | A549 Xenograft |
| Mouse Strain | Severe Combined Immunodeficient (SCID) |
| Cell Inoculum | 1 x 107 cells in Matrigel |
| Injection Route | Subcutaneous (flank) |
| Tumor Volume at Treatment Initiation | 80-100 mm3 |
| Compound | This compound |
| Proposed Formulation | Nanoparticle-based delivery system (e.g., lipid nanoparticles or polymeric micelles) to enhance solubility and targeted delivery. |
| Dosage | 20 mg/kg |
| Administration Route | Intravenous or Subcutaneous |
| Dosing Schedule | Daily (in combination with etoposide (B1684455) 5 mg/kg) |
| Reported Outcome | Significant inhibition of tumor growth without significant toxicity. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of ARV-771 and this compound.
Caption: Experimental Workflow for Xenograft Studies.
Experimental Protocols
Preparation of ARV-771 and this compound for In Vivo Administration
a. ARV-771 Formulation (for subcutaneous injection)
-
Prepare a stock solution of ARV-771 in DMSO at a concentration of 20 mg/mL.
-
To prepare the final injection solution (e.g., for a 2 mg/mL concentration), sequentially add the following components, ensuring the solution is clear after each addition:
-
10% DMSO (from the 20 mg/mL stock)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the solution thoroughly before administration. Prepare fresh on the day of injection.
b. Proposed this compound Formulation (for intravenous or subcutaneous injection)
Note: The exact formulation for this compound is not publicly available. The following is a proposed formulation based on delivery strategies for similar molecules.
-
Encapsulate this compound into a nanoparticle-based delivery system, such as lipid nanoparticles (LNPs) or polymeric micelles, to improve solubility and potentially enhance tumor targeting.
-
The formulation process will depend on the chosen nanoparticle platform. For example, for LNPs, an ethanol (B145695) drop nanoprecipitation method could be employed where this compound dissolved in ethanol is rapidly mixed with an aqueous buffer containing lipids.
-
The final formulation should be sterile-filtered and the concentration of this compound determined by a suitable analytical method (e.g., HPLC).
Xenograft Model Establishment
a. Cell Culture
-
Culture 22Rv1, VCaP, or A549 cells in their recommended growth medium (e.g., RPMI-1640 for 22Rv1 and VCaP, DMEM for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain them in the exponential growth phase.
b. Implantation
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Count the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 108 cells/mL for a 1 x 107 cell injection in 100 µL).
-
Anesthetize the mice (e.g., with isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
In Vivo Dosing and Monitoring
-
Once tumors reach the desired average volume (see Tables 1 and 2), randomize the mice into treatment and control groups.
-
Administer ARV-771, this compound, or vehicle control according to the specified dosage, route, and schedule.
-
Monitor tumor volume and body weight 2-3 times weekly.
-
Observe the animals daily for any signs of toxicity.
Pharmacodynamic Analysis
a. Tumor Tissue Harvesting and Processing
-
At the end of the study, euthanize the mice and excise the tumors.
-
For Western blotting, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix the tumor tissue in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin (B1166041) embedding.
b. Western Blotting for BRD4 and c-MYC
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and c-MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
c. Immunohistochemistry for BRD4 and c-MYC
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with primary antibodies against BRD4 or c-MYC overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to assess the intensity and localization of BRD4 and c-MYC staining.
References
- 1. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 2. Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumoral BRD4 expression in lymph node-negative breast cancer: association with T-bet+ tumor-infiltrating lymphocytes and disease-free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Optimal Concentration of ARV-771 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader, for use in cell culture experiments. ARV-771 utilizes Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of BRD2, BRD3, and BRD4 proteins, offering a powerful tool for studying the roles of these proteins in various biological processes, particularly in cancer biology.[1][2] The protocols outlined herein describe methods for assessing cell viability, quantifying protein degradation, and measuring apoptotic induction to identify the most effective ARV-771 concentration for specific cell lines and experimental endpoints.
Introduction
ARV-771 is a small molecule that functions as a PROTAC, linking a BET-binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding capability facilitates the ubiquitination and subsequent proteasomal degradation of BET proteins.[1] The degradation of these epigenetic readers leads to the suppression of key oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling, ultimately inducing apoptosis in cancer cells.[3][4] Determining the optimal concentration of ARV-771 is critical to ensure maximal target degradation and desired phenotypic effects while minimizing off-target toxicity. This guide provides a framework for researchers to establish the ideal working concentration of ARV-771 for their specific cellular models.
Mechanism of Action of ARV-771
ARV-771 forms a ternary complex with a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the 26S proteasome. The subsequent reduction in BET protein levels disrupts downstream transcriptional programs, including those driven by c-MYC and the androgen receptor, leading to cell cycle arrest and apoptosis.[2][3]
Caption: Mechanism of action of ARV-771.
Quantitative Data Summary
The optimal concentration of ARV-771 can vary significantly between different cell lines. The following tables summarize reported quantitative data for ARV-771's efficacy.
Table 1: Degradation and Anti-proliferative Activity of ARV-771 in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-771 | 22Rv1 | < 5 | < 1 | [4][5] |
| ARV-771 | VCaP | < 5 | Not Reported | [4][6] |
| ARV-771 | LnCaP95 | Not Reported | Not Reported | [3] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.
Table 2: Effective Concentrations of ARV-771 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Effect | Concentration (µM) | Incubation Time | Reference |
| Hep3B | Dose-dependent inhibition of cell viability | Starting at 0.25 | 24, 48, 72 hours | [2] |
| HepG2 | Dose-dependent inhibition of cell viability | Starting at 0.25 | 24, 48, 72 hours | [2] |
| HCCLM3 | Dose-dependent inhibition of cell viability | Starting at 0.5 | 24, 48, 72 hours | [2] |
| HepG2 | Marked decrease in BRD2, BRD3, and BRD4 protein levels | Starting at 0.1 | 24 hours | [2] |
| Hep3B | Marked decrease in BRD2, BRD3, and BRD4 protein levels | Starting at 0.1 | 24 hours | [2] |
Experimental Protocols
To determine the optimal concentration of ARV-771 for a specific cell line, a dose-response and time-course experiment should be performed. The following protocols provide a general framework.
Experimental Workflow
Caption: Experimental workflow diagram.
Protocol 1: Cell Viability Assay (MTS/MTT)
This assay determines the concentration of ARV-771 that inhibits cell proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
ARV-771 stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ARV-771 in complete cell culture medium. A common starting range is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ARV-771. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BET Protein Degradation
This protocol is used to directly measure the degradation of BRD2, BRD3, and BRD4 proteins.
Materials:
-
6-well or 10 cm cell culture plates
-
ARV-771 stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of ARV-771 for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following ARV-771 treatment.
Materials:
-
6-well cell culture plates
-
ARV-771 stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of ARV-771 for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained, Annexin V only, PI only) for compensation and gating.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the optimal concentration of ARV-771 in their specific cell culture models. By systematically evaluating cell viability, target protein degradation, and the induction of apoptosis, scientists can confidently select a concentration that elicits the desired biological response for their downstream experiments. It is recommended to start with a broad dose-range and then narrow down to the optimal concentration based on the empirical data generated from these assays.
References
- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Analysis of Apoptosis Induced by Gal-ARV-771 Using Annexin V/PI Staining
Introduction
Gal-ARV-771 is a novel, galacto-modified proteolysis-targeting chimera (PROTAC) that serves as a prodrug for the potent Bromodomain and Extra-Terminal domain (BET) protein degrader, ARV-771.[1] The parent compound, ARV-771, functions by inducing the ubiquitination and subsequent proteasomal degradation of BET family proteins BRD2, BRD3, and BRD4.[2] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC, and anti-apoptotic proteins like BCL-2 and Bcl-xL.[2][3][4] By degrading BET proteins, this compound effectively suppresses oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
The Annexin V/Propidium Iodide (PI) assay is a widely adopted flow cytometry-based method for the sensitive detection of apoptosis.[5] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, exhibits a high affinity for PS, allowing for the identification of early apoptotic cells.[5][6] Propidium Iodide is a fluorescent dye that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[5] Dual staining with Annexin V and PI enables the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cell lines treated with this compound using the Annexin V/PI staining method.
Mechanism of Action: this compound
This compound is designed for selective activation, releasing the active ARV-771 compound.[1] ARV-771 is a heterobifunctional molecule that brings together a BET-binding moiety and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This proximity induces the polyubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the 26S proteasome. The depletion of these BET proteins leads to the transcriptional repression of their target genes, including the master regulator c-MYC and the anti-apoptotic BCL-2 family members.[2][3] The resulting imbalance between pro- and anti-apoptotic signals triggers the intrinsic apoptosis pathway, characterized by caspase activation and programmed cell death.[7][8]
Caption: Mechanism of this compound induced apoptosis.
Data Presentation
The following table summarizes representative data from studies investigating apoptosis induction by ARV-771 and this compound in various cancer cell lines.
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) (Annexin V+) | Reference |
| HepG2 (Hepatocellular Carcinoma) | ARV-771 | 1.0 | 24 | ~20% | [2] |
| 2.0 | 24 | ~35% | [2] | ||
| Hep3B (Hepatocellular Carcinoma) | ARV-771 | 1.0 | 24 | ~18% | [2] |
| 2.0 | 24 | ~30% | [2] | ||
| A549 (Lung Carcinoma, Normal) | This compound | 1.0 | 24 | ~10% | [1] |
| A549 (Lung Carcinoma, Senescent) | This compound | 1.0 | 24 | ~40% | [1] |
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced apoptosis.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549, HepG2, 22Rv1).
-
Culture Conditions: Culture cells in the recommended complete medium at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µM).
-
Include a vehicle-treated control group (e.g., DMSO at a concentration equivalent to the highest drug concentration).
-
Incubate the cells with this compound or vehicle for the desired period (e.g., 24, 48, or 72 hours).
-
2. Annexin V/PI Staining Protocol
This protocol is adapted from standard procedures for Annexin V-FITC/PI staining.[6][9]
-
Reagents and Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
-
-
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with deionized water. Prepare enough for all samples and keep it on ice.
-
Harvest Cells:
-
Adherent Cells: Aspirate the culture medium (which may contain detached apoptotic cells) and transfer it to a 15 mL conical tube. Wash the adherent cells once with PBS. Trypsinize the cells and then neutralize the trypsin with the previously collected culture medium.
-
Suspension Cells: Directly collect the cells into a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour for best results).
-
3. Flow Cytometry Analysis
-
Controls: Prepare the following controls for setting up compensation and gates:
-
Unstained cells.
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with PI (e.g., by heat-shocking cells to induce necrosis).
-
-
Data Acquisition: Use a flow cytometer to acquire data. Use FITC signal detector (e.g., FL1) for Annexin V and a PI signal detector (e.g., FL2 or FL3).
-
Gating and Quadrant Analysis:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a dot plot of Annexin V-FITC vs. PI to separate cell populations into four quadrants:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant to quantify the effect of this compound.
-
References
- 1. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. pnas.org [pnas.org]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for c-MYC ELISA After ARV-771 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of c-MYC protein levels in cell lysates following treatment with the BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
The c-MYC oncogene is a critical transcription factor that regulates cell proliferation, growth, and apoptosis.[1] Its dysregulation is a hallmark of many human cancers.[1] ARV-771 is a potent, small-molecule pan-BET degrader that utilizes Proteolysis-Targeting Chimera (PROTAC) technology.[2][3] It functions by linking BET proteins (BRD2, BRD3, and BRD4) to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] Since BET proteins are key transcriptional regulators of c-MYC, their degradation by ARV-771 leads to a significant suppression of c-MYC expression at both the mRNA and protein levels.[2][5] This makes ARV-771 a promising therapeutic agent in cancers driven by c-MYC.[2][5][6]
Accurate quantification of the reduction in c-MYC protein levels is a crucial pharmacodynamic marker for assessing the efficacy of ARV-771 and similar BET degraders. This document outlines a detailed protocol for a sandwich ELISA to measure c-MYC protein concentrations in cellular extracts after ARV-771 treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ARV-771 and the experimental workflow for the c-MYC ELISA protocol.
Caption: ARV-771 mechanism of action leading to c-MYC suppression.
Caption: Step-by-step experimental workflow for the c-MYC ELISA.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and c-MYC ELISA kit used.
Materials and Reagents:
-
Cell Line: A cell line known to express c-MYC and be sensitive to BET inhibitors (e.g., castration-resistant prostate cancer cell lines like 22Rv1, VCaP; or hematological cancer cell lines).
-
ARV-771: Prepare stock solutions in DMSO and store at -20°C or -80°C.
-
Cell Culture Medium and Reagents: Appropriate for the chosen cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: RIPA buffer or a buffer recommended by the ELISA kit manufacturer, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
c-MYC ELISA Kit: A commercial sandwich ELISA kit for the detection of human c-MYC.[7] These kits typically include:
-
Pre-coated 96-well microplate
-
Lyophilized c-MYC standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Wash buffer concentrate
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Plate sealers
-
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and ARV-771 Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere and grow overnight. c. Treat the cells with various concentrations of ARV-771 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO, at the same final concentration as the highest ARV-771 dose). d. Incubate for a predetermined time to allow for c-MYC degradation (e.g., 16-24 hours).[5]
-
Cell Lysis and Protein Extraction: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples by diluting them with lysis buffer to the same concentration (e.g., 1-2 mg/mL). This ensures equal loading in the ELISA.
-
c-MYC ELISA: a. Prepare all reagents, standards, and samples as instructed in the c-MYC ELISA kit manual.[8] b. Add 100 µL of the reconstituted standards and the normalized cell lysate samples to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate. c. Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[8] d. Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. e. Add 100 µL of the prepared biotinylated detection antibody to each well. f. Cover the plate and incubate for 1 hour at room temperature.[8] g. Aspirate and wash the plate as before. h. Add 100 µL of the prepared Streptavidin-HRP solution to each well. i. Cover the plate and incubate for 45 minutes at room temperature.[8] j. Aspirate and wash the plate as before. k. Add 100 µL of TMB One-Step Substrate Reagent to each well. l. Cover the plate and incubate for 30 minutes at room temperature in the dark.[8] m. Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. n. Read the absorbance of each well at 450 nm immediately using a microplate reader.
Data Presentation and Analysis
1. Standard Curve Generation:
-
Subtract the average zero standard optical density (OD) from all other standard and sample OD readings.
-
Plot the mean absorbance for each standard on the y-axis against the known concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
2. c-MYC Concentration Calculation:
-
Use the standard curve to interpolate the c-MYC concentration for each sample from its mean absorbance value.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual c-MYC concentration in the original undiluted sample.
3. Data Summary:
-
Present the quantitative data in a clear and structured table. This allows for easy comparison between different treatment groups.
Table 1: Effect of ARV-771 on c-MYC Protein Levels
| Treatment Group | Concentration (nM) | Mean c-MYC (pg/mg protein) | Standard Deviation | % of Vehicle Control |
| Vehicle Control | 0 (DMSO) | Value | Value | 100% |
| ARV-771 | 1 | Value | Value | Value |
| ARV-771 | 10 | Value | Value | Value |
| ARV-771 | 100 | Value | Value | Value |
| ARV-771 | 1000 | Value | Value | Value |
4. IC₅₀ Calculation:
-
Plot the percentage of c-MYC relative to the vehicle control against the log of the ARV-771 concentration.
-
Use a non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of ARV-771 that causes a 50% reduction in c-MYC protein levels. Studies have shown that ARV-771 can result in the depletion of c-MYC with an IC₅₀ of less than 1 nM in certain cell lines.[2]
By following this detailed protocol, researchers can reliably quantify the dose-dependent effects of ARV-771 on c-MYC protein levels, providing critical data for the preclinical evaluation of this and other BET-degrading compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FastScan⢠Total c-Myc ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Inducing Senescence in Cancer Cells for Gal-ARV-771 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism. Many conventional cancer therapies, such as chemotherapy and radiotherapy, induce senescence in cancer cells.[1][2][3] However, the accumulation of senescent cancer cells can paradoxically contribute to tumor relapse, metastasis, and therapy resistance, often through the secretion of a pro-inflammatory senescence-associated secretory phenotype (SASP).[2][3]
A novel therapeutic strategy involves a "one-two punch" approach: first inducing senescence in tumor cells and then selectively eliminating these senescent cells using "senolytics".[2][4] Gal-ARV-771 is a promising senolytic agent that leverages the unique biology of senescent cells for targeted therapy.[5][6] It is a galacto-modified prodrug of ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4).[5][7][8][9] The galactose moiety masks the active ARV-771, rendering it inactive until it is cleaved by senescence-associated β-galactosidase (SA-β-gal), an enzyme highly expressed in senescent cells.[5] This targeted activation allows for the selective degradation of BET proteins and subsequent apoptosis in senescent cancer cells, while sparing non-senescent cells.[5]
These application notes provide detailed protocols for inducing senescence in cancer cells and for utilizing this compound to selectively target and eliminate these cells.
Mechanism of Action of this compound
This compound is designed to be selectively activated within senescent cancer cells. The process involves a two-step enzymatic cleavage:
-
Esterase Activity: An esterase present in the cellular environment hydrolyzes an acyl group on the galactose moiety of this compound.[5]
-
SA-β-gal Cleavage: The modified galactose is then recognized and cleaved by the lysosomal senescence-associated β-galactosidase (SA-β-gal), which is highly active in senescent cells. This cleavage releases the active PROTAC, ARV-771.[5]
-
BET Protein Degradation: Once released, ARV-771, a Proteolysis Targeting Chimera (PROTAC), recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL) to the BET proteins (BRD2, BRD3, and BRD4).[7][8][10] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BET proteins.
-
Apoptosis Induction: The degradation of BET proteins, which are critical readers of histone acetylation and regulators of gene transcription (including the oncogene c-MYC), leads to cell cycle arrest and apoptosis.[7][8][9]
Caption: Mechanism of selective activation of this compound in senescent cancer cells.
Experimental Protocols
Protocol 1: Induction of Senescence in Cancer Cells using Etoposide (B1684455)
This protocol describes the induction of therapy-induced senescence (TIS) in cancer cell lines, such as A549 human lung carcinoma cells, using the topoisomerase II inhibitor etoposide.[5]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Etoposide (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells at an appropriate density in cell culture plates or flasks. For example, seed A549 cells at a density of 1 x 10^5 cells/well in a 6-well plate.[11] Allow cells to adhere and grow for 24 hours.
-
Etoposide Treatment: Treat the cells with a low dose of etoposide to induce senescence. The optimal concentration should be determined empirically for each cell line. For A549 cells, a concentration of 5-10 µM etoposide for 24-48 hours has been shown to be effective.[5]
-
Drug Removal and Recovery: After the treatment period, remove the etoposide-containing medium, wash the cells twice with sterile PBS, and add fresh, drug-free complete medium.
-
Incubation: Incubate the cells for an additional 3-5 days to allow for the development of the senescent phenotype.[11]
-
Verification of Senescence: Confirm the induction of senescence using the methods described in Protocol 2.
Protocol 2: Verification of Cellular Senescence
It is crucial to verify the senescent state of the cells before proceeding with this compound treatment. A combination of markers is recommended for robust confirmation.[11][12]
A. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is the most widely used biomarker for senescent cells.[5][13][14]
Materials:
-
Senescence β-Galactosidase Staining Kit (commercially available) or individual reagents:
-
Fixation Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)
-
-
PBS
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal Staining Solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the cytoplasm of senescent cells. Protect from light.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells. Senescent cells are typically larger and have a flattened morphology.[1][14]
B. Immunofluorescence for Senescence Markers (γ-H2AX and p21)
Senescent cells often exhibit persistent DNA damage signaling and upregulation of cell cycle inhibitors.[14][15]
Materials:
-
Primary antibodies: anti-γ-H2AX, anti-p21
-
Fluorescently-labeled secondary antibodies
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize under a fluorescence microscope. Increased nuclear foci of γ-H2AX and increased nuclear p21 staining are indicative of senescence.
C. Western Blot for Senescence Markers (p16, p21, p53)
Materials:
-
Cell lysis buffer
-
Primary antibodies: anti-p16, anti-p21, anti-p53
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate. Upregulation of p16, p21, and p53 protein levels is characteristic of senescence.[14][15]
Protocol 3: Treatment of Senescent Cancer Cells with this compound
This protocol outlines the procedure for treating induced senescent cancer cells with this compound to assess its senolytic activity.
Materials:
-
Verified senescent cancer cells (from Protocol 1 & 2)
-
Non-senescent (control) cancer cells
-
This compound (stock solution in DMSO)
-
ARV-771 (as a positive control)
-
Complete cell culture medium
-
96-well plates for viability assays
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)
Procedure:
-
Cell Seeding: Seed both senescent and non-senescent cells in 96-well plates at an appropriate density for the intended assay (e.g., 5,000 cells/well for a 72-hour viability assay).[10]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and ARV-771. Include a vehicle control (DMSO). Typical concentrations for this compound can range from nanomolar to low micromolar.[5]
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours for cell viability assays).[5]
-
Assessment of Cell Viability:
-
Use a standard cell viability assay such as MTT, MTS, or CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the IC50 values for both this compound and ARV-771 in senescent and non-senescent cells.
-
-
Assessment of Apoptosis:
-
Treat cells in larger format plates (e.g., 6-well plates).
-
After treatment (e.g., 24-48 hours), harvest the cells.
-
Stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.[5]
-
-
Western Blot for BRD4 Degradation:
Experimental Workflow
Caption: Workflow for studying the senolytic effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound and ARV-771 in A549 Cells
| Compound | Cell Type | IC50 (nM) | Senolytic Index (n-A549 IC50 / s-A549 IC50) |
| This compound | Normal A549 (n-A549) | 3290 | 5.14 |
| Senescent A549 (s-A549) | 640 | ||
| ARV-771 | Normal A549 (n-A549) | 354 | 0.59 |
| Senescent A549 (s-A549) | 603 | ||
| Data summarized from a study on A549 lung cancer cells where senescence was induced by etoposide.[5] |
Table 2: Apoptosis Induction by this compound and ARV-771 (1.0 µM) in A549 Cells
| Compound | Cell Type | % Early Apoptosis |
| This compound | Normal A549 (n-A549) | 8.07% |
| Senescent A549 (s-A549) | 16.7% | |
| ARV-771 | Normal A549 (n-A549) | 20.1% |
| Senescent A549 (s-A549) | 17.0% | |
| Data from flow cytometry analysis of apoptosis in A549 cells treated for 48 hours.[5] |
Conclusion
The selective targeting of senescent cancer cells with prodrugs like this compound represents a highly promising therapeutic avenue. By following the detailed protocols for inducing and verifying senescence, and subsequently treating with this compound, researchers can effectively study the efficacy and mechanism of this novel senolytic agent. The provided data and workflows offer a comprehensive guide for scientists and drug development professionals aiming to explore and validate this targeted approach to cancer therapy. The high senolytic index of this compound underscores its potential for selectively eliminating harmful senescent cells while minimizing toxicity to healthy, non-senescent cells.[5]
References
- 1. wjgnet.com [wjgnet.com]
- 2. Targeting senescence as an anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 809278 | Stanford Health Care [stanfordhealthcare.org]
- 5. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Diversity of the Senescence Phenotype of Cancer Cells Treated with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gorgoulis.gr [gorgoulis.gr]
- 13. A Sensitive Method to Quantify Senescent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in therapeutic drugs targeting of senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gal-ARV-771 Cell Viability Assay in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gal-ARV-771 is a potent small molecule belonging to the Proteolysis Targeting Chimera (PROTAC) class of compounds. PROTACs represent a novel therapeutic modality designed to selectively eliminate target proteins from cells. ARV-771, the parent compound of this compound, functions by inducing the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4.[1][2][3] These proteins are critical regulators of gene transcription and are implicated in the proliferation and survival of various cancer cells.[2] By hijacking the cell's natural protein disposal system, ARV-771 marks BET proteins for degradation by the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]
This document provides a detailed protocol for assessing the effect of this compound on the viability of HepG2 cells, a human hepatocellular carcinoma cell line. The described assay is a crucial step in the preclinical evaluation of this compound for potential therapeutic applications in liver cancer.
Principle of the Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture.[5][6][7] The assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[5][6][7] The assay procedure involves adding a single reagent directly to the cultured cells. This reagent causes cell lysis and generates a luminescent signal produced by a proprietary, thermostable luciferase.[6] The luminescent signal is proportional to the amount of ATP, and therefore to the number of viable cells in the well.[6][7]
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on HepG2 cell viability after a 72-hour treatment period.
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | % Cell Viability |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100% |
| 1 | 1,350,000 | 67,500 | 90% |
| 10 | 1,050,000 | 52,500 | 70% |
| 100 | 600,000 | 30,000 | 40% |
| 1000 | 150,000 | 7,500 | 10% |
Experimental Protocols
Materials and Reagents
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[8]
-
Fetal Bovine Serum (FBS)[8]
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[5][10][11]
-
Opaque-walled 96-well plates
-
Luminometer
Cell Culture and Maintenance of HepG2 Cells
-
Culture Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Incubation: Culture HepG2 cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passaging: Subculture the cells every 3-4 days or when they reach 80-90% confluency.[9]
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.[9][12]
-
Neutralize the trypsin with complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:8.[8]
-
This compound Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest HepG2 cells and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence from the "medium only" background control wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the this compound cell viability assay in HepG2 cells.
Caption: Mechanism of action of ARV-771 leading to cancer cell apoptosis.
References
- 1. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. yph-bio.com [yph-bio.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.in]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Immunohistochemical Analysis of BRD4 Degradation by ARV-771 in Tumor Tissues
Introduction
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes like c-MYC. Their role in cancer has made them a significant target for therapeutic development. ARV-771 is a potent, small-molecule pan-BET degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It is designed to induce the rapid and efficient degradation of BET proteins BRD2, BRD3, and BRD4.[3] Unlike traditional small-molecule inhibitors that only block the protein's function, ARV-771 eliminates the target protein entirely, offering a potentially more profound and durable anti-cancer effect.[4]
This document provides detailed protocols and application notes for assessing the pharmacodynamic effects of ARV-771 in tumor tissues using immunohistochemistry (IHC) to quantify the degradation of its target, BRD4.
Note: The compound "Gal-ARV-771" is not found in the referenced literature. This document pertains to the well-characterized BET PROTAC, ARV-771 . It is presumed the user query contained a typographical error.
Mechanism of Action of ARV-771
ARV-771 is a heterobifunctional molecule consisting of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] By simultaneously binding to both BRD4 and VHL, ARV-771 forms a ternary complex that brings the E3 ligase into close proximity with BRD4.[6] This proximity induces the poly-ubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[6] This event leads to a rapid depletion of cellular BRD4 levels, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[3][5]
Quantitative Data Summary
ARV-771 has been shown to potently degrade BRD4 both in vitro and in in vivo tumor models. The tables below summarize the quantitative degradation efficiency.
Table 1: In Vitro BRD4 Degradation Efficiency of ARV-771
| Cell Line Model | Target Protein(s) | DC50 (50% Degradation Conc.) | Reference |
|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | BRD2/3/4 | < 1 nM | [5][6] |
| 22Rv1 (CRPC) | BRD2/3/4 | < 5 nM | [7][8] |
| VCaP (CRPC) | BRD4 | < 5 nM |[7] |
Table 2: In Vivo BRD4 Degradation in Tumor Xenograft Models
| Xenograft Model | Treatment Regimen | Duration | BRD4 Downregulation in Tumor | Reference |
|---|---|---|---|---|
| 22Rv1 (CRPC) | 10 mg/kg ARV-771 (subcutaneous) | 3 days (daily) | 37% | [5][9] |
| 22Rv1 (CRPC) | 10 mg/kg ARV-771 (subcutaneous) | 14 days (daily) | > 80% | [9] |
| VCaP (CRPC) | Not specified | Not specified | Significant depletion observed via IHC | [5][10] |
| HepG2 (HCC) | 0.1 µM ARV-771 | Not specified | Marked decrease in BRD2/3/4 |[3] |
Experimental Workflow and Protocols
The following section outlines the complete workflow for assessing BRD4 degradation in tumor tissues from ARV-771 treated subjects, followed by a detailed IHC protocol.
Detailed Protocol: BRD4 Immunohistochemistry
This protocol is adapted from standard methodologies for detecting BRD4 in formalin-fixed, paraffin-embedded (FFPE) tissues.[11]
1. Materials and Reagents
-
Primary Antibodies:
-
Fixative: 10% Neutral Buffered Formalin (NBF)
-
Dehydration Reagents: Graded ethanol (B145695) series (70%, 95%, 100%)
-
Clearing Agent: Xylene or a xylene substitute
-
Embedding Medium: Paraffin wax
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Solution: 5% Normal Goat Serum in PBS with 0.1% Tween-20
-
Detection System: HRP-conjugated secondary antibody and DAB chromogen kit
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent mounting medium
2. Tissue Preparation and Processing
-
Fixation: Immediately immerse freshly harvested tumor tissues in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be 10-20 times the tissue volume.[11]
-
Dehydration: Dehydrate the fixed tissues through a series of graded ethanol solutions:
-
70% Ethanol: 2 changes, 1 hour each
-
95% Ethanol: 2 changes, 1 hour each
-
100% Ethanol: 3 changes, 1 hour each[11]
-
-
Clearing: Clear the tissues in two changes of xylene for 1 hour each.[11]
-
Paraffin Infiltration: Infiltrate tissues with molten paraffin wax at 60°C for 2-4 hours.
-
Embedding: Embed the infiltrated tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto charged microscope slides.
3. Immunohistochemical Staining Procedure
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with Citrate Buffer (pH 6.0).
-
Heat the slides in a pressure cooker, water bath, or microwave to 95-100°C for 10-20 minutes.[11] Do not allow the buffer to boil.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with wash buffer (PBS or TBS) three times for 5 minutes each.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Rinse with wash buffer.
-
Apply blocking solution (e.g., 5% Normal Goat Serum) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate sections with the primary anti-BRD4 antibody diluted in blocking solution (e.g., 1:500 dilution).[11]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody or HRP-polymer-conjugated secondary antibody for 1 hour at room temperature, according to the manufacturer's instructions.
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Apply DAB chromogen solution and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Apply a drop of permanent mounting medium and cover with a coverslip.[11]
-
4. Expected Results and Quantitative Analysis
-
Localization: BRD4 is a nuclear protein, and positive staining should be observed predominantly in the nuclei of tumor cells.[11][13]
-
Interpretation: The efficacy of ARV-771 is demonstrated by a significant reduction in the intensity and percentage of BRD4-positive nuclei in the treated tumor tissues compared to the vehicle-treated control tissues.
-
Quantitative Analysis: For an objective assessment, the staining can be quantified using digital image analysis software. The H-score is a common method that combines staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells at each intensity level.
-
H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
The resulting score ranges from 0 to 300. A lower H-score in the ARV-771 treated group indicates successful BRD4 degradation.
-
References
- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BRD4 Polyclonal Antibody (IHC-00396) [thermofisher.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Bromodomain-containing Protein 4 Is a Favourable Prognostic Factor in Breast Cancer Patients | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with ARV-771
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader developed using PROTAC (Proteolysis Targeting Chimera) technology. It functions by inducing the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4 proteins.[1][2] These BET proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC. By degrading BET proteins, ARV-771 effectively downregulates c-MYC and androgen receptor (AR) signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[1][3][4][5] This document provides a detailed protocol for analyzing ARV-771-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action of ARV-771
ARV-771 is a heterobifunctional molecule that simultaneously binds to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BRD2, BRD3, and BRD4 disrupts transcriptional programs essential for cancer cell proliferation and survival. A key downstream effect is the profound suppression of c-MYC, a critical driver of cell cycle progression. The depletion of these regulatory proteins results in a cytostatic effect, primarily by inducing cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.[6][7]
Data Presentation
The following tables summarize the quantitative effects of ARV-771 on cell cycle distribution in different cancer cell lines.
Table 1: Effect of ARV-771 on Cell Cycle Distribution in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HepG2 | Control (DMSO) | 55.2 | 30.1 | 14.7 |
| ARV-771 (0.5 µM, 48h) | 68.4 | 20.5 | 11.1 | |
| Hep3B | Control (DMSO) | 58.9 | 28.3 | 12.8 |
| ARV-771 (0.5 µM, 48h) | 72.1 | 16.7 | 11.2 |
Data are representative and compiled from findings reported in the literature.
Table 2: Effect of ARV-771 on Proliferation and Apoptosis in Castration-Resistant Prostate Cancer (CRPC) Cells
| Cell Line | Treatment | IC50 (Proliferation, 72h) | Apoptosis Induction (PARP Cleavage) |
| 22Rv1 | ARV-771 | ~1 nM | Significant at 24h |
| VCaP | ARV-771 | <1 nM | Significant at 24h |
| LnCaP95 | ARV-771 | ~5 nM | Not specified |
Data derived from studies on CRPC cell lines.[3][4][5][8]
Experimental Protocols
Cell Culture and ARV-771 Treatment
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed the cancer cells (e.g., HepG2, Hep3B, 22Rv1) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
ARV-771 Preparation: Prepare a stock solution of ARV-771 in DMSO (e.g., 10 mM).[2] Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.25 µM, 0.5 µM).[1] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the appropriate concentrations of ARV-771 or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.[1]
Sample Preparation and Propidium Iodide Staining for Flow Cytometry
This protocol is adapted for the analysis of DNA content in fixed cells.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Aliquoting: Centrifuge the cells at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in a small volume of PBS. Count the cells and aliquot approximately 1 x 10^6 cells per flow cytometry tube.[9]
-
Washing: Wash the cells twice with 2 mL of ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash and decanting the supernatant.[9]
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[9][10][11] This step is critical for proper fixation and to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[9][11] For long-term storage, cells can be kept in 70% ethanol at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the less dense, fixed cells.[9] Carefully decant the ethanol.
-
Wash the cells twice with 2 mL of PBS, centrifuging as in the previous step.[9]
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution. The staining solution should contain:
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the G0/G1, S, and G2/M peaks.[11]
-
Collect data for at least 10,000-20,000 events per sample.[9][11]
-
Use appropriate gating strategies to exclude doublets and debris. This can be achieved by plotting the pulse-width versus the pulse-area of the fluorescence signal.[11]
-
The DNA content will be measured by the fluorescence intensity of the PI signal, typically in the FL2 or FL3 channel.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of ARV-771 induced BET protein degradation and cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.lih.lu [researchportal.lih.lu]
- 8. pnas.org [pnas.org]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Quantitative Proteomics for the Identification of Gal-ARV-771 Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the ubiquitin-proteasome system. Gal-ARV-771 is a prodrug form of ARV-771, a potent PROTAC that degrades the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. This compound is specifically designed to be activated in senescent cancer cells, offering a targeted therapeutic approach. While PROTACs are designed for high specificity, the potential for off-target effects, where the molecule interacts with unintended proteins, remains a critical aspect of preclinical safety assessment.[1] Identifying these off-target interactions is crucial for understanding the complete pharmacological profile of a drug candidate, predicting potential toxicities, and uncovering novel therapeutic applications.[2][3][4]
Quantitative proteomics has emerged as a powerful and unbiased tool for identifying both on-target and off-target protein interactions of small molecules in a cellular context.[5][6][7] Techniques such as Thermal Proteome Profiling (TPP) and chemical proteomics enable the proteome-wide assessment of drug engagement.[5][8][9] This application note provides detailed protocols for two quantitative proteomics workflows to identify the off-targets of this compound and guidance on data analysis and interpretation.
Key Experimental Approaches for Off-Target Identification
Two primary quantitative proteomics strategies for identifying off-target proteins are Thermal Proteome Profiling (TPP) and chemical proteomics-based affinity purification.
-
Thermal Proteome Profiling (TPP): This method relies on the principle that the binding of a small molecule to a protein alters its thermal stability.[2][5] By heating cell lysates or intact cells treated with this compound to a range of temperatures and quantifying the remaining soluble proteins using mass spectrometry, proteins that are stabilized or destabilized by the compound can be identified as potential interactors.[2][10]
-
Chemical Proteomics: This approach utilizes a chemically modified version of the drug, for instance, by attaching a biotin (B1667282) tag to this compound. This "bait" molecule is used to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[9][11]
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) for this compound Off-Target Identification
This protocol details a TPP experiment using Tandem Mass Tag (TMT) labeling for multiplexed quantitative analysis.
1. Cell Culture and Treatment:
-
Select a human cell line relevant to the therapeutic context of this compound (e.g., a cancer cell line known to express senescence markers).
-
Culture the cells to approximately 80-90% confluency.
-
For experiments with the active form, treat cells with an appropriate concentration of ARV-771 (the active metabolite of this compound) or a vehicle control (e.g., DMSO) for a predetermined duration. To study the prodrug, cells can be treated with this compound.
-
Harvest the cells by scraping or trypsinization and wash the cell pellets with PBS.
2. Thermal Shift Assay:
-
Resuspend the cell pellets in PBS and create at least 10 identical aliquots for each condition (treated and vehicle control).
-
Place each aliquot in a PCR thermocycler and heat to a specific temperature for 3 minutes. A typical temperature range is from 37°C to 67°C in 3-4°C increments. One aliquot should be left at room temperature as the 37°C reference.[12]
-
Immediately cool the samples on ice for 3 minutes following the heating step.[12]
3. Protein Extraction:
-
Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors, followed by three freeze-thaw cycles using liquid nitrogen.[12]
-
To separate the soluble protein fraction from the heat-precipitated aggregates, centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.[12]
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Digestion and TMT Labeling:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Take an equal amount of protein from each sample.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol. Each temperature point for both the treated and vehicle samples will be labeled with a unique TMT tag.
5. Mass Spectrometry Analysis:
-
Combine the TMT-labeled peptide samples.
-
Clean up the pooled sample using a C18 solid-phase extraction (SPE) column.[12]
-
For deeper proteome coverage, the sample can be fractionated using high-pH reversed-phase liquid chromatography.[12]
-
Analyze the peptide sample(s) using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.
Protocol 2: Chemical Proteomics with a Biotinylated this compound Probe
This protocol outlines the use of a biotinylated version of this compound to pull down interacting proteins.
1. Probe Synthesis:
-
Synthesize a biotinylated analog of this compound. This typically involves attaching a biotin moiety via a linker to a position on the molecule that is not critical for its binding to target proteins.
2. Cell Lysis and Probe Incubation:
-
Culture and harvest cells as described in the TPP protocol.
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Incubate the cell lysate with the biotinylated this compound probe. As a control, a parallel incubation should be performed with an excess of non-biotinylated this compound to competitively inhibit the binding of the biotinylated probe to its specific targets. A no-probe control should also be included.
3. Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. On-Bead Digestion:
-
Perform on-bead digestion of the captured proteins using trypsin. This releases the peptides into the solution while the biotinylated probe remains bound to the beads.
5. LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Data Presentation
Quantitative proteomics data should be summarized in clearly structured tables to facilitate comparison and identification of potential off-targets.
Table 1: Example Data from a Thermal Proteome Profiling (TPP) Experiment
This table shows hypothetical data for a TPP experiment with this compound. A positive thermal shift (ΔTm) indicates protein stabilization upon compound binding, suggesting a direct or indirect interaction.
| Protein ID | Gene Name | Description | ΔTm (°C) with this compound | p-value |
| P10415 | BRD4 | Bromodomain-containing protein 4 | +4.2 | <0.001 |
| Q9Y230 | BRD2 | Bromodomain-containing protein 2 | +3.8 | <0.001 |
| P55201 | BRD3 | Bromodomain-containing protein 3 | +3.5 | <0.001 |
| Q8N201 | Hypothetical Off-Target 1 | Uncharacterized protein | +2.1 | <0.05 |
| P62258 | STAT3 | Signal transducer and activator of transcription 3 | +1.5 | 0.06 |
| P27348 | NFKB1 | Nuclear factor NF-kappa-B p105 subunit | -1.2 | 0.04 |
Table 2: Example Data from a Chemical Proteomics Pulldown Experiment
This table presents hypothetical results from a pulldown experiment using a biotinylated this compound probe. Proteins significantly enriched in the probe-treated sample compared to the control are potential interactors.
| Protein ID | Gene Name | Description | Fold Change (Probe/Control) | p-value |
| P10415 | BRD4 | Bromodomain-containing protein 4 | 25.6 | <0.001 |
| Q9Y230 | BRD2 | Bromodomain-containing protein 2 | 22.1 | <0.001 |
| P55201 | BRD3 | Bromodomain-containing protein 3 | 19.8 | <0.001 |
| P04637 | TP53 | Cellular tumor antigen p53 | 5.3 | <0.01 |
| P42336 | Hypothetical Off-Target 2 | Kinase XYZ | 4.8 | <0.05 |
| Q13131 | RELA | Transcription factor p65 | 3.2 | 0.07 |
Data Analysis and Visualization
The analysis of quantitative proteomics data involves several steps to identify statistically significant off-targets.
1. Data Processing and Normalization:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.
-
The data is normalized to account for variations in protein loading and instrument performance.
2. Statistical Analysis:
-
For TPP data, melting curves are fitted for each protein, and the change in melting temperature (ΔTm) between the treated and control samples is calculated. Statistical significance is determined using appropriate tests.
-
For chemical proteomics data, the relative abundance of proteins in the probe-treated and control samples is compared to calculate fold changes and p-values.
3. Visualization:
-
Volcano plots are commonly used to visualize the results, plotting the fold change against the statistical significance (p-value) for each identified protein.
-
Graphviz diagrams can be used to illustrate experimental workflows and signaling pathways.
Hypothetical Signaling Pathway Affected by an Off-Target
BET proteins, the primary targets of ARV-771, are known to regulate the transcription of key oncogenes and inflammatory mediators. An off-target interaction of this compound could potentially modulate other signaling pathways. For instance, BET inhibitors have been shown to impact the NF-κB and STAT signaling pathways.[13][14] The following diagram illustrates a hypothetical scenario where an off-target of this compound inhibits a kinase involved in the activation of the NF-κB pathway.
Conclusion
Quantitative proteomics provides a powerful and unbiased approach for the identification of off-target interactions of novel therapeutics like this compound. The detailed protocols for Thermal Proteome Profiling and chemical proteomics presented here offer robust methods for generating high-quality data on a proteome-wide scale. The systematic analysis and visualization of this data are essential for a comprehensive understanding of a drug's mechanism of action and for ensuring its safety and efficacy in clinical development. The early identification of off-targets can guide lead optimization, de-risk clinical trials, and potentially uncover new therapeutic opportunities.
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins [frontiersin.org]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Degradation Assay for ARV-771
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Gal-ARV-771 Technical Support Center: Solubility and In Vivo Formulation Guide
Welcome to the technical support center for Gal-ARV-771. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ARV-771?
This compound is a prodrug of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal (BET) proteins, including BRD2, BRD3, and BRD4.[1][2][3] this compound is designed for targeted delivery to senescent cells. It has a galactose moiety attached, which is cleaved by the enzyme β-galactosidase, an enzyme overexpressed in senescent cells, to release the active ARV-771 compound.[4]
Q2: What are the known solubility properties of this compound?
Currently, there is limited publicly available data specifically on the solubility of this compound. As a galactose-modified derivative of ARV-771, its solubility characteristics are expected to differ from the parent compound. The addition of the polar galactose group may increase its aqueous solubility while potentially decreasing its solubility in non-polar organic solvents.
For reference, the solubility of the parent compound, ARV-771, has been reported in several common laboratory solvents.
Q3: Are there established protocols for formulating this compound for in vivo studies?
A 2024 study by Chang et al. describes the in vivo use of this compound in a mouse xenograft model, where it was administered at a dose of 20 mg/kg.[4] However, the specific vehicle used for this formulation was not detailed in the publication.
Given the lack of a specific published formulation for this compound, researchers may consider using the well-established formulations for the parent compound, ARV-771, as a starting point for developing a suitable vehicle. It is crucial to assess the solubility and stability of this compound in any chosen formulation prior to in vivo administration.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | This compound, like its parent compound ARV-771, may have low aqueous solubility. | First, dissolve this compound in an organic solvent such as DMSO. Then, dilute this stock solution with the desired aqueous buffer. For ARV-771, a 1:6 ratio of DMF to PBS (pH 7.2) has been used.[1][3] A similar approach can be tested for this compound. |
| Difficulty dissolving this compound for in vivo formulation. | The chosen solvent system may not be optimal for the galactose-modified compound. | As a starting point, attempt to use the recommended in vivo formulation for ARV-771 (see Experimental Protocols section). If solubility issues persist, systematic evaluation of different co-solvent ratios (e.g., varying percentages of DMSO, PEG300, Tween 80) may be necessary. Gentle heating and sonication can also aid in dissolution.[5][6] |
| Compound instability in prepared formulation. | Aqueous solutions of similar compounds can be unstable. | It is recommended to prepare the formulation fresh on the day of use and avoid long-term storage of aqueous solutions.[1] For ARV-771, it is advised not to store the aqueous solution for more than one day.[1] |
Quantitative Data Summary
The following tables summarize the available solubility and formulation data for the parent compound, ARV-771, which can serve as a reference for initiating studies with this compound.
Table 1: Solubility of ARV-771 in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 15 - 100[1][3][6] |
| DMF | 20[1][3] |
| Ethanol | 10[1][3] |
| DMF:PBS (pH 7.2) (1:6) | 0.14[1][3] |
Table 2: Example Formulations for ARV-771 for In Vivo Studies
| Formulation Composition | Achieved Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | [5] |
| 5% DMSO + 95% Corn oil | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of ARV-771 Stock Solution
This protocol is for the parent compound ARV-771 and can be adapted for this compound, with solubility being empirically determined.
Materials:
-
ARV-771 (or this compound) crystalline solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of ARV-771 solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or as per solubility limits).
-
Purge the headspace of the tube with an inert gas to prevent oxidation.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability. For ARV-771, solutions in DMSO can be stored at -80°C for up to one year.[6]
Protocol 2: Formulation of ARV-771 for Subcutaneous Injection in Mice
This protocol is based on established methods for ARV-771 and should be tested for this compound compatibility.
Materials:
-
ARV-771 (or this compound) stock solution in DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a fresh working solution on the day of the experiment.
-
To prepare a 1 mL working solution, start with the required volume of the DMSO stock solution. For example, to achieve a final concentration of 2.5 mg/mL, use 100 µL of a 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until a clear solution is obtained.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming or sonication may be used.
-
Administer the formulation to the animals as per the experimental design. For ARV-771, subcutaneous administration has been used in mouse xenograft models.[7][8]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound activation and subsequent BET protein degradation.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing an in vivo formulation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ARV-771 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the BET degrader ARV-771 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ARV-771 and how does it work?
ARV-771 is a potent, small-molecule pan-BET degrader that utilizes Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] It functions by binding to both a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[1][3] This degradation results in the suppression of downstream oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR), ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to ARV-771. What are the potential mechanisms of resistance?
Acquired resistance to ARV-771 can arise through several mechanisms:
-
Alterations in the E3 Ligase Machinery: Since ARV-771 relies on the VHL E3 ligase complex for its activity, alterations in the components of this complex can lead to resistance. A primary mechanism is the genomic alteration or depletion of Cullin 2 (CUL2), a core component of the VHL E3 ligase complex.[1][5][6] Without a functional VHL E3 ligase complex, ARV-771 cannot induce the degradation of BET proteins.
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump ARV-771 out of the cell, reducing its intracellular concentration and thereby its efficacy.[7][8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the loss of BET protein signaling. One such pathway is the Wnt/β-catenin signaling pathway.[10][11][12][13][14] Activation of this pathway can sustain the expression of pro-survival genes, rendering the cells less dependent on BET proteins. Another potential bypass mechanism involves the activation of the MEK/ERK and p38 MAPK pathways.[3]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments can be performed. See the Troubleshooting Guide below for a step-by-step approach.
Q4: Are there strategies to overcome ARV-771 resistance?
Yes, depending on the resistance mechanism, several strategies can be employed:
-
For E3 Ligase Alterations: If resistance is due to a compromised VHL E3 ligase, consider using a PROTAC that utilizes a different E3 ligase, such as Cereblon (CRBN). For example, ARV-825 is a BET degrader that recruits the CRBN E3 ligase.[1][6]
-
For Efflux Pump Upregulation: Co-treatment with an ABCB1 inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, can restore sensitivity to ARV-771 by preventing its efflux from the cell.
-
For Bypass Pathway Activation: If the Wnt/β-catenin pathway is activated, co-treatment with a Wnt/β-catenin pathway inhibitor may re-sensitize the cells to ARV-771.[11][12] Similarly, if MEK/ERK or p38 MAPK pathways are activated, inhibitors of these pathways could be used in combination with ARV-771.[3] Combining ARV-771 with other targeted therapies, such as the multi-kinase inhibitor sorafenib, has also shown synergistic effects in some cancer models.[3]
Troubleshooting Guide: Investigating ARV-771 Resistance
If you observe a decrease in the efficacy of ARV-771 (e.g., an increase in the IC50 value for cell viability), follow these steps to troubleshoot the potential resistance mechanism.
Step 1: Confirm Resistance and Rule Out Experimental Artifacts
-
Verify Drug Potency: Ensure the ARV-771 stock solution is fresh and has been stored correctly.
-
Repeat Dose-Response Curve: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a fresh dilution series of ARV-771 to confirm the increased IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line.
-
Assess BET Protein Degradation: Perform a western blot to check if ARV-771 is still capable of degrading BRD2, BRD3, and BRD4 in the resistant cells. A lack of degradation at concentrations that are effective in sensitive cells is a strong indicator of resistance.
Quantitative Data Summary
The following tables summarize key quantitative data for sensitive versus resistant cell lines.
Table 1: ARV-771 Potency in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | ARV-771 IC50 (nM) | Fold Change in Resistance | Reference |
| OVCAR8 (Parental) | ~50 | - | [6] |
| O1R (ARV-771 Resistant) | >2000 | >40 | [6] |
Table 2: Effect of CUL2 Re-expression on ARV-771 Sensitivity in Resistant Cells
| Cell Line | Treatment | ARV-771 IC50 (nM) | Reference |
| O1R | Empty Vector | >2000 | [1] |
| O1R | CUL2 cDNA | ~100 | [1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of ARV-771.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
Complete growth medium
-
ARV-771 stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of ARV-771 in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[15][16]
Western Blotting for BET Protein Degradation
This protocol is to assess the degradation of BRD2, BRD3, and BRD4 proteins following ARV-771 treatment.
Materials:
-
Cancer cell lines
-
ARV-771
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-CUL2, anti-ABCB1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of ARV-771 for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate to visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.[15][17]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if ARV-771 can form a ternary complex between BRD4 and VHL. This can be adapted to a two-step Co-IP for more rigorous confirmation.[18][19][20]
Materials:
-
Cancer cell lines
-
ARV-771
-
Co-IP lysis buffer
-
Anti-VHL antibody or Anti-BRD4 antibody conjugated to beads (e.g., Protein A/G)
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with ARV-771 or vehicle (DMSO) for a short duration (e.g., 1-4 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates with beads.
-
Incubate the pre-cleared lysate with the antibody-conjugated beads overnight at 4°C to immunoprecipitate the protein of interest (e.g., VHL).
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by western blotting for the presence of the other components of the ternary complex (e.g., probe for BRD4). An increased amount of BRD4 in the VHL immunoprecipitate from ARV-771-treated cells compared to the vehicle control indicates ternary complex formation.
Visualizations
Caption: Mechanism of action of ARV-771.
Caption: Mechanisms of acquired resistance to ARV-771.
Caption: Troubleshooting workflow for ARV-771 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Androgen receptor transcriptional activity and chromatin modifications on the ABCB1/MDR gene are critical for taxol resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ABCB1 expression overcomes acquired docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BET inhibitor resistance emerges from leukaemia stem cells | Semantic Scholar [semanticscholar.org]
- 13. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Negative Controls for ARV-771 PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARV-771, a PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins. Proper use of negative controls is critical for validating that the observed biological effects are a direct result of the specific, E3 ligase-dependent degradation of the target protein.
Frequently Asked Questions (FAQs)
Q1: What is ARV-771 and how does it work?
ARV-771 is a potent, small-molecule pan-BET degrader that functions based on PROTAC technology.[1] It is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomain proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing the BET proteins and the VHL E3 ligase into close proximity, ARV-771 facilitates the formation of a ternary complex. This proximity leads to the polyubiquitination of the BET proteins, marking them for degradation by the 26S proteasome.[4][5] The degradation of these epigenetic reader proteins leads to the downregulation of target genes, such as c-MYC, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Optimizing Gal-ARV-771 treatment duration for maximal BRD4 degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Gal-ARV-771 and its active compound, ARV-771, a PROTAC® (Proteolysis Targeting Chimera) designed to degrade Bromodomain and Extra-Terminal (BET) proteins. The following guides focus on optimizing treatment conditions to achieve maximal degradation of its primary target, BRD4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ARV-771?
A: ARV-771 is a potent, small-molecule PROTAC that induces the degradation of BET family proteins BRD2, BRD3, and BRD4.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This dual binding brings BRD4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] this compound is a "caged" or prodrug version of ARV-771, designed for selective activation in specific cellular environments, such as senescent cancer cells that express high levels of β-galactosidase.[4]
Q2: What is the primary mechanism of action for ARV-771?
A: ARV-771 works by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target BRD4 protein and the VHL E3 ligase.[3] This proximity enables the E3 ligase to tag BRD4 with ubiquitin chains, marking it for destruction by the 26S proteasome.[3][5] The degradation of BRD4, a key epigenetic reader, leads to the transcriptional downregulation of target oncogenes like c-MYC, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[6][7]
Q3: What are the recommended starting concentrations and treatment durations for ARV-771?
A: ARV-771 is highly potent, with reported half-maximal degradation concentrations (DC50) in the low nanomolar range (<1 nM to <5 nM) in various cancer cell lines.[3][6][7] For initial experiments, a dose-response curve ranging from 0.1 nM to 1000 nM is recommended to determine the optimal concentration for your specific cell model and to identify potential "hook effects".[8][9] Significant BRD4 degradation can be observed as early as 2-6 hours, with maximal degradation often occurring between 8 and 24 hours of treatment.[10][11][12] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is crucial to pinpoint the optimal duration for maximal degradation.
Q4: How should I prepare and store this compound?
A: ARV-771 is typically supplied as a crystalline solid.[1] Stock solutions should be made by dissolving the compound in an organic solvent like DMSO.[1][13] For example, a 10 mM stock in DMSO is common.[14] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[13] For aqueous buffers, it is best to first dissolve the compound in a minimal amount of an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should ideally be prepared fresh and not stored for more than one day.[1] For long-term storage, keep the solid compound at -20°C.[1]
Troubleshooting Guide
Q1: I am not observing any BRD4 degradation after treatment. What went wrong?
A: Several factors could be responsible. Follow this checklist:
-
Compound Integrity: Ensure the compound has been stored correctly and the stock solution is not too old. Prepare a fresh dilution from your stock for each experiment.
-
Cell Permeability: While ARV-771 is generally cell-permeable, PROTACs can be large molecules that struggle to cross the cell membrane in some cell types.[8]
-
E3 Ligase Expression: The mechanism is dependent on the VHL E3 ligase. Confirm that your cell line expresses sufficient levels of VHL via Western blot or qPCR.[9]
-
Proteasome Function: Ensure the ubiquitin-proteasome system in your cells is active. Cell health, passage number, and confluency can affect its efficiency. Use cells within a consistent passage range and standardize seeding densities.[8]
-
Incorrect Concentration: It's possible the concentration used was too low to be effective or, conversely, so high that it induced the "hook effect" (see next question). Perform a wide dose-response experiment.
Q2: My results show less degradation at higher concentrations. Is this expected?
A: Yes, this is a known phenomenon called the "hook effect".[8][9] It occurs at excessive PROTAC concentrations where the molecule is more likely to form non-productive binary complexes (PROTAC-BRD4 or PROTAC-VHL) instead of the productive ternary complex (BRD4-PROTAC-VHL) required for degradation.[8] This results in a bell-shaped dose-response curve. To troubleshoot, test your compound over a broader and lower concentration range (e.g., 0.1 nM to 5000 nM) to identify the optimal concentration for maximal degradation.[9]
Q3: BRD4 protein levels recover quickly after I wash out the compound. How can I achieve sustained degradation?
A: The transient nature of PROTAC-mediated degradation is expected, as it depends on the continuous presence of the compound to form the ternary complex. The rate of protein recovery is influenced by the resynthesis rate of the target protein. To achieve more sustained effects for phenotypic assays, consider:
-
Continuous Dosing: Maintain the compound in the culture medium for the duration of the experiment.
-
Kinetic Analysis: Perform a washout experiment where you treat cells for the optimal duration (e.g., 8 hours), wash the compound out, and then harvest cells at various time points post-washout (e.g., 4, 8, 16, 24 hours) to understand the kinetics of BRD4 recovery in your specific cell line. This will inform the necessary re-dosing interval for long-term studies.
Q4: How can I confirm that the observed degradation is VHL and proteasome-dependent?
A: To validate the mechanism of action, perform the following control experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) for 30-60 minutes before adding ARV-771.[10][15] Proteasome inhibition should block ARV-771-mediated BRD4 degradation.[5][15]
-
E3 Ligase Competition: Pre-treat cells with an excess of a high-affinity VHL ligand (like VH032 or ARV-056) for 30-60 minutes.[5][10] This will competitively block ARV-771 from binding to VHL and should prevent BRD4 degradation.[10][11]
-
Inactive Control: Use an inactive diastereomer of ARV-771, such as ARV-766, which cannot bind to VHL. This compound should not induce BRD4 degradation and serves as an excellent negative control.[10][15]
Quantitative Data Summary
The efficacy of ARV-771 can vary between cell lines. The tables below summarize reported quantitative data for BRD4 degradation and downstream effects.
Table 1: BRD4 Degradation Efficiency of ARV-771
| Cell Line | Cancer Type | DC50 (Concentration for 50% Degradation) | Notes | Reference |
|---|---|---|---|---|
| 22Rv1 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Pan-BET (BRD2/3/4) degradation observed. | [1][6][7] |
| VCaP | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM | Rapid degradation, complete by 6 hours. | [6][12][15] |
| LnCaP95 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Potent pan-BET degradation. | [6][7] |
| HepG2 & Hep3B | Hepatocellular Carcinoma (HCC) | ~100 nM | Marked decrease in BRD2/3/4 protein levels. |[16] |
Table 2: Downstream Functional Effects of ARV-771
| Cell Line | Effect Measured | IC50 (Concentration for 50% Inhibition) | Notes | Reference |
|---|---|---|---|---|
| 22Rv1 | c-MYC Protein Depletion | < 1 nM | Measured by ELISA after 16-hour treatment. | [6][7] |
| 22Rv1 | Cell Proliferation | Potent Inhibition | Up to 500-fold more potent than BET inhibitors. | [15] |
| VCaP | Full-Length Androgen Receptor (FL-AR) Reduction | ~10 nM | Observed after 16-hour treatment. |[7][15] |
Experimental Protocols
Protocol: Western Blotting for BRD4 Degradation
This protocol outlines the key steps to quantify changes in BRD4 protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 22Rv1, VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Include a primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin).
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Quantify the band intensity using software like ImageJ. Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of Action for ARV-771 PROTAC.
Caption: Experimental workflow for a time-course study.
Caption: A logical flowchart for troubleshooting experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 15. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: ARV-771 Western Blot Troubleshooting
Introduction
ARV-771 is a potent, small-molecule pan-BET degrader developed using PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It functions by linking BET proteins (BRD2, BRD3, and BRD4) to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism results in the suppression of key oncogenic pathways, such as c-MYC and Androgen Receptor (AR) signaling, making it a promising agent in cancer research, particularly for castration-resistant prostate cancer (CRPC).[4][5][6]
Western blotting is the primary method to verify the efficacy of ARV-771 by detecting the reduction in target protein levels. However, the nature of targeted protein degradation can introduce variability. This guide provides detailed troubleshooting advice to help researchers achieve consistent and reliable Western blot results.
Troubleshooting Guide (Q&A Format)
Category 1: Weak or No Target Degradation Signal
Q1: I treated my cells with ARV-771, but the Western blot shows no decrease in my target protein (e.g., BRD4). What went wrong?
A1: Several factors could be at play, from the compound's activity to the blotting procedure itself. Systematically check the following:
-
Compound Integrity and Activity: Ensure your ARV-771 stock is correctly prepared (soluble up to 100 mM in fresh DMSO) and stored (at -20°C).[3] Repeated freeze-thaw cycles can reduce efficacy. As a control, co-treatment with a proteasome inhibitor (e.g., carfilzomib (B1684676) or MG132) should block degradation and "rescue" the target protein band, confirming the compound is active.[5][6]
-
Cell Line and Treatment Conditions:
-
Sensitivity: Confirm that your cell line is sensitive to ARV-771. CRPC cell lines like 22Rv1 and VCaP show potent degradation with DC50 values (the concentration for 50% degradation) of less than 5 nM.[4][7]
-
Dose and Duration: Perform a dose-response and time-course experiment. Significant degradation of BET proteins is often observed after 8-16 hours of treatment with nanomolar concentrations of ARV-771.[5][6]
-
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer (e.g., RIPA) supplemented with a fresh protease inhibitor cocktail.[8][9] Since PROTACs induce degradation, preventing further non-specific degradation during lysis is critical for accurate results.[8][10]
-
Protein Quantification: Inaccurate protein quantification can lead to unequal loading. Use a reliable method like a BCA assay to ensure you load equal amounts of total protein (typically 20-30 µg of whole-cell lysate) for each lane.[8][10]
-
-
Antibody Performance:
Q2: My target protein band is very faint or absent in both the control and treated lanes. What should I do?
A2: This suggests a general issue with protein detection rather than a specific problem with the ARV-771 treatment.
-
Low Protein Expression: Your cell line may express very low levels of the target protein.[8] It may be necessary to load a higher amount of total protein (up to 100 µg for low-abundance targets).[8]
-
Poor Protein Transfer:
-
Verify successful transfer from the gel to the membrane using a reversible stain like Ponceau S.[10] The presence of protein bands across all lanes confirms the transfer worked.
-
Optimize transfer conditions based on your protein's molecular weight (MW). For high MW proteins, consider a wet transfer and reduce the methanol (B129727) percentage in the transfer buffer.[8][9]
-
-
Inactive Antibody or Detection Reagent:
Category 2: Inconsistent Results and High Background
Q3: I'm seeing significant variability in BRD4 degradation between replicate experiments. How can I improve consistency?
A3: Reproducibility is key in Western blotting. Inconsistency often stems from subtle variations in experimental conditions.
-
Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are at a similar confluency (e.g., 70-80%) at the time of treatment. Cellular responses can vary with density and age.
-
Precise Reagent Handling: Ensure accurate and consistent pipetting of ARV-771, lysis buffer, and protein samples.
-
Standardized Incubation Times: Strictly adhere to the same incubation times for drug treatment, antibody probing, and washing steps across all experiments.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize your data. Ensure the loading control signal is not saturated.
Q4: My blot has high background, making the bands difficult to interpret. What are the common causes?
A4: High background can obscure your results and is typically caused by non-specific antibody binding.[14]
-
Blocking:
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Perform a titration to find the optimal dilution that provides a strong signal with low background.[11][14]
-
Washing Steps: Insufficient washing is a major cause of high background. Increase the number and duration of washes (e.g., three to four washes of 5-10 minutes each) with a buffer containing a detergent like Tween 20 (e.g., TBS-T).[8][15]
-
Membrane Handling: Always handle the membrane with forceps to avoid contamination.[10] Ensure the membrane does not dry out at any point during the immunoblotting process.[10]
FAQs
Q: What is the expected outcome of a successful ARV-771 Western blot experiment? A: You should observe a dose- and time-dependent decrease in the band intensity of the target BET proteins (BRD2, BRD3, BRD4) in the ARV-771-treated lanes compared to the vehicle control (DMSO) lane. The loading control band should remain consistent across all lanes.
Q: Can ARV-771 affect my loading control? A: ARV-771 specifically targets BET proteins for degradation and should not affect common loading control proteins like GAPDH or β-actin. If your loading control is inconsistent, it is likely due to unequal protein loading or transfer errors.
Q: How quickly should I expect to see protein degradation? A: Significant degradation of BET proteins by ARV-771 can be observed in as little as 4-8 hours, with more pronounced effects typically seen after 16-24 hours of treatment.[5][6]
Q: What are the molecular weights of the target proteins? A: The approximate molecular weights are: BRD2 (~110-120 kDa), BRD3 (~100-110 kDa), and BRD4 (~180-200 kDa for the long isoform, ~100 kDa for the short isoform). Ensure your gel percentage and transfer conditions are appropriate for these sizes.
Data Presentation
Table 1: Example ARV-771 Treatment Parameters for Western Blot
| Parameter | Cell Line (Example) | Concentration Range | Time Course | Vehicle Control |
| Value | 22Rv1 (CRPC) | 1 nM - 100 nM | 4, 8, 16, 24 hours | DMSO (0.1% final conc.) |
| Reference | [5] | [4] | [6] | Standard Practice |
Table 2: Recommended Antibody and Reagent Concentrations
| Reagent | Typical Starting Dilution/Concentration | Notes |
| Primary Antibody (e.g., anti-BRD4) | 1:1000 | Optimize via titration. Incubate overnight at 4°C for best results. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | High concentrations can increase background.[8] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBS-T | Milk can sometimes mask epitopes; BSA is a good alternative.[15] |
| Protease Inhibitor Cocktail | 1X (as per manufacturer) | Always add fresh to lysis buffer just before use.[8] |
Experimental Protocols
Detailed Western Blot Protocol for ARV-771 Efficacy
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1) to reach 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of ARV-771 and a vehicle control (DMSO) for the specified duration (e.g., 16 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a 1X protease inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X) to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Immunoblotting:
-
Wash the membrane briefly with TBS-T.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBS-T).
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Analyze band intensities using appropriate software.
-
Visualizations
Caption: Mechanism of action for ARV-771-mediated BET protein degradation.
Caption: Standard workflow for a Western blot experiment analyzing ARV-771 efficacy.
Caption: A decision tree for troubleshooting common ARV-771 Western blot issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: ARV-771 and PROTAC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BET degrader ARV-771 in their experiments. The information is tailored to address common challenges, with a particular focus on the hook effect observed in PROTAC assays.
Troubleshooting Guide: The Hook Effect with ARV-771
The "hook effect" is a common phenomenon in PROTAC assays where at high concentrations, the PROTAC's efficacy in degrading the target protein decreases, leading to a bell-shaped dose-response curve.[1][2] This occurs due to the formation of unproductive binary complexes (ARV-771 with either the BET protein or the VHL E3 ligase) which predominate over the productive ternary complex (BET protein-ARV-771-VHL E3 ligase).[1][2]
Problem: Decreased BET protein degradation at high concentrations of ARV-771.
| Possible Cause | Recommended Solution |
| High PROTAC Concentration | Perform a wider dose-response curve with more dilution points, particularly at higher concentrations (e.g., 1 nM to 10 µM), to accurately determine the optimal degradation concentration (DC50) and the onset of the hook effect.[2] |
| Suboptimal Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) with a fixed, optimal concentration of ARV-771 to identify the time point of maximal degradation. |
| Issues with Ternary Complex Formation | If the hook effect is persistent or unexpected, consider biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the formation and stability of the ternary complex.[2] |
| Low E3 Ligase Expression | Ensure the cell line used expresses sufficient levels of the VHL E3 ligase. This can be verified by Western blot or qPCR. |
Frequently Asked Questions (FAQs)
Q1: What is ARV-771 and what is its mechanism of action?
A1: ARV-771 is a potent, small-molecule pan-BET degrader that utilizes PROTAC (Proteolysis-Targeting Chimera) technology.[3][4] It is a heterobifunctional molecule that consists of a ligand that binds to the BET bromodomain proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] By bringing the BET protein and the E3 ligase into close proximity, ARV-771 facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[4]
Q2: What is the "hook effect" in the context of ARV-771 assays?
A2: The hook effect in ARV-771 assays refers to the paradoxical observation where increasing the concentration of ARV-771 beyond an optimal point leads to a decrease in the degradation of BET proteins.[1][7] This results in a bell-shaped dose-response curve. The underlying cause is the formation of inactive binary complexes (ARV-771-BET or ARV-771-VHL) at high concentrations, which prevents the formation of the productive ternary complex required for degradation.[1][2]
Q3: What are the typical concentrations of ARV-771 that should be used in cell-based assays?
A3: ARV-771 is a highly potent degrader. In various castration-resistant prostate cancer (CRPC) cell lines, it has been shown to degrade BRD2, BRD3, and BRD4 with a DC50 (concentration for 50% degradation) of less than 5 nM.[7][8] For initial experiments, a broad concentration range is recommended, for example, from 1 nM to 10 µM, to identify the optimal concentration and observe any potential hook effect.[1]
Q4: How can I confirm that the degradation of BET proteins by ARV-771 is proteasome-dependent?
A4: To confirm proteasome-dependent degradation, you can co-treat your cells with ARV-771 and a proteasome inhibitor, such as MG132 or carfilzomib.[8][9] If ARV-771's effect is proteasome-dependent, the addition of the proteasome inhibitor should rescue the degradation of the target BET protein.[8][9]
Q5: What are the key experimental readouts to assess the efficacy of ARV-771?
A5: The primary readout for ARV-771 efficacy is the reduction in the protein levels of its targets (BRD2, BRD3, and BRD4), which is typically measured by Western blotting.[10][11] Downstream effects can also be monitored, such as the reduction in c-MYC protein levels, which is regulated by BET proteins.[7][8] Additionally, cell viability or apoptosis assays can be performed to assess the functional consequences of BET protein degradation in cancer cell lines.[7][12]
Quantitative Data for ARV-771
| Parameter | Value | Cell Lines | Reference |
| DC50 (BRD2/3/4 Degradation) | < 5 nM | 22Rv1, VCaP, LnCaP95 | [7][8] |
| IC50 (c-MYC Inhibition) | < 1 nM | 22Rv1 | [7] |
| Binding Affinity (Kd) for BRD2(1) | 34 nM | N/A | [3][5] |
| Binding Affinity (Kd) for BRD2(2) | 4.7 nM | N/A | [3][5] |
| Binding Affinity (Kd) for BRD3(1) | 8.3 nM | N/A | [3][5] |
| Binding Affinity (Kd) for BRD3(2) | 7.6 nM | N/A | [3][5] |
| Binding Affinity (Kd) for BRD4(1) | 9.6 nM | N/A | [3][5] |
| Binding Affinity (Kd) for BRD4(2) | 7.6 nM | N/A | [3][5] |
Experimental Protocols
Western Blotting for BET Protein Degradation
This protocol describes the quantification of BRD2, BRD3, and BRD4 protein levels following treatment with ARV-771.
Materials:
-
ARV-771
-
Cell line of interest (e.g., 22Rv1)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of ARV-771 concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a DMSO vehicle control for the desired time (e.g., 16 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][11]
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Ubiquitination Assay (Co-Immunoprecipitation)
This protocol is to confirm the ubiquitination of BET proteins upon ARV-771 treatment.
Materials:
-
Materials from the Western Blotting protocol
-
Immunoprecipitation (IP) buffer
-
Primary antibody for the target BET protein (for IP)
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody (for Western blot detection)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with an optimal concentration of ARV-771 and a DMSO control. For a positive control for proteasome inhibition, a separate group can be co-treated with a proteasome inhibitor like MG132 for a few hours before lysis.
-
Lyse the cells with IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the anti-BET protein antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with IP buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated BET protein.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of ARV-771-mediated BET degradation on cell viability.
Materials:
-
ARV-771
-
Cell line of interest
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of ARV-771 for a specified period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the log of the ARV-771 concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for ARV-771 mediated BET protein degradation.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
Caption: Troubleshooting workflow for addressing the hook effect in ARV-771 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Potential off-target effects of Gal-ARV-771
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gal-ARV-771. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its on-target effects?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of BET (Bromodomain and Extra-Terminal domain) proteins, specifically BRD2, BRD3, and BRD4. It is a modified version of ARV-771, featuring a galactose moiety to facilitate selective delivery to senescent cancer cells, which exhibit higher activity of the lysosomal enzyme senescence-associated β-galactosidase (SA-β-gal).[1] Upon cellular uptake and cleavage of the galactose group, the active ARV-771 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation has been shown to induce apoptosis in senescent cancer cells.[1]
Q2: What are the known potential off-target effects of the parent compound, ARV-771?
Studies on the parent compound, ARV-771, in hepatocellular carcinoma (HCC) have suggested that its anti-cancer effects may not be solely attributed to BET protein degradation. Research indicates that ARV-771 can downregulate multiple non-proteasomal deubiquitinases (DUBs), including USP1, USP8, USP10, USP13, and USP18.[2] This suggests that the observed cellular phenotypes may be a combination of on-target BET degradation and these potential off-target effects on DUBs.
Q3: How does the galactose modification in this compound influence its selectivity and potential off-target effects?
The galactose moiety in this compound is designed to improve its selectivity for senescent cancer cells, which have elevated SA-β-gal activity. This enzymatic activity cleaves the galactose, releasing the active ARV-771 within the target cells. This strategy aims to minimize exposure of non-senescent cells to the active compound, thereby potentially reducing off-target effects in healthy tissues.[1]
Troubleshooting Guides
Unexpected Cellular Phenotype or Toxicity
Issue: Observation of a cellular phenotype (e.g., cell death, growth arrest) that is inconsistent with known on-target effects of BET protein degradation, or significant toxicity in non-target cell lines.
Potential Cause: This could be due to off-target effects of this compound, particularly if the galactose moiety is being cleaved in non-target cells, or if the active ARV-771 is affecting other proteins besides the BET family.
Troubleshooting Steps:
-
Confirm Target Engagement: Verify the degradation of BRD2, BRD3, and BRD4 in your experimental system using Western blotting.
-
Evaluate Off-Target DUBs: Assess the protein levels of potential off-target deubiquitinases (USP1, USP8, USP10, USP13, and USP18) via Western blot in cells treated with this compound.
-
Quantitative Proteomics: For an unbiased assessment, perform quantitative mass spectrometry-based proteomics to compare protein expression profiles of cells treated with this compound, ARV-771 (as a control), and a vehicle control. This can identify unintended protein degradation.
-
Inactive Control: Synthesize or obtain an inactive version of this compound (e.g., with a modification that prevents binding to VHL or BET proteins) to distinguish between target-dependent and -independent off-target effects.
-
Dose-Response Analysis: Perform a dose-response experiment and compare the concentration required for on-target degradation with that causing the unexpected phenotype. A significant separation between these concentrations suggests a potential off-target effect at higher doses.
Inconsistent or No On-Target Degradation
Issue: Failure to observe the expected degradation of BRD2/3/4 after treatment with this compound.
Potential Causes:
-
Low SA-β-galactosidase Activity: The target cells may not have sufficient SA-β-gal activity to cleave the galactose moiety and release the active ARV-771.
-
Poor Cell Permeability: The large size of PROTAC molecules can sometimes lead to poor cell membrane permeability.
-
Compound Instability: The compound may be unstable in the cell culture medium.
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.
Troubleshooting Steps:
-
Measure SA-β-gal Activity: Confirm that your target cells exhibit sufficient SA-β-gal activity using a commercially available assay.
-
Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the "hook effect."
-
Time-Course Experiment: Assess target degradation at multiple time points to determine the optimal treatment duration.
-
Control Compound: Include the parent compound, ARV-771, as a positive control to confirm that the downstream degradation machinery is functional in your cells.
-
Check Compound Integrity: If possible, verify the stability of this compound in your experimental conditions using analytical methods like LC-MS.
Difficulty in Validating Proteomics Data with Western Blot
Issue: Discrepancy between off-target proteins identified by mass spectrometry and their validation by Western blotting.
Potential Causes:
-
Antibody Quality: The antibody used for Western blotting may not be specific or sensitive enough to detect the change in protein levels.
-
Differences in Assay Sensitivity: Mass spectrometry can be more sensitive than Western blotting for detecting subtle changes in protein abundance.
-
Transient Effects: The off-target degradation might be transient, and the time point chosen for Western blot validation may not be optimal.
Troubleshooting Steps:
-
Antibody Validation: Validate the specificity of your primary antibody using positive and negative controls (e.g., cell lysates with known expression levels of the target protein, or siRNA-mediated knockdown).
-
Optimize Western Blot Protocol: Ensure optimal protein transfer, blocking, and antibody concentrations. Consider using a more sensitive detection reagent.
-
Time-Course Validation: Perform Western blotting at multiple time points after treatment to capture potential transient changes in protein levels.
-
Orthogonal Validation: Consider using an alternative method for validation, such as targeted proteomics (e.g., Parallel Reaction Monitoring - PRM) if available.
Data Presentation
Table 1: On-Target and Potential Off-Target Effects of ARV-771 (Parent Compound)
| Target Family | On-Target Proteins | Potential Off-Target Proteins (Deubiquitinases) |
| BET Proteins | BRD2, BRD3, BRD4 | USP1, USP8, USP10, USP13, USP18 |
Table 2: Comparative Activity of this compound and ARV-771 in Senescent vs. Non-senescent Cells
| Compound | Cell Type | IC50 (µM) |
| This compound | Senescent A549 | 0.64 |
| Non-senescent A549 | 3.29 | |
| ARV-771 | Senescent A549 | 0.603 |
| Non-senescent A549 | 0.354 |
Data from a study on senescent A549 lung cancer cells.[1]
Experimental Protocols
General Protocol for Quantitative Proteomics to Identify Off-Target Effects
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
1.1. Cell Culture and Treatment:
- Culture cells of interest to 70-80% confluency.
- Treat cells with this compound at the desired concentration and for the optimal duration. Include the following controls:
- Vehicle control (e.g., DMSO).
- ARV-771 (parent compound).
- Inactive this compound control (if available).
- Harvest cells by scraping and wash with ice-cold PBS.
1.2. Protein Extraction and Digestion:
- Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Perform protein reduction, alkylation, and digestion (e.g., with trypsin) according to standard protocols.
1.3. Peptide Labeling and Fractionation (Optional but Recommended):
- For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ).
- Fractionate the labeled peptides using high-pH reversed-phase chromatography to increase proteome coverage.
1.4. LC-MS/MS Analysis:
- Analyze peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
1.5. Data Analysis:
- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.
- Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to controls.
- Use bioinformatics tools for pathway and gene ontology analysis to understand the biological implications of the identified off-target effects.
Protocol for Deubiquitinase (DUB) Activity Assay
This protocol describes a general method to assess DUB activity in cell lysates after treatment with a small molecule inhibitor.
2.1. Cell Lysis:
- Treat cells with this compound or a vehicle control.
- Lyse cells in a non-denaturing lysis buffer to preserve enzyme activity.
- Determine protein concentration using a BCA assay.
2.2. DUB Activity Probe Labeling:
- Incubate a defined amount of protein lysate with a DUB activity probe (e.g., HA-Ub-Vinyl Sulfone) for 1 hour at 37°C. This probe covalently binds to the active site of DUBs.
2.3. Immunoblotting:
- Separate the labeled proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-HA antibody to detect DUBs that have been labeled by the active probe.
- Analyze the band intensities to compare the activity of DUBs between treated and control samples. A decrease in band intensity in the treated sample indicates inhibition of DUB activity.
Visualizations
Caption: On-target mechanism of this compound in senescent cancer cells.
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: Confirmation of SA-β-Gal Expression in Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming Senescence-Associated β-Galactosidase (SA-β-Gal) expression. Find troubleshooting guides and frequently asked questions to navigate common challenges in your cellular senescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is Senescence-Associated β-Galactosidase (SA-β-Gal)?
Senescence-Associated β-Galactosidase (SA-β-Gal) is a widely used biomarker to identify senescent cells, which are cells that have entered a state of irreversible growth arrest.[1][2][3] The enzymatic activity of β-galactosidase, normally active at an acidic pH of 4.0 within lysosomes, becomes detectable at a suboptimal pH of 6.0 in senescent cells.[1][3][4] This is thought to be due to an increase in lysosomal content and the overexpression of the GLB1 gene, which encodes the lysosomal β-galactosidase enzyme.[1][4]
Q2: What is the principle behind the SA-β-Gal staining assay?
The most common method for detecting SA-β-Gal activity is a cytochemical assay that uses the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).[1][5] When X-gal is cleaved by the β-galactosidase enzyme at pH 6.0, it forms an insoluble, blue-colored precipitate within the senescent cells.[1][6] These blue-stained cells can then be visualized and quantified using a bright-field microscope.[1]
Q3: Can SA-β-Gal staining be used on tissue samples?
Yes, SA-β-Gal staining can be performed on tissue sections. For optimal results, it is crucial to use fresh-frozen tissue, as freezing tissue in liquid nitrogen immediately after resection and embedding in OCT is recommended.[1] Fixation conditions may need to be optimized for different tissue types to avoid destroying the SA-β-Gal enzyme activity.[1] While successful on frozen sections, its use on paraffin-embedded tissues has not been definitively established.[5]
Q4: Are there alternative methods to the colorimetric X-gal assay?
Yes, fluorescence-based methods offer a more quantitative and sensitive alternative to the traditional X-gal staining.[2] One common method uses the fluorogenic substrate 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG).[1][2] Cleavage of C12FDG by β-galactosidase in living cells produces a fluorescent signal that can be detected by fluorescence microscopy or quantified by flow cytometry.[1][7]
Q5: Is SA-β-Gal a definitive marker for cellular senescence?
While SA-β-Gal is a widely used and valuable biomarker, it is not entirely specific to senescence.[6][8] Increased β-galactosidase activity at pH 6.0 can also be observed in other cellular states, such as confluence, serum starvation, or in certain terminally differentiated cells.[9][10][11] Therefore, it is highly recommended to use SA-β-Gal staining in conjunction with other senescence markers for robust confirmation.[12][13]
Q6: What are other key biomarkers of cellular senescence?
To confirm a senescent phenotype, it is advisable to assess a panel of markers, including:
-
Cell Cycle Arrest Markers: Increased expression of cyclin-dependent kinase inhibitors like p16INK4a and p21WAF1.[14][15]
-
DNA Damage Response: Presence of DNA damage foci, often identified by γH2AX staining.[13]
-
Chromatin Alterations: Formation of senescence-associated heterochromatin foci (SAHF), which can be visualized by DAPI staining.[13]
-
Senescence-Associated Secretory Phenotype (SASP): Secretion of a specific set of pro-inflammatory cytokines, chemokines, and growth factors.[12]
-
Morphological Changes: Senescent cells often exhibit an enlarged and flattened morphology.[9][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No blue staining observed in expected senescent cells. | 1. Incorrect pH of staining solution: The pH must be strictly maintained at 6.0. Deviations can prevent the staining reaction.[16] | 1. Verify and adjust pH: Carefully prepare the citric acid/sodium phosphate (B84403) buffer and verify the pH is exactly 6.0 before adding other components to the staining solution.[5][16] |
| 2. Inactive X-gal solution: X-gal is light-sensitive and can degrade over time. | 2. Use fresh X-gal: Prepare the X-gal stock solution fresh and store it protected from light at -20°C.[5][17] | |
| 3. Insufficient incubation time: The blue color development can take several hours. | 3. Optimize incubation time: Incubate for at least 4-16 hours. A pilot experiment to determine the optimal incubation time for your specific cell line is recommended.[1][17] | |
| 4. Incubation in a CO₂ incubator: The CO₂ will lower the pH of the staining buffer, inhibiting the reaction.[1][18] | 4. Use a dry, non-CO₂ incubator: Ensure the incubation is carried out in a standard incubator at 37°C without CO₂.[16] | |
| 5. Harsh fixation: Over-fixation can destroy the SA-β-Gal enzyme activity.[1] | 5. Use mild fixation: Adhere to recommended fixation times (e.g., 5 minutes with 4% PFA or 10-15 minutes with 2% formaldehyde/0.2% glutaraldehyde).[5][17][19] | |
| False positive staining in control (non-senescent) cells. | 1. High cell confluency: Contact inhibition in confluent cultures can sometimes induce SA-β-Gal activity.[1][20] | 1. Maintain sub-confluent cultures: Perform the assay on cells that are 50-70% confluent and avoid letting them become fully confluent.[16] |
| 2. Incorrect pH of staining solution: A pH lower than 6.0 can lead to the detection of endogenous lysosomal β-galactosidase activity. | 2. Ensure pH is 6.0: As mentioned above, precise pH control is critical. | |
| 3. Serum starvation or other cellular stress: These conditions can sometimes induce a senescent-like phenotype, including SA-β-Gal activity.[10] | 3. Maintain optimal culture conditions: Ensure control cells are healthy and not subjected to unintended stress. | |
| Weak or faint blue staining. | 1. Suboptimal staining conditions: The staining intensity can vary between cell types. | 1. Slightly adjust pH: For some cell types, a slight decrease in pH (e.g., to 5.5) might improve staining intensity. However, this should be carefully optimized with proper controls to avoid false positives.[21] |
| 2. Low enzyme activity: The level of SA-β-Gal expression can differ. | 2. Increase incubation time: Extend the incubation period to allow for more precipitate to form.[21] | |
| Precipitate or crystal formation in the staining solution. | 1. Improperly dissolved X-gal: X-gal can precipitate if not fully dissolved. | 1. Ensure complete dissolution: Make sure the X-gal is fully dissolved in DMF before adding it to the staining solution.[5][17] |
| 2. Evaporation during incubation: This can concentrate the solutes and lead to precipitation. | 2. Seal the plate: Seal the culture plate with parafilm or place it in a humidified chamber during the long incubation period to prevent evaporation.[16][18] |
Experimental Protocols
Protocol 1: Colorimetric SA-β-Gal Staining of Cultured Cells
This protocol is adapted for cells cultured in a 24-well plate.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
SA-β-Gal Staining Solution (prepare fresh)
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)
-
Procedure:
-
Aspirate the culture medium from the cells.
-
Fix the cells by adding 250 µL of 4% PFA and incubate for 5 minutes at room temperature.[5][17]
-
Aspirate the PFA and wash the cells twice with 500 µL of PBS for 5 minutes each with gentle shaking.[5][17]
-
Add 250 µL of the freshly prepared SA-β-Gal staining solution to each well.[5][17]
-
Seal the plate to prevent evaporation and incubate at 37°C in a dry, non-CO₂ incubator for 4-16 hours, or until a blue color develops in the senescent cells.[5][16] Protect the plate from light.
-
After incubation, aspirate the staining solution and wash the cells twice with distilled water.[17]
-
Add 500 µL of distilled water or PBS to each well for visualization.
-
Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
For quantification, count the number of blue-stained cells and the total number of cells in several fields of view to determine the percentage of SA-β-Gal positive cells.[17]
Protocol 2: Fluorescence-based SA-β-Gal Assay using C12FDG for Flow Cytometry
This is a general protocol for detecting SA-β-Gal activity in living cells.
Materials:
-
Cells in suspension
-
5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12FDG)
-
Chloroquine (B1663885) or Bafilomycin A1 (optional, for lysosomal alkalinization)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
(Optional) To enhance the signal, pre-incubate the cells with a lysosomal alkalinizing agent like chloroquine or bafilomycin A1 to raise the lysosomal pH to approximately 6.0.[1]
-
Load the cells with the C12FDG substrate according to the manufacturer's instructions.
-
Incubate the cells to allow for the enzymatic conversion of C12FDG to its fluorescent product.
-
Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (typically the green channel for fluorescein).
-
Quantify the percentage of SA-β-Gal positive cells based on the fluorescence intensity compared to a negative control population.[1]
Visualized Workflows and Pathways
Caption: Workflow for the colorimetric detection of SA-β-Gal expression.
Caption: Troubleshooting logic for common SA-β-Gal staining issues.
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hallmarks and detection techniques of cellular senescence and cellular ageing in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]
- 10. The limitations and validities of senescence associated-beta-galactosidase activity as an aging marker for human foreskin fibroblast Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Simple Detection Methods for Senescent Cells: Opportunities and Challenges [frontiersin.org]
- 15. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 18. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Gal-ARV-771 in cell culture media
Welcome to the technical support center for Gal-ARV-771. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ARV-771?
This compound is a prodrug of ARV-771, a potent, small-molecule pan-BET degrader based on PROTAC (Proteolysis Targeting Chimera) technology.[1] The galactose moiety on this compound is designed to be cleaved by senescence-associated β-galactosidase (SA-β-gal), an enzyme highly expressed in senescent cells.[2][3] This cleavage releases the active ARV-771, allowing for the selective degradation of BET proteins (BRD2, BRD3, and BRD4) in senescent cancer cells.[2][3] ARV-771 itself is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5]
Q2: How should I store and handle this compound and ARV-771?
Proper storage and handling are critical to maintain the stability and activity of these compounds.
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3-4 years).[1][4]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[1] When preparing the stock, ensure the DMSO is not moisture-absorbing, as this can reduce solubility.[1]
-
Working Solutions: Thaw stock solutions immediately before use. For cell culture experiments, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the final desired concentration. Ensure rapid mixing to prevent precipitation.
Q3: Is this compound stable in cell culture media?
While specific long-term stability studies for this compound in various cell culture media are not extensively published, a similar folate-caged ARV-771 was found to be relatively stable in physiological conditions, including cell culture media with 10% fetal bovine serum (FBS) at 37°C.[6] The primary activation mechanism of this compound is enzymatic cleavage within the cell, not spontaneous degradation in the media.[2] However, to minimize any potential for degradation, it is best practice to add the compound to the cell culture immediately after preparing the working solution.
Troubleshooting Guides
Problem 1: I am not observing selective degradation of BRD4 in my senescent cells compared to non-senescent cells.
This is a common issue that can arise from several factors related to the cells, the compound, or the experimental setup.
Troubleshooting Steps:
-
Confirm Senescence Marker Expression:
-
Question: Have you confirmed the expression of senescence-associated β-galactosidase (SA-β-gal) in your senescent cell population?
-
Action: Perform an SA-β-gal staining assay on both your senescent (s-A549, for example) and non-senescent (n-A549) control cells.[2] Only cells with high SA-β-gal activity will efficiently cleave this compound to its active form.
-
-
Verify Compound Integrity and Concentration:
-
Question: Are you confident in the preparation and concentration of your this compound stock solution?
-
Action: Ensure that the compound has been stored correctly and that stock solutions were prepared in anhydrous DMSO. Consider preparing a fresh stock solution. Verify the final concentration used in your experiment. In senescent A549 cells, BRD4 degradation has been observed at concentrations as low as 100 nM.[2]
-
-
Check for VHL E3 Ligase Expression:
-
Question: Do your cells express the Von Hippel-Lindau (VHL) E3 ubiquitin ligase?
-
Action: The activity of the released ARV-771 is dependent on the presence of VHL.[4][6] Confirm VHL expression in your cell line via Western Blot or qPCR. Co-treatment with a VHL ligand can block the degradation of BRDs, confirming VHL dependence.[6]
-
-
Optimize Treatment Duration:
-
Question: What is the duration of your this compound treatment?
-
Action: Protein degradation is a time-dependent process. If the treatment time is too short, you may not observe significant degradation. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal endpoint. For example, BRD4 degradation in HeLa cells treated with a similar folate-ARV-771 was assessed after 12 hours.[6]
-
Problem 2: My non-senescent (control) cells are also showing signs of toxicity or BRD4 degradation.
This suggests that the active ARV-771 is being released in your control cells, or that the concentration of this compound is too high.
Troubleshooting Steps:
-
Assess Basal SA-β-gal Activity:
-
Question: Do your non-senescent control cells have low basal levels of SA-β-gal activity?
-
Action: Some cell lines may have higher endogenous β-galactosidase activity than others. Perform SA-β-gal staining on your untreated non-senescent cells to ensure they are a suitable negative control.
-
-
Evaluate for Esterase Activity:
-
Question: Could cellular esterases be cleaving the prodrug?
-
Action: this compound is designed to be activated by a combination of esterase and SA-β-gal.[2] If your non-senescent cells have high esterase activity, this could lead to some release of active ARV-771. While difficult to modulate, being aware of this possibility is important for data interpretation.
-
-
Perform a Dose-Response Curve:
-
Question: Have you performed a full dose-response experiment?
-
Action: High concentrations of this compound may lead to off-target effects or non-specific uptake and activation. Conduct a dose-response experiment to find the optimal concentration that maximizes selective degradation in senescent cells while minimizing effects on non-senescent cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for ARV-771 and this compound from published studies.
Table 1: In Vitro Degradation and Proliferation Inhibition of ARV-771
| Cell Line | Compound | DC50 (Degradation) | IC50 (Proliferation) | Reference |
| 22Rv1 (CRPC) | ARV-771 | < 5 nM | - | [4][7] |
| VCaP (CRPC) | ARV-771 | < 5 nM | - | [7] |
| LnCaP95 (CRPC) | ARV-771 | < 5 nM | - | [7] |
| HeLa | ARV-771 | - | 183 nM | [6] |
| OVCAR8 | ARV-771 | - | 215 nM | [6] |
| T47D | ARV-771 | - | 13 nM | [6] |
| HFF-1 (non-cancerous) | ARV-771 | - | 1.1 µM | [6] |
| HK2 (non-cancerous) | ARV-771 | - | 166 nM | [6] |
| 3T3 (non-cancerous) | ARV-771 | - | 210 nM | [6] |
Table 2: Selective Activity of this compound in Senescent vs. Non-senescent Cells
| Cell Line | Compound | IC50 (Proliferation) | Senolytic Index | Reference |
| n-A549 (non-senescent) | This compound | 3.29 µM | 5.17 | [2] |
| s-A549 (senescent) | This compound | 640 nM | 5.17 | [2] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol is a standard method for quantifying the reduction of a target protein following treatment with a degrader.[5]
-
Cell Treatment: Plate cells (e.g., senescent and non-senescent A549 cells) and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, ARV-771 (as a positive control), and a vehicle control (e.g., DMSO) for the desired duration (e.g., 12-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer to the lysates and denature by boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action for this compound in senescent cells.
Caption: Troubleshooting workflow for lack of selective activity.
Caption: Experimental workflow for testing this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in Gal-ARV-771 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Gal-ARV-771.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ARV-771?
This compound is a prodrug of the pan-BET (Bromodomain and Extra-Terminal) protein degrader, ARV-771. It is designed for targeted delivery to senescent cancer cells. This compound is modified with a galactose group, which is cleaved by the enzyme β-galactosidase, an enzyme that is overexpressed in senescent cells.[1] This cleavage releases the active ARV-771 molecule. ARV-771 itself is a Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BET proteins (BRD2, BRD3, and BRD4), leading to their ubiquitination and subsequent degradation by the proteasome.[2][3]
Q2: What is the primary mechanism of action of active ARV-771?
Once released from this compound, ARV-771, a heterobifunctional molecule, binds simultaneously to a BET protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, which are key epigenetic readers, leads to the downregulation of target genes, including the proto-oncogene c-MYC, ultimately resulting in anti-proliferative effects and apoptosis in cancer cells.[4][5]
Q3: What are some known reasons for resistance or reduced efficacy of ARV-771?
Resistance to VHL-based BET-PROTACs like ARV-771 can arise from genomic alterations in the core components of the E3 ligase complex. For instance, depletion of Cullin 2 (CUL2), a crucial part of the VHL E3 ligase complex, can render cells resistant to ARV-771-induced BET protein degradation. Additionally, in some cancer types like hepatocellular carcinoma, activation of bypass signaling pathways such as MEK/ERK and p38 MAPKs can decrease sensitivity to ARV-771.[6]
Q4: Can this compound be effective in non-senescent cells?
The design of this compound is intended to limit its activity to senescent cells that have high levels of β-galactosidase. In non-senescent cells with low β-galactosidase activity, the conversion of the prodrug to the active ARV-771 is expected to be minimal.[1] However, some basal level of activity might be observed depending on the intrinsic β-galactosidase levels in the specific cell line being studied.
Troubleshooting Guides for Unexpected Results
Problem 1: No or reduced degradation of BET proteins (BRD2/3/4) observed after this compound treatment.
This is a common issue that can have multiple causes. Follow this troubleshooting workflow to identify the potential problem.
Caption: Troubleshooting workflow for lack of BET protein degradation.
-
Insufficient Prodrug Activation:
-
Cause: The target cells may not express sufficient levels of β-galactosidase to convert this compound to its active form.
-
Solution: Confirm β-galactosidase activity in your cell line using a commercially available assay. If activity is low, consider inducing senescence (e.g., with etoposide (B1684455) or doxorubicin) or using a different cell model known to have high senescence-associated β-galactosidase activity.[1]
-
-
Inactive ARV-771 Compound:
-
Cause: The active compound, ARV-771, may be degraded or inactive.
-
Solution: As a positive control, treat a sensitive cell line with ARV-771 directly. If no degradation is observed, the issue may be with the compound's integrity. Also, confirm the formation of the BRD4-ARV-771-VHL ternary complex using co-immunoprecipitation.
-
-
Low E3 Ligase Expression:
-
Cause: The cell line may have low expression of the VHL E3 ligase or its components, such as CUL2.
-
Solution: Verify the expression levels of VHL and CUL2 in your cell line via Western blot or qPCR. Choose cell lines with robust expression of these components.
-
-
Experimental Protocol Issues:
-
Cause: Incorrect treatment time, concentration, or issues with the Western blot procedure.
-
Solution: Perform a dose-response and time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions. Ensure your Western blot protocol is optimized for detecting BET proteins and use a validated loading control.
-
Problem 2: The "Hook Effect" is observed, with decreased degradation at high concentrations.
-
Cause: At very high concentrations, PROTACs can form binary complexes (e.g., ARV-771 with BRD4 or ARV-771 with VHL) rather than the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve.
-
Solution: Perform a wide dose-response experiment with serial dilutions of this compound to identify the optimal concentration range for maximal degradation. The "sweet spot" for PROTACs is often in the nanomolar to low micromolar range.
Problem 3: No or reduced apoptosis or cell cycle arrest despite BET protein degradation.
-
Cause:
-
Activation of Bypass Pathways: Cells may activate compensatory signaling pathways, such as the MEK/ERK and p38 MAPK pathways, to survive despite BET protein degradation.[6]
-
Cell Line Specificity: The downstream effects of BET degradation can be cell-context dependent.
-
-
Solution:
-
Pathway Analysis: Use Western blotting to probe for the activation of known resistance pathways (e.g., check for phosphorylated ERK or p38).
-
Combination Therapy: Consider combining this compound with inhibitors of the identified bypass pathways. For example, a combination of ARV-771 and a multi-kinase inhibitor like sorafenib (B1663141) has shown synergistic effects in hepatocellular carcinoma cells.[6]
-
Data Presentation: Quantitative Efficacy of ARV-771
The following tables summarize the in vitro efficacy of the active compound, ARV-771, in various castration-resistant prostate cancer (CRPC) cell lines.
Table 1: Degradation and c-MYC Suppression Potency of ARV-771
| Cell Line | DC50 (BRD2/3/4 Degradation) | IC50 (c-MYC Suppression) |
| 22Rv1 | < 5 nM | < 1 nM |
| VCaP | < 5 nM | < 1 nM |
| LnCaP95 | < 5 nM | < 1 nM |
| Data sourced from in vitro studies on CRPC cell lines.[4] |
Table 2: Anti-proliferative Activity of ARV-771
| Cell Line | IC50 (72h treatment) |
| 22Rv1 | ~10 nM |
| VCaP | ~1 nM |
| LnCaP95 | ~5 nM |
| Data represents the concentration of ARV-771 required to inhibit cell proliferation by 50% after 72 hours. |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol outlines the steps to assess the degradation of BRD2, BRD3, and BRD4 after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (active ARV-771).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Use an ECL substrate to detect chemiluminescence and capture the image. Quantify band intensities relative to the loading control.[7]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-ARV-771-VHL ternary complex.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow the accumulation of ubiquitinated proteins.
-
Treat with ARV-771 (at a concentration known to cause degradation) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
-
Immunoprecipitation:
-
Add an anti-VHL antibody to the pre-cleared lysate and incubate overnight at 4°C. Use a rabbit IgG as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the captured proteins by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with primary antibodies against BRD4 and VHL to confirm their interaction.[8]
-
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol measures the induction of apoptosis following treatment.
-
Cell Treatment:
-
Treat cells with this compound for a specified time (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
Signaling and Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Potential resistance pathways to ARV-771.
References
- 1. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 6. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Stabilizing ARV-771 for Long-Term In Vitro Experiments
Welcome to the technical support center for ARV-771. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ARV-771 for long-term in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and efficacy of ARV-771 throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is ARV-771 and what is its mechanism of action?
ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader. It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of target proteins.[1] ARV-771 consists of a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity leads to the ubiquitination of BET proteins, marking them for degradation by the proteasome.[1][3] The degradation of BET proteins disrupts key transcriptional programs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4]
Q2: How should I store ARV-771 powder and stock solutions?
Proper storage is critical to maintain the integrity of ARV-771.
| Form | Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years[2] |
| Stock Solution in DMSO | -80°C | Up to 1 year[5] |
| -20°C | Up to 1 month[5] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Q3: What is the best solvent for preparing ARV-771 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ARV-771.[2][5] It is soluble up to 100 mg/mL in fresh, anhydrous DMSO.[5] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, first dissolve ARV-771 in an organic solvent like DMSO and then dilute with the aqueous buffer.[2] Aqueous solutions of ARV-771 are not recommended for storage for more than one day.[2]
Q4: How stable is ARV-771 in cell culture media for long-term experiments?
While specific long-term stability data in various cell culture media is limited, a study on a modified form of ARV-771 indicated it was relatively stable in DMEM with or without 10% FBS at 37°C for at least 16 hours.[6] For experiments extending beyond 24-48 hours, it is best practice to replace the media with freshly prepared ARV-771 to ensure consistent compound concentration and activity.
Troubleshooting Guides
Problem 1: Reduced or no degradation of BET proteins.
| Possible Cause | Troubleshooting Step |
| Compound Instability | For long-term experiments, replenish the cell culture media with fresh ARV-771 every 24-48 hours. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Be aware of the "hook effect," where very high concentrations can lead to reduced degradation.[7] |
| Poor Cell Permeability | While ARV-771 generally has good cell permeability, this can be cell-line dependent. If suspected, consider using alternative delivery methods or structurally related PROTACs with different physicochemical properties. |
| Low E3 Ligase Expression | Confirm the expression of VHL E3 ligase in your cell line of interest. If expression is low, consider using a cell line with higher VHL levels or a PROTAC that utilizes a different E3 ligase. |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments. Stressed or overly confluent cells may have altered protein degradation machinery. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent ARV-771 Preparation | Prepare fresh dilutions of ARV-771 from a validated stock solution for each experiment. Avoid using old or improperly stored stock solutions. |
| Variability in Cell Culture | Standardize cell passage number, seeding density, and other culture conditions. |
| Assay Variability | Ensure consistent incubation times, antibody dilutions (for Western blotting), and other assay parameters. |
Problem 3: Off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of ARV-771 as determined by your dose-response curve to minimize potential off-target effects. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture media is non-toxic (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) in all experiments. |
| On-target Toxicity | The degradation of BET proteins can induce apoptosis.[1] Confirm that the observed toxicity is consistent with the expected on-target effects by correlating it with BET protein degradation. |
Experimental Protocols
Protocol 1: Preparation of ARV-771 Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the ARV-771 vial to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight: 986.64 g/mol ).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your desired cell culture medium to achieve the final experimental concentrations.
-
Use the working solutions immediately after preparation. Do not store diluted aqueous solutions.
-
Protocol 2: Long-Term In Vitro Treatment and Protein Degradation Analysis
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture vessels (e.g., 6-well plates for Western blotting) at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
ARV-771 Treatment:
-
Prepare fresh working solutions of ARV-771 in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of ARV-771 or vehicle control (DMSO).
-
For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared ARV-771-containing medium every 48 hours to maintain a consistent compound concentration.
-
-
Cell Lysis and Protein Quantification:
-
At the desired time points, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway affected by ARV-771 and a typical experimental workflow.
Caption: Mechanism of action of ARV-771.
Caption: Workflow for long-term in vitro experiments with ARV-771.
References
- 1. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Gal-ARV-771 and ARV-771 in Non-Senescent Cells
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and activity of the senolytic prodrug Gal-ARV-771 and its parent compound, the BET degrader ARV-771, in non-senescent cancer cells.
This guide provides a comprehensive comparison of this compound and ARV-771, focusing on their differential activity in non-senescent cancer cells. The data presented herein is crucial for understanding the selectivity and potential therapeutic window of these compounds. This compound is a novel prodrug designed for targeted elimination of senescent cancer cells by leveraging the increased activity of senescence-associated β-galactosidase (SA-β-gal). In contrast, ARV-771 is a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader. The following sections detail the quantitative differences in their cytotoxic and protein degradation activities, the experimental methodologies used to ascertain these differences, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the activity of this compound and ARV-771 in non-senescent A549 human lung carcinoma cells.
| Parameter | This compound | ARV-771 | Cell Line | Reference |
| IC50 (72h treatment) | 3.29 µM | 603 nM | Non-senescent A549 | [1] |
| Early Apoptosis (1 µM, 24h) | 8.07% | 20.1% | Non-senescent A549 | [1] |
| BRD4 Degradation (100 nM) | No significant degradation | Potent degradation | Non-senescent A549 | [1] |
Mechanism of Action and Signaling Pathways
ARV-771 is a proteolysis-targeting chimera (PROTAC) that potently degrades BRD2, BRD3, and BRD4 proteins.[2][3][4] It functions by forming a ternary complex between the target BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[2][4] This degradation of BET proteins, which are key epigenetic readers, leads to the downregulation of oncogenes such as c-Myc, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3]
This compound is a prodrug of ARV-771, designed to be selectively activated in senescent cells. A galactose moiety is attached to ARV-771, which is cleaved by the high levels of senescence-associated β-galactosidase (SA-β-gal) present in senescent cells, releasing the active ARV-771.[1][5] In non-senescent cells, where SA-β-gal activity is low, this compound remains largely inactive, exhibiting significantly reduced cytotoxicity and target degradation.[1]
Caption: Comparative workflow of this compound and ARV-771 in non-senescent cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the compounds using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed non-senescent A549 cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of fresh culture medium.[1]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and ARV-771 in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment group.
-
Incubation: Incubate the cells with the compounds for 72 hours.[1]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
This protocol details the procedure for quantifying apoptosis in non-senescent A549 cells treated with the compounds.
-
Cell Seeding and Treatment: Seed non-senescent A549 cells in a 6-well plate. Once the cells reach approximately 70-80% confluency, treat them with 1 µM of this compound or ARV-771 for 24 hours.[1]
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained cells and single-stained controls to set up compensation and gates. Early apoptotic cells will be Annexin V positive and PI negative.
BRD4 Degradation Assay (Western Blot)
This protocol describes the Western blot analysis to assess the degradation of BRD4 protein following treatment with the compounds.
-
Cell Seeding and Treatment: Seed non-senescent A549 cells in 6-well plates. Treat the cells with 100 nM of this compound or ARV-771 for a specified time (e.g., 16-24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the BRD4 band intensity to the corresponding loading control.
Caption: A generalized workflow for comparing the in vitro activity of the compounds.
References
Unveiling the Next Generation of Epigenetic Modulators: A Comparative Analysis of ARV-771, JQ1, and OTX015
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, the targeting of epigenetic regulators has emerged as a promising strategy. This guide provides a comprehensive comparison of the novel BET (Bromodomain and Extra-Terminal domain) degrader, ARV-771, against the first-generation BET inhibitors, JQ1 and OTX015. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted therapy. ARV-771, a PROTAC designed to degrade BET proteins, demonstrates a distinct and often superior efficacy profile compared to traditional BET inhibitors like JQ1 and OTX015, which merely block their function. By hijacking the cell's natural protein disposal machinery, ARV-771 actively eliminates BET proteins, leading to a more profound and sustained downstream effect on oncogenic signaling pathways. This guide will delve into the quantitative data from preclinical studies that underscore these differences.
Mechanism of Action: Inhibition vs. Degradation
JQ1 and OTX015 are small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional machinery to chromatin, thereby downregulating the expression of key oncogenes such as c-MYC.
In contrast, ARV-771 is a heterobifunctional molecule. One end binds to a BET protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of ARV-771 to trigger the degradation of multiple BET protein molecules, leading to a rapid and efficient clearance from the cell.
Quantitative Efficacy Comparison
The superior potency of ARV-771 is evident in various preclinical models. The following tables summarize key quantitative data from comparative studies.
In Vitro Potency: IC50 and DC50 Values
| Compound | Cell Line | Assay Type | Value (nM) | Reference |
| ARV-771 | 22Rv1 (CRPC) | DC50 (BRD2/3/4) | < 5 | [1][2] |
| 22Rv1 (CRPC) | IC50 (c-MYC) | < 1 | [1] | |
| MDA-MB-231 (TNBC) | IC50 (Viability) | 120 | [3] | |
| JQ1 | 22Rv1 (CRPC) | IC50 (c-MYC) | ~10 | [1] |
| MDA-MB-231 (TNBC) | IC50 (Viability) | 5560 | [3] | |
| OTX015 | 22Rv1 (CRPC) | IC50 (c-MYC) | ~100 | [1] |
CRPC: Castration-Resistant Prostate Cancer; TNBC: Triple-Negative Breast Cancer; DC50: half-maximal degradation concentration; IC50: half-maximal inhibitory concentration.
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Cancer Model | Dosing | Outcome | Reference |
| ARV-771 | 22Rv1 Xenograft (CRPC) | 30 mg/kg, s.c., qd | Tumor Regression | [1] |
| Mantle Cell Lymphoma Xenograft | Not Specified | Greater survival improvement than OTX015 | [4] | |
| OTX015 | 22Rv1 Xenograft (CRPC) | Not Specified | Tumor Growth Inhibition | [1] |
s.c.: subcutaneous; qd: once daily.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ARV-771, JQ1, or OTX015 for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins, such as BRD4 and c-MYC, following treatment.[6][7]
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.
Mouse Xenograft Model
In vivo efficacy is assessed using mouse xenograft models, where human cancer cells are implanted into immunocompromised mice.[8][9]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 22Rv1) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ARV-771, JQ1, OTX015) and initiate dosing as per the specified regimen.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Conclusion
The preclinical data strongly suggest that the PROTAC-mediated degradation of BET proteins by ARV-771 offers a significant therapeutic advantage over the inhibitory mechanism of JQ1 and OTX015. The ability of ARV-771 to induce profound and sustained degradation of BRD2, BRD3, and BRD4 translates to superior potency in vitro and enhanced tumor regression in vivo. These findings highlight the potential of targeted protein degradation as a powerful strategy in oncology and warrant further clinical investigation of ARV-771 and other BET degraders. This guide provides a foundational understanding for researchers to build upon as they explore the next generation of epigenetic therapies.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Head-to-Head Comparison of BET PROTAC Degraders: ARV-771 vs. ARV-825 vs. dBET1
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed, data-supported comparison of three prominent Bromodomain and Extra-Terminal (BET) protein degraders: ARV-771, ARV-825, and dBET1. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances in performance and application of these molecules.
All three compounds are designed to induce the degradation of BET family proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers involved in the transcriptional regulation of key oncogenes like c-MYC. By hijacking the cell's ubiquitin-proteasome system, these PROTACs offer a catalytic and sustained approach to target inhibition, representing a significant advantage over traditional small-molecule inhibitors.
Mechanism of Action: A Tale of Two E3 Ligases
While all three PROTACs target BET proteins for degradation, a key distinction lies in the E3 ubiquitin ligase they recruit. ARV-771 utilizes the von Hippel-Lindau (VHL) E3 ligase, whereas ARV-825 and dBET1 recruit Cereblon (CRBN).[1][2] This difference in E3 ligase engagement can influence the degradation efficiency, substrate specificity, and potential for off-target effects.
ARV-825 is derived from the pan-BET inhibitor OTX015, while dBET1 is based on the well-characterized BET inhibitor JQ1.[3] These structural variations in the BET-binding moiety and the linker connecting it to the E3 ligase ligand can also contribute to differences in their biological activity.[3]
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of ARV-771, ARV-825, and dBET1 based on available preclinical data. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., cell lines, treatment duration, and assays used) may vary between studies.
In Vitro Efficacy: Degradation and Cell Viability
| PROTAC | Cancer Type | Cell Line | DC50 (Degradation) | IC50 (Viability) | Reference |
| ARV-771 | Prostate Cancer | 22Rv1, VCaP, LNCaP95 | <5 nM | 10-500 fold more potent than JQ1/OTX015 | [1][4] |
| Mantle Cell Lymphoma | Multiple | - | Superior to ARV-825 | [2] | |
| ARV-825 | Burkitt's Lymphoma | NAMALWA, CA46 | <1 nM | 9-37 nM (72h) | [3][5] |
| Acute Myeloid Leukemia (AML) | Multiple | - | 2-50 nM (72h) | [3] | |
| T-cell ALL | Multiple | ~5 nM (MOLT-4, Jurkat) | Lower than JQ1, dBET1, OTX015 | [6][7] | |
| Prostate Cancer | 22RV1 | 0.57 nM | - | [5] | |
| Gastric Cancer | HGC27, MGC803 | - | ~10-30 nM (72h) | [5] | |
| dBET1 | Acute Myeloid Leukemia (AML) | MV4;11 | Degradation at 100 nM | 0.14 µM (24h) | [3] |
| Acute Myeloid Leukemia (AML) | Kasumi | - | 0.1483 µM | [8] | |
| Acute Myeloid Leukemia (AML) | MV4-11 | - | 0.2748 µM | [8] | |
| Acute Myeloid Leukemia (AML) | NB4 | - | 0.3357 µM | [8] | |
| Acute Myeloid Leukemia (AML) | THP-1 | - | 0.3551 µM | [8] |
In Vivo Efficacy: Xenograft Models
| PROTAC | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| ARV-771 | Prostate Cancer | 22Rv1 | Daily, subcutaneous | Tumor regression | [1] |
| Mantle Cell Lymphoma | MCL engrafted mice | - | Inhibited in vivo growth, greater survival improvement than OTX015 | [2] | |
| ARV-825 | Thyroid Carcinoma | TPC-1 | 5 or 25 mg/kg, oral, daily | Potent tumor growth suppression | [3] |
| Gastric Cancer | HGC27 | 10 mg/kg, i.p., daily | Significant reduction in tumor burden | [3] | |
| Neuroblastoma | - | - | Reduced tumor growth | [3] | |
| dBET1 | Acute Myeloid Leukemia (AML) | MV4;11 | 50 mg/kg, i.p., daily | Attenuated tumor progression, decreased tumor weight | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings. Below are generalized protocols for the key experiments cited in the evaluation of these BET PROTACs.
Western Blotting for BET Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD2, BRD3, and BRD4 proteins following PROTAC treatment.
-
Cell Culture and Treatment: Plate the desired cancer cell line (e.g., 22Rv1, MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771, ARV-825, or dBET1 (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) for 1-2 hours before adding the PROTAC.[1][9]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of the PROTACs on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of ARV-771, ARV-825, or dBET1 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[3]
-
Assay:
-
For MTT assay , add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay , add the reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the PROTACs in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 22Rv1, HGC27, MV4;11) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[3]
-
Treatment Administration: Administer the PROTAC (e.g., ARV-771, ARV-825, or dBET1) via the appropriate route (e.g., subcutaneous, intraperitoneal, or oral gavage) at the specified dose and schedule. The control group receives the vehicle.[3]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for BET protein and c-MYC levels).
Summary and Conclusion
ARV-771, ARV-825, and dBET1 are all potent degraders of BET proteins, demonstrating significant anti-cancer activity in a variety of preclinical models.
-
ARV-771 , a VHL-based degrader, has shown remarkable potency in prostate cancer models, in some cases being significantly more potent than its CRBN-based counterparts.[1]
-
ARV-825 , a CRBN-based degrader, exhibits broad applicability across numerous cancer types, including hematological malignancies and solid tumors, often with sub-nanomolar to low nanomolar efficacy.[3][5]
-
dBET1 , another CRBN-based degrader, has been well-characterized in acute myeloid leukemia, where it effectively induces apoptosis and inhibits cell proliferation.[8]
References
- 1. pnas.org [pnas.org]
- 2. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Gal-ARV-771 and Other Senolytic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell-cycle arrest, is implicated in a host of age-related diseases. Senolytics, a class of drugs that selectively eliminate senescent cells, hold significant promise for treating these conditions. Gal-ARV-771 is a novel senolytic agent that operates as a prodrug, activated specifically within senescent cells. This guide provides an objective, data-driven comparison of this compound with other prominent senolytic agents, offering a resource for researchers in the field of geroscience and drug development.
Mechanism of Action: A Tale of Two Strategies
Senolytic agents employ distinct strategies to induce apoptosis in senescent cells. This compound leverages a targeted protein degradation approach, while many other senolytics inhibit pro-survival pathways.
This compound: A PROTAC Prodrug Approach
This compound is a galactose-modified prodrug of ARV-771, a Proteolysis Targeting Chimera (PROTAC). Its mechanism relies on the elevated activity of senescence-associated β-galactosidase (SA-β-gal) in senescent cells.
-
Selective Activation: In the senescent cell microenvironment, SA-β-gal cleaves the galactose moiety from this compound, releasing the active ARV-771 compound.[1][2]
-
Targeted Degradation: ARV-771 is a pan-BET (Bromodomain and Extra-Terminal domain) degrader. It recruits an E3 ubiquitin ligase to the BET proteins (BRD2, BRD3, and BRD4), leading to their ubiquitination and subsequent degradation by the proteasome.[3][4]
-
Induction of Apoptosis: The degradation of BET proteins, which are critical for the transcription of anti-apoptotic genes, ultimately triggers apoptosis in the senescent cell.
Other Senolytics: Targeting Pro-Survival Pathways
Many established senolytics function by inhibiting anti-apoptotic pathways that are upregulated in senescent cells.
-
Dasatinib and Quercetin (D+Q): This combination therapy targets multiple pathways. Dasatinib is a tyrosine kinase inhibitor, while Quercetin inhibits the anti-apoptotic protein Bcl-xL and the PI3K pathway.[5][6]
-
Fisetin: A natural flavonoid, Fisetin also inhibits the PI3K/Akt pro-survival pathway and Bcl-xL.[7]
-
Navitoclax (ABT-263): This compound is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[8][9]
Quantitative Comparison of Senolytic Activity
The following tables summarize the in vitro efficacy of this compound and other senolytic agents. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy of this compound and ARV-771
| Compound | Cell Line | Senescence Inducer | IC50 (Senescent Cells) | IC50 (Non-senescent Cells) | Senolytic Index (IC50 Non-senescent / IC50 Senescent) | Reference |
| This compound | A549 (human lung carcinoma) | Etoposide (B1684455) | 640 nM | 3.29 µM | 5.17 | [1] |
| ARV-771 | A549 (human lung carcinoma) | Etoposide | 603 nM | 354 nM | 0.59 | [1] |
Table 2: In Vitro Efficacy of Other Senolytic Agents
| Compound | Cell Line | Senescence Inducer | IC50 (Senescent Cells) | IC50 (Non-senescent Cells) | Senolytic Index | Reference |
| Navitoclax | A549 (human lung carcinoma) | Etoposide | 440 nM | 10.2 µM | 23.18 | [1] |
| Fisetin | HUVEC (human umbilical vein endothelial cells) | Replicative Senescence | 3.4 µM | 7.0 µM | 2.06 | [10] |
| Dasatinib + Quercetin | IMR90 (human lung fibroblast) | Etoposide | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: A higher senolytic index indicates greater selectivity for senescent cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of senolytic compounds.
Induction of Cellular Senescence
A common method to induce senescence in vitro is through treatment with a DNA-damaging agent.
-
Cell Seeding: Plate cells (e.g., A549) at an appropriate density in a suitable culture vessel.
-
Treatment: Expose cells to a sub-lethal concentration of a senescence-inducing agent (e.g., 5 µM etoposide for A549 cells) for a defined period (e.g., 24-48 hours).
-
Recovery: Remove the inducing agent and culture the cells in fresh medium for several days (e.g., 5-7 days) to allow the senescent phenotype to develop.
-
Confirmation: Verify the senescent state using markers such as the Senescence-Associated β-Galactosidase (SA-β-gal) assay.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This histochemical assay is a widely used biomarker for senescent cells.
-
Fixation: Wash cells with PBS and fix with a solution containing formaldehyde (B43269) and glutaraldehyde (B144438) for 10-15 minutes at room temperature.
-
Washing: Rinse the cells multiple times with PBS.
-
Staining: Incubate the cells overnight at 37°C (in a non-CO2 incubator) with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed both senescent and non-senescent control cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the senolytic agent for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[2]
-
Cell Preparation: Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a promising new approach to senolytic therapy with its innovative prodrug strategy that confers high selectivity for senescent cells. Its mechanism of action, centered on the degradation of BET proteins, distinguishes it from many existing senolytics that target pro-survival signaling pathways. While direct comparative data is still emerging, the available evidence suggests that this compound has a favorable senolytic index. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to other senolytic agents. This guide provides a foundational overview to aid researchers in this rapidly evolving field.
References
- 1. Discovery of senolytics using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. A BET family protein degrader provokes senolysis by targeting NHEJ and autophagy in senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects and Related Mechanisms of the Senolytic Agent ABT-263 on the Survival of Irradiated A549 and Ca9-22 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptotic transition of senescent cells accompanied with mitochondrial hyper-function - PMC [pmc.ncbi.nlm.nih.gov]
Validating BRD4 Degradation by ARV-771: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality. ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader, effectively targets BRD4, a key epigenetic reader implicated in various cancers, for proteasomal degradation.[1] Validating the extent and efficiency of this degradation is paramount for both preclinical and clinical development. This guide provides a comprehensive comparison of orthogonal methods to robustly validate BRD4 degradation by ARV-771, complete with experimental data and detailed protocols.
The Mechanism of Action: ARV-771-Mediated BRD4 Degradation
ARV-771 is a heterobifunctional molecule that consists of a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the BET bromodomains.[1] By simultaneously binding to both BRD4 and VHL, ARV-771 facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to ubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This targeted degradation leads to the suppression of downstream oncogenic signaling pathways, including the downregulation of the proto-oncogene c-MYC, and ultimately induces apoptosis in cancer cells.[3][4]
Quantitative Comparison of Orthogonal Validation Methods
A multi-pronged approach using orthogonal methods is crucial for the comprehensive validation of PROTAC-mediated degradation. Each method offers unique advantages in terms of quantitation, throughput, and the type of information it provides. Below is a summary of quantitative data for ARV-771-mediated BRD4 degradation using various techniques.
| Method | Cell Line | DC50 | Dmax | Key Advantages | Limitations |
| Western Blot | 22Rv1 (Prostate Cancer) | < 5 nM | > 90% | Provides molecular weight specificity. | Low throughput, semi-quantitative. |
| VCaP (Prostate Cancer) | < 5 nM | > 90% | |||
| HepG2 (Liver Cancer) | ~100 nM | > 90% | |||
| Quantitative Proteomics (Mass Spectrometry) | HepG2 (Liver Cancer) | Not Reported | Significant reduction | Unbiased, global view of proteome changes, high specificity. | Technically complex, lower throughput, expensive. |
| Flow Cytometry | Not Specifically Reported for ARV-771 | Not Reported | Not Reported | High throughput, single-cell analysis, quantitative. | Requires high-quality antibodies, indirect measurement of protein levels. |
| Immunofluorescence | HeLa (Cervical Cancer) | Not Reported | Visible Reduction | Provides spatial information (subcellular localization). | Generally qualitative, lower throughput. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment duration, and specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are protocols for key orthogonal methods to validate BRD4 degradation by ARV-771.
Western Blotting for BRD4 Degradation
This is the most common method to directly visualize and quantify the reduction of a target protein.
a. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1, VCaP) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-response of ARV-771 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize BRD4 levels to the loading control.
Analysis of Downstream Functional Effects
Validating the functional consequences of BRD4 degradation provides further evidence of the PROTAC's efficacy.
BRD4 is a key transcriptional regulator of c-MYC.[5][6]
-
Cell Treatment: Treat cells with ARV-771 as described for Western blotting.
-
RNA Extraction: Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe RNA to cDNA.
-
qPCR: Perform quantitative PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method. A significant decrease in c-MYC mRNA levels indicates successful functional disruption of BRD4.[3]
Degradation of BRD4 by ARV-771 has been shown to induce apoptosis.[1][4]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with ARV-771 for 24-48 hours.
-
Caspase Activity Measurement: Add Caspase-Glo® 3/7 Reagent to each well, incubate, and measure luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates activation of caspases 3 and 7, a hallmark of apoptosis.
BRD4 Signaling Pathway and the Impact of ARV-771
BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones at enhancers and promoters, thereby recruiting the positive transcription elongation factor b (P-TEFb) to activate transcription of target genes, including c-MYC.[5] c-MYC, in turn, drives the expression of genes involved in cell cycle progression and proliferation. By degrading BRD4, ARV-771 disrupts this entire cascade, leading to cell cycle arrest and apoptosis.
References
- 1. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
Comparative Analysis of Gal-ARV-771 Across Diverse Cancer Models
This guide provides a comprehensive comparison of Gal-ARV-771, a targeted protein degrader, with other notable BET (Bromodomain and Extra-Terminal) inhibitors, JQ1 and OTX015 (Birabresib). The focus is on the cross-reactivity and efficacy of these molecules in various cancer models, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and BET Inhibition
This compound is a prodrug of ARV-771, a potent pan-BET degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology.[1] PROTACs are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. ARV-771 specifically targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation, which are crucial regulators of oncogene expression, including c-MYC.[2][3] this compound is uniquely designed for selective activation in senescent cancer cells, which exhibit elevated levels of β-galactosidase activity. This enzyme cleaves the galactose moiety, releasing the active ARV-771 molecule and enabling targeted therapy.
For comparison, this guide includes two well-characterized small molecule BET inhibitors:
-
JQ1: A potent and specific inhibitor of the BET family of bromodomain proteins. It is a widely used tool compound in cancer research but has limitations for clinical use due to its short half-life.[4]
-
OTX015 (Birabresib): An orally bioavailable BET inhibitor that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[5][6][7][8][9]
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of this compound, ARV-771, JQ1, and OTX015 across a range of cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50) or half-maximal degradation concentrations (DC50), where available.
Table 1: In Vitro Efficacy (IC50/DC50 in nM) in Lung, Cervical, and Glioblastoma Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) | U87 (Glioblastoma) |
| This compound | 640 (senescent), 3290 (non-senescent)[10] | Data not available | Data not available |
| ARV-771 | 603 (senescent), 354 (non-senescent)[10] | 183[11] | Data not available |
| JQ1 | >10,000 (insensitive)[12] | Data not available | Data not available |
| OTX015 | Data not available | Data not available | Data not available |
Table 2: In Vitro Efficacy (IC50/DC50 in nM) in Prostate Cancer Cell Lines
| Compound | 22Rv1 | VCaP | LNCaP |
| ARV-771 | <5 (DC50)[2] | <5 (DC50)[2] | Data not available |
| JQ1 | Data not available | Data not available | Data not available |
| OTX015 | Data not available | Data not available | Data not available |
Table 3: In Vitro Efficacy (IC50 in µM) in Other Cancer Cell Lines
| Compound | MDA-MB-231 (Triple-Negative Breast Cancer) | HepG2 (Hepatocellular Carcinoma) | Hep3B (Hepatocellular Carcinoma) |
| ARV-771 | 0.12[13] | ~0.25 (viability inhibition)[3][14] | ~0.25 (viability inhibition)[3][14] |
| JQ1 | 5.56[13] | Data not available | Data not available |
| OTX015 | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds (this compound, ARV-771, JQ1, OTX015) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[5][6][7][10][15]
Western Blot for BRD4 Degradation
This protocol is used to quantify the degradation of BRD4 protein following treatment with BET degraders.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the compounds for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (GAPDH or β-actin) to normalize for protein loading.
-
Quantify the band intensities to determine the extent of BRD4 degradation.[1][8]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line (e.g., A549 or 22Rv1)
-
Matrigel
-
Test compounds and vehicle
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of the mice.[2]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9][16]
-
Administer the compounds (e.g., via subcutaneous or intraperitoneal injection) according to the desired dosing schedule. The vehicle is administered to the control group.[17][18]
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).[16]
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BRD4).[17]
-
Analyze the data to determine the effect of the treatment on tumor growth.
Discussion and Comparison
This compound: A Senescent Cell-Selective Prodrug
The primary advantage of this compound is its selectivity for senescent cancer cells.[10] As shown in Table 1, this compound is significantly more potent in senescent A549 cells compared to their non-senescent counterparts. This selectivity is attributed to the elevated β-galactosidase activity in senescent cells, which is a key biomarker of cellular senescence.[10] This targeted approach has the potential to reduce off-target effects and improve the therapeutic index compared to conventional chemotherapy or non-targeted BET inhibitors. In vivo studies have shown that the combination of etoposide (to induce senescence) and this compound leads to significant tumor growth inhibition in an A549 xenograft model.
ARV-771: A Potent Pan-BET Degrader
The parent compound, ARV-771, is a highly potent pan-BET degrader with low nanomolar DC50 values in prostate cancer cell lines.[2] Unlike BET inhibitors which only block the function of BET proteins, ARV-771 leads to their complete degradation, which can result in a more profound and sustained downstream effect, including the downregulation of both full-length androgen receptor (AR) and AR splice variants in prostate cancer.[17] ARV-771 has demonstrated significant anti-tumor activity in various cancer models, including castration-resistant prostate cancer and hepatocellular carcinoma.[3][14][17]
JQ1 and OTX015: First and Second-Generation BET Inhibitors
JQ1 is a foundational tool for studying BET biology and has shown efficacy in numerous preclinical cancer models, particularly in hematological malignancies.[4] However, its poor pharmacokinetic properties have limited its clinical development. OTX015 (Birabresib) is a more clinically advanced BET inhibitor that has demonstrated anti-tumor activity in both preclinical models and early-phase clinical trials in patients with hematological cancers and some solid tumors.[5][8][9] Both JQ1 and OTX015 act by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes like c-MYC.
Cross-Reactivity and Comparative Efficacy
The term "cross-reactivity" in the context of these compounds refers to their activity across different cancer types. All three molecules, by targeting the highly conserved BET proteins, are expected to have a broad spectrum of activity.
-
This compound 's cross-reactivity is currently defined by its efficacy in senescent lung, cervical, and glioblastoma cancer models. Its broader applicability will depend on the prevalence of cellular senescence in different tumor types.
-
ARV-771 has demonstrated efficacy in a wider range of cancers, including prostate, hepatocellular, and triple-negative breast cancer.[2][3][13] This suggests that BET degradation is a viable therapeutic strategy in multiple solid tumors.
-
JQ1 and OTX015 have been extensively studied in a vast array of cancer models. Their efficacy is most pronounced in hematological malignancies like leukemia and lymphoma, where c-MYC is a critical driver.[4][5] They have also shown activity in various solid tumors, although the sensitivity can be variable.[12]
Direct comparison of IC50 values from different studies should be done with caution due to variations in experimental conditions. However, the available data suggests that ARV-771, as a protein degrader, can be more potent than the inhibitor JQ1 in certain cancer cell lines, such as MDA-MB-231.[13] The catalytic nature of PROTACs allows for the degradation of multiple target protein molecules by a single PROTAC molecule, which can lead to enhanced potency.
Conclusion
This compound represents a novel and promising approach for the targeted therapy of cancers with a significant population of senescent cells. Its selective activation mechanism offers a potential advantage in terms of reducing systemic toxicity. Its parent compound, ARV-771, is a potent pan-BET degrader with broad anti-cancer activity. In comparison, the BET inhibitors JQ1 and OTX015 have also demonstrated significant preclinical and, in the case of OTX015, clinical activity, particularly in hematological malignancies. The choice between these therapeutic modalities will likely depend on the specific cancer type, the presence of biomarkers such as cellular senescence, and the desired therapeutic outcome. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these different approaches to BET protein modulation in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo tumor xenograft study [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
A Comparative Analysis of ARV-771's Efficacy on BRD2, BRD3, and BRD4
Published: December 10, 2025
Abstract: This guide provides a detailed comparative analysis of ARV-771, a Proteolysis Targeting Chimera (PROTAC), and its effects on the Bromodomain and Extra-Terminal (BET) family proteins BRD2, BRD3, and BRD4. ARV-771 is engineered to induce the degradation of these key epigenetic regulators, which are implicated in various cancers.[1] This document summarizes quantitative data on binding affinity and degradation efficiency, details relevant experimental protocols, and illustrates the underlying molecular mechanisms and pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: PROTAC-Mediated Degradation
ARV-771 is a heterobifunctional molecule designed to simultaneously bind a target protein and an E3 ubiquitin ligase.[2] Specifically, it contains a moiety that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target BET protein. The polyubiquitin (B1169507) chain serves as a molecular tag, marking the protein for degradation by the 26S proteasome.[2][5] This catalytic process allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules.[6]
Caption: Mechanism of ARV-771-mediated BET protein degradation.
Quantitative Performance Analysis
ARV-771 acts as a pan-BET degrader, effectively targeting BRD2, BRD3, and BRD4.[3][7] Its performance can be quantitatively assessed through its binding affinity to the specific bromodomains of each protein and its cellular efficiency in promoting their degradation.
The binding affinity of ARV-771 to the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4 is a critical determinant of its efficacy. The dissociation constants (Kd) indicate the concentration of ARV-771 required to occupy 50% of the bromodomain binding sites at equilibrium. Lower Kd values signify higher binding affinity.
| Target Protein | Bromodomain | Dissociation Constant (Kd) |
| BRD2 | BD1 | 34 nM[7][8][9] |
| BD2 | 4.7 nM[7][8][9] | |
| BRD3 | BD1 | 8.3 nM[7][8][9] |
| BD2 | 7.6 nM[7][8][9] | |
| BRD4 | BD1 | 9.6 nM[7][8][9] |
| BD2 | 7.6 nM[7][8][9] |
Table 1: Binding affinity (Kd) of ARV-771 for the bromodomains of BRD2, BRD3, and BRD4.
Degradation efficiency is measured by the half-maximal degradation concentration (DC50), the concentration of ARV-771 that results in 50% degradation of the target protein, and the maximum degradation (Dmax). ARV-771 demonstrates potent, sub-nanomolar to low-nanomolar degradation of all three BET proteins across various cancer cell lines.
| Target Protein | Cell Line(s) | DC50 | Dmax |
| BRD2, BRD3, BRD4 | Castration-Resistant Prostate Cancer (CRPC: 22Rv1, VCaP, LnCaP95) | < 5 nM[10][11][12] | >90% |
| BRD2, BRD3, BRD4 | Hepatocellular Carcinoma (HCC: HepG2, Hep3B) | Marked degradation at 100 nM[1] | Not Reported |
| BRD4 | General (various cell lines) | < 1 nM[2][4] | >90%[5] |
Table 2: Degradation efficiency (DC50 and Dmax) of ARV-771 against BET proteins.
Downstream Cellular Effects
The degradation of BRD2, BRD3, and BRD4 disrupts their function as transcriptional co-activators, leading to significant downstream consequences, including the suppression of key oncogenes and the induction of apoptosis. A primary target of BET proteins is the MYC oncogene; its suppression is a key indicator of BET degrader activity.[10][11]
References
- 1. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. scienceopen.com [scienceopen.com]
- 6. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
In Vivo Efficacy of Gal-ARV-771 Versus Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Gal-ARV-771, a novel BET degrader, with conventional chemotherapy agents, primarily focusing on taxanes like docetaxel (B913) and cabazitaxel (B1684091). The data presented is derived from preclinical studies in various cancer models, with a significant focus on castration-resistant prostate cancer (CRPC).
Executive Summary
This compound and its parent compound, ARV-771, represent a novel therapeutic modality that targets and degrades BET (Bromodomain and Extra-Terminal) proteins, leading to the suppression of key oncogenic signaling pathways. In preclinical xenograft models of CRPC, ARV-771 has demonstrated superior efficacy compared to the BET inhibitor OTX015 and has shown the potential for greater tumor growth inhibition, and even regression, when compared to the standard-of-care chemotherapy, docetaxel. This compound, a galactose-modified version of ARV-771, has also exhibited significant tumor growth inhibition in vivo. Conventional chemotherapies, such as docetaxel and cabazitaxel, remain the cornerstone of treatment for metastatic CRPC, demonstrating notable but often non-curative efficacy. This guide synthesizes the available preclinical data to facilitate an objective comparison.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound, ARV-771, and conventional chemotherapy in various xenograft models.
Table 1: In Vivo Efficacy of ARV-771 vs. Conventional Chemotherapy in Prostate Cancer Xenograft Models
| Treatment Agent | Cancer Model | Dosing Schedule | Key Efficacy Outcome | Citation |
| ARV-771 | 22Rv1 (CRPC) | 30 mg/kg, s.c., daily | Tumor Regression (2 of 10 mice tumor-free) | [1][2][3] |
| Docetaxel | 22Rv1 (CRPC) | Not specified | ~80% Tumor Growth Inhibition (TGI) | [3] |
| OTX015 (BETi) | 22Rv1 (CRPC) | 50 mg/kg, oral gavage | ~80% Tumor Growth Inhibition (TGI) | [3] |
| Cabazitaxel | 22Rv1 (CRPC) | 20 mg/kg, i.p., once a week for 2 weeks | Significant survival increase | [4] |
| Cabazitaxel | PC346Enza (CRPC) | 33 mg/kg, i.p., single dose | Mean tumor volume of 61 mm³ vs. 258 mm³ for docetaxel after 46 days |
Table 2: In Vivo Efficacy of this compound
| Treatment Agent | Cancer Model | Dosing Schedule | Key Efficacy Outcome | Citation |
| This compound | A549 (Lung Cancer) with Etoposide (B1684455) | 20 mg/kg, daily for 19 days | 74% Tumor Growth Inhibition (TGI) |
Experimental Protocols
ARV-771 in 22Rv1 Xenograft Model [1][3]
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
-
Animal Model: Male athymic nu/nu mice.
-
Tumor Implantation: 22Rv1 cells were implanted subcutaneously.
-
Treatment: When tumors reached a specified size, mice were treated with ARV-771 (e.g., 30 mg/kg) administered subcutaneously daily.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition and regression were calculated based on these measurements.
Docetaxel in 22Rv1 Xenograft Model [5]
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
-
Animal Model: Athymic BALB/c nude mice.
-
Tumor Implantation: 5×10⁶ 22Rv1 cells were suspended in 200 μl PBS diluted Matrigel and subcutaneously inoculated into the right flanks of mice.
-
Treatment: When tumors reached a mean size of 150 mm³, mice were treated with docetaxel at a dose of 20 mg/kg intraperitoneally once a week for four weeks.
-
Efficacy Assessment: Tumor volumes were calculated, and tumor weight was measured at the end of the study.
Cabazitaxel in 22Rv1 Xenograft Model [4]
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
-
Animal Model: Male athymic BALB/c nude mice.
-
Tumor Implantation: 1.2 × 10⁶ 22Rv1 cells were diluted 1:1 in RPMI and Matrigel before subcutaneous injection into the flanks of 8-week-old mice.
-
Treatment: When tumors reached a size of 100 to 200 mm³, two rounds of cabazitaxel treatment were given (20 mg/kg each, 7 days in-between).
-
Efficacy Assessment: Tumor volume was measured two to three times per week by calipers.
This compound in A549 Xenograft Model
-
Cell Line: A549 human lung cancer cells.
-
Animal Model: Mice (specific strain not detailed in the provided text).
-
Tumor Implantation: A549 cells were implanted to form tumors.
-
Treatment: When tumors reached an average volume of 80–100 mm³, mice were treated with etoposide (5 mg/kg) and daily doses of this compound (20 mg/kg) for 19 days.
-
Efficacy Assessment: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated.
Signaling Pathways and Mechanisms of Action
This compound and ARV-771: BET Protein Degradation
This compound is a prodrug that is converted to ARV-771 in the body. ARV-771 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins (BRD2, BRD3, and BRD4).[6] These proteins are epigenetic readers that play a crucial role in the transcription of key oncogenes, including c-MYC and the androgen receptor (AR). By degrading BET proteins, ARV-771 effectively downregulates these critical cancer drivers, leading to cell cycle arrest and apoptosis.[7][8]
Caption: Mechanism of Action of this compound.
Conventional Chemotherapy (Docetaxel): Microtubule Stabilization
Docetaxel, a member of the taxane (B156437) family, functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[9][10] This hyper-stabilization disrupts the dynamic process of microtubule assembly and disassembly required for cell division (mitosis), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]
Caption: Mechanism of Action of Docetaxel.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for in vivo efficacy studies of both this compound and conventional chemotherapy.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Endothelial Cells Promote Docetaxel Resistance of Prostate Cancer Cells by Inducing ERG Expression and Activating Akt/mTOR Signaling Pathway [frontiersin.org]
- 6. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Apoptosis Induction: ARV-771 vs. BET Inhibitors
A Comparative Analysis of Two distinct modalities targeting Bromodomain and Extra-Terminal (BET) proteins for cancer therapy reveals key differences in their apoptotic efficacy. This guide provides a side-by-side analysis of the proteolysis-targeting chimera (PROTAC) ARV-771 and traditional BET inhibitors (BETi), with a focus on their mechanisms of apoptosis induction, supported by experimental data.
In the landscape of epigenetic cancer therapies, targeting BET proteins has emerged as a promising strategy. While BET inhibitors (BETi) have demonstrated therapeutic potential by disrupting the transcriptional activity of key oncogenes, a newer class of molecules, PROTACs, aims to eliminate BET proteins altogether. This guide delves into a comparative analysis of apoptosis induction by the BET degrader ARV-771 and conventional BET inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct mechanisms and performance.
Differentiated Mechanisms of Action Lead to Potency Differences
ARV-771 is a heterobifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase[1][2]. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET protein. In contrast, BET inhibitors, such as OTX015 and JQ1, are small molecules that competitively bind to the acetyl-lysine binding pockets of BET proteins, thereby inhibiting their function but not causing their degradation[3].
This fundamental difference in their mechanism of action appears to be a key determinant of their apoptotic efficacy. Studies have consistently shown that ARV-771 is significantly more potent at inducing apoptosis in cancer cells compared to BET inhibitors[1][4]. For instance, in 22Rv1 castration-resistant prostate cancer (CRPC) cells, ARV-771 treatment leads to significant PARP cleavage, a hallmark of apoptosis, while the BET inhibitor OTX015 fails to induce any detectable PARP cleavage under the same conditions[1][5].
Quantitative Comparison of Apoptosis Induction
The superior apoptotic activity of ARV-771 over BET inhibitors is further substantiated by quantitative data from various cancer cell line models.
| Parameter | ARV-771 | BET Inhibitor (OTX015) | Cell Line | Reference |
| c-MYC Depletion IC50 | <1 nM | ~100-fold less potent than ARV-771 | 22Rv1 | [1] |
| Anti-proliferative Activity | 10- to 500-fold more potent than JQ-1 or OTX015 | - | 22Rv1, VCaP, LnCaP95 | [5][6] |
| Apoptosis Induction (PARP Cleavage) | Significant cleavage at 16h | No detectable cleavage | 22Rv1 | [1][5] |
| Caspase Activation | Significant activation at 24h | - | CRPC cell lines | [1][5] |
| Apoptosis (Annexin V+ cells) | Dose-dependent increase | Dose-dependent increase | HepG2, Hep3B | [7] |
| Growth Inhibition GI50 | - | < 0.5 µM to > 6 µM | NSCLC cell lines |
Signaling Pathways of Apoptosis Induction
Both ARV-771 and BET inhibitors trigger the intrinsic pathway of apoptosis, primarily through the modulation of the BCL-2 family of proteins and the suppression of the key oncoprotein c-MYC. However, the magnitude of these effects differs significantly.
ARV-771-Induced Apoptosis: By degrading BET proteins, ARV-771 leads to a profound and sustained downregulation of c-MYC, a master regulator of cell proliferation and survival[1][8]. This, in turn, affects the expression of BCL-2 family members, leading to a decrease in anti-apoptotic proteins like BCL-2 and BCL-xL and an increase in pro-apoptotic proteins such as NOXA[4]. The degradation of BET proteins also leads to cell cycle arrest[7].
BETi-Induced Apoptosis: BET inhibitors also suppress c-MYC transcription and modulate BCL-2 family protein expression[3][9]. However, the effect is often less pronounced and can be transient compared to the degradation-mediated suppression by ARV-771. BETi treatment can lead to an accumulation of BET proteins, which may potentially compromise their long-term efficacy[4].
Experimental Protocols
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of ARV-771 or a BET inhibitor (e.g., OTX015) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Western Blotting for Apoptosis-Related Proteins
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with ARV-771 or a BET inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, BCL-xL, c-MYC, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The comparative analysis of ARV-771 and traditional BET inhibitors highlights a significant advantage for the PROTAC-mediated degradation approach in inducing apoptosis in cancer cells. The ability of ARV-771 to efficiently eliminate BET proteins leads to a more robust and sustained downregulation of key survival pathways, translating into superior apoptotic activity. This distinction in their mechanism of action and resulting efficacy provides a strong rationale for the continued development of BET protein degraders as a promising therapeutic strategy in oncology. Researchers should consider these fundamental differences when designing experiments and interpreting data in the evaluation of BET-targeting compounds.
References
- 1. pnas.org [pnas.org]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Gal-ARV-771 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gal-ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader, has emerged as a promising therapeutic agent in oncology. Operating through the Proteolysis Targeting Chimera (PROTAC) technology, ARV-771 selectively targets BRD2, BRD3, and BRD4 for ubiquitination and subsequent proteasomal degradation. This mechanism effectively downregulates the expression of key oncogenes, including c-MYC and Androgen Receptor (AR), presenting a compelling strategy for cancer treatment. This guide provides a comprehensive evaluation of the synergistic potential of this compound in combination with other anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Mechanism of Action: this compound
ARV-771 is a heterobifunctional molecule that simultaneously binds to a BET bromodomain and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome. The degradation of BET proteins disrupts critical transcriptional programs that drive cancer cell proliferation and survival.
Synergistic Combinations: Preclinical Evidence
Extensive preclinical research has demonstrated that combining this compound with other targeted therapies can lead to enhanced anti-tumor activity and overcome drug resistance. This section details the synergistic potential of ARV-771 with key classes of anticancer drugs.
Combination with Androgen Receptor (AR) Antagonists: Enzalutamide (B1683756)
In castration-resistant prostate cancer (CRPC), resistance to AR antagonists like enzalutamide often develops. ARV-771 has shown significant efficacy in overcoming this resistance.
Rationale for Synergy: ARV-771-mediated degradation of BET proteins leads to the transcriptional downregulation of both full-length AR and its splice variants (e.g., AR-V7), which are key drivers of enzalutamide resistance.[1][2] Combining ARV-771 with enzalutamide provides a dual blockade of the AR signaling pathway.
Quantitative Data Summary:
| Cell Line | Drug Combination | Key Findings | Reference |
| 22Rv1 (CRPC) | ARV-771 + Enzalutamide | ARV-771 demonstrates superior anti-proliferative activity compared to BET inhibitors and overcomes enzalutamide resistance. | [1] |
| VCaP (CRPC) | ARV-771 + Enzalutamide | ARV-771 treatment leads to a significant reduction in both full-length AR and AR-V7 mRNA levels. | [1] |
Combination with Multi-Kinase Inhibitors: Sorafenib (B1663141)
In hepatocellular carcinoma (HCC), the multi-kinase inhibitor sorafenib is a standard of care, but its efficacy is often limited by resistance.
Rationale for Synergy: ARV-771 induces cell cycle arrest and apoptosis in HCC cells.[3] Sorafenib inhibits multiple signaling pathways, including Raf/MEK/ERK.[4][5] The combination of ARV-771 and sorafenib results in a synergistic inhibition of HCC cell proliferation.[3]
Quantitative Data Summary:
| Cell Line | Drug Combination | Combination Index (CI) | Key Findings | Reference |
| HepG2 (HCC) | ARV-771 (0.25-1 µM) + Sorafenib (1.25-5 µM) | CI < 1 | Synergistically inhibits cell viability. | [3] |
| Hep3B (HCC) | ARV-771 (0.25-1 µM) + Sorafenib (1.25-5 µM) | CI < 1 | Synergistic suppression of cell proliferation. | [3] |
Combination with BTK, BCL2, and CDK4/6 Inhibitors in Mantle Cell Lymphoma (MCL)
ARV-771 has shown potent synergistic effects when combined with targeted therapies in mantle cell lymphoma.
Rationale for Synergy:
-
Ibrutinib (BTK inhibitor): Both BET and BTK signaling are crucial for MCL cell survival.
-
Venetoclax (BCL2 inhibitor): ARV-771 can downregulate anti-apoptotic proteins, sensitizing cells to BCL2 inhibition.
-
Palbociclib (CDK4/6 inhibitor): ARV-771 can deplete c-Myc and Cyclin D1, key regulators of the cell cycle, complementing the action of CDK4/6 inhibitors.[6]
Quantitative Data Summary:
| Cell Line | Drug Combination | Key Findings | Reference |
| MCL cell lines | ARV-771 + Ibrutinib | Synergistically induced apoptosis. | |
| MCL cell lines | ARV-771 + Venetoclax | Synergistically induced apoptosis. | |
| MCL cell lines | ARV-771 + Palbociclib | Synergistically induced apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the combination drug, or both in combination for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the levels of target proteins (e.g., BRD4).
Protocol:
-
Treat cells with the desired concentrations of ARV-771 for a specified time (e.g., 4-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.[7][8][9][10]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the drug combinations for the desired time.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.[11][12][13][14][15]
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of this compound with a range of other anticancer agents. The ability of ARV-771 to degrade BET proteins offers a unique mechanism to overcome resistance to established therapies and enhance their efficacy. The combinations with enzalutamide in CRPC and sorafenib in HCC are particularly compelling and warrant further clinical investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the observed synergies.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies.
-
Evaluating the long-term efficacy and safety of these combinations in in vivo models and ultimately in clinical trials.
The continued exploration of this compound in combination regimens holds significant promise for advancing cancer therapy and improving patient outcomes.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Martin discusses ibrutinib-palbociclib combo in mantle cell lymphoma | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. 2.4. Caspase-3/7 Assay [bio-protocol.org]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. Caspase-3/7 activity assay and cell apoptosis analysis [bio-protocol.org]
- 15. biocompare.com [biocompare.com]
Benchmarking the Selectivity of Gal-ARV-771 for Senescent Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gal-ARV-771's performance in selectively targeting senescent cells against other prominent senolytic agents. The information herein is supported by experimental data to aid in the evaluation and selection of compounds for research and therapeutic development.
Introduction to this compound and Senolytic Alternatives
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and various age-related diseases. Senolytics are a class of drugs designed to selectively eliminate these senescent cells. This compound is a novel senolytic agent designed as a prodrug of ARV-771, a potent Bromodomain and Extra-Terminal (BET) protein degrader. The strategic design of this compound leverages the increased activity of senescence-associated β-galactosidase (SA-β-gal) in senescent cells for its activation, thereby enhancing its selectivity.
This guide compares this compound with its parent compound, ARV-771, and other well-established senolytics that employ different mechanisms of action:
-
ARV-771: A BET protein degrader that targets BRD4 for proteasomal degradation, leading to the downregulation of anti-apoptotic proteins.
-
Navitoclax (ABT-263): A BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.
-
Quercetin and Fisetin: Natural flavonoids that act on multiple pathways, including the inhibition of the PI3K/Akt signaling pathway.
Quantitative Comparison of Senolytic Activity
The selective elimination of senescent cells is a key performance indicator for any senolytic compound. This is often quantified by the senolytic index, which is the ratio of the half-maximal inhibitory concentration (IC50) in non-senescent cells to that in senescent cells. A higher senolytic index indicates greater selectivity.
Disclaimer: The following data is compiled from different studies. Direct comparison of absolute IC50 values and senolytic indices across different experimental setups (e.g., cell lines, senescence inducers) should be approached with caution.
Table 1: this compound vs. ARV-771 in A549 Lung Carcinoma Cells
| Compound | Cell State | IC50 | Senolytic Index | Reference |
| This compound | Senescent (Etoposide-induced) | 640 nM | 5.17 | [1] |
| Non-senescent | 3.29 µM | [1] | ||
| ARV-771 | Senescent (Etoposide-induced) | 603 nM | 0.59 | [1] |
| Non-senescent | 354 nM | [1] |
As demonstrated, this compound exhibits a significantly higher senolytic index compared to its parent compound ARV-771 in etoposide-induced senescent A549 cells, highlighting the success of the prodrug strategy.[1]
Table 2: Senolytic Index of Various Senolytics in Prostate Cancer Cell Lines
| Compound | LNCaP Cells (Senolytic Index) | 22Rv1 Cells (Senolytic Index) | Reference |
| Navitoclax | 5.36 | 1.91 | |
| ARV825 (BET degrader) | 8.62 | 7.11 | |
| Fisetin | 1.08 | 0.48 | |
| Dasatinib + Quercetin | 0.43 | 0.38 |
This table presents senolytic indices for several compounds in prostate cancer cell lines rendered senescent by the CDK4/6 inhibitor abemaciclib. It is important to note that the cell type and senescence inducer differ from the this compound study, precluding a direct comparison.
Table 3: Apoptosis Induction by this compound and ARV-771 in A549 Cells
| Compound (1.0 µM) | Cell State | Early Apoptosis (%) | Reference |
| This compound | Senescent | 16.7% | [1] |
| Non-senescent | 8.07% | [1] | |
| ARV-771 | Senescent | 17.0% | [1] |
| Non-senescent | 20.1% | [1] |
This compound selectively promotes apoptosis in senescent A549 cells, whereas ARV-771 induces higher levels of apoptosis in non-senescent cells, further underscoring the improved safety profile of the prodrug.[1]
Signaling Pathways and Mechanisms of Action
The senolytic agents discussed in this guide employ distinct mechanisms to induce apoptosis in senescent cells. Understanding these pathways is crucial for rational drug design and combination therapies.
This compound: Targeted BET Protein Degradation
This compound is a prodrug that is selectively activated in senescent cells by the enzyme SA-β-gal.[1][2] Once activated, it releases the active compound ARV-771, a PROTAC (Proteolysis Targeting Chimera). ARV-771 brings the BET protein BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. The degradation of BRD4, a key transcriptional regulator, results in the downregulation of anti-apoptotic proteins like Bcl-xL, ultimately triggering apoptosis.
Caption: this compound activation and mechanism of action in senescent cells.
Navitoclax: Inhibition of the Bcl-2 Anti-Apoptotic Pathway
Navitoclax is a small molecule inhibitor that targets the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w. In senescent cells, the expression of these anti-apoptotic proteins is often upregulated, contributing to their resistance to apoptosis. Navitoclax binds to these proteins, preventing them from sequestering pro-apoptotic proteins like BIM and BAK. This releases the pro-apoptotic factors, which then trigger the mitochondrial pathway of apoptosis.
Caption: Mechanism of action of Navitoclax via the Bcl-2 pathway.
Quercetin and Fisetin: Targeting the PI3K/Akt Pathway
The flavonoids Quercetin and Fisetin exert their senolytic effects through multiple mechanisms, with a key target being the PI3K/Akt signaling pathway. This pathway is a crucial regulator of cell survival and is often upregulated in senescent cells. By inhibiting PI3K and Akt, these flavonoids disrupt downstream signaling that promotes cell survival, leading to the induction of apoptosis.
Caption: Simplified mechanism of Quercetin and Fisetin via PI3K/Akt pathway.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate assessment of senolytic compounds.
Induction of Cellular Senescence
-
Objective: To generate a population of senescent cells for subsequent testing.
-
Method (Etoposide-induced senescence in A549 cells):
-
Culture A549 cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Treat sub-confluent cells with a sub-lethal dose of etoposide (B1684455) (e.g., 50 µM) for 24-48 hours.
-
Remove the etoposide-containing medium, wash the cells with PBS, and replace with fresh culture medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to develop. Confirm senescence using SA-β-gal staining and morphology checks.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Objective: To identify senescent cells based on increased SA-β-gal activity.
-
Protocol:
-
Wash cultured cells with PBS.
-
Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Incubate the cells in the staining solution at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of senolytic compounds on senescent and non-senescent cells.
-
Protocol:
-
Seed both senescent and non-senescent cells in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis by senolytic compounds.
-
Protocol:
-
Treat senescent and non-senescent cells with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
-
Conclusion
This compound represents a promising advancement in senolytic therapy due to its targeted activation mechanism, which confers high selectivity for senescent cells.[1] As demonstrated by its superior senolytic index compared to its parent compound ARV-771, the prodrug approach effectively minimizes off-target effects on non-senescent cells.[1] While direct, comprehensive comparisons with other classes of senolytics like Navitoclax, Quercetin, and Fisetin are challenging due to variations in experimental conditions across studies, the available data suggests that the choice of a senolytic agent will likely depend on the specific cellular context and the desired therapeutic window. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions in the pursuit of novel senotherapeutics.
References
Safety Operating Guide
Proper Disposal of Gal-ARV-771: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Gal-ARV-771 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential logistical and safety information, offering a procedural, step-by-step guide for the appropriate disposal of this compound in both its solid form and when dissolved in common laboratory solvents.
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET (Bromodomain and Extra-Terminal) proteins.[1][2] As a research chemical, its toxicological properties are not fully characterized. Therefore, it is crucial to handle and dispose of this compound with a high degree of caution.
It is important to note that Safety Data Sheets (SDS) from different suppliers may contain conflicting hazard information. For instance, one supplier's SDS may indicate that this compound does not meet the criteria for a hazardous substance, while another may advise treating it as potentially hazardous. Given this ambiguity, a conservative approach is recommended, and the compound should be managed as a hazardous chemical waste stream.
Key Compound and Safety Data
A summary of the pertinent data for this compound is presented below. This information is critical for making informed decisions regarding its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | |
| Molecular Formula | C49H60ClN9O7S2 | |
| Molecular Weight | 986.6 g/mol | |
| Common Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), Dimethylformamide (DMF) | [1] |
| Solubility in DMSO | ~15 mg/mL | [1] |
| Solubility in Ethanol | ~10 mg/mL | [1] |
| Solubility in DMF | ~20 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound. These procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure that the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Disposal of Solid this compound
-
Waste Collection:
-
Place any unused or waste solid this compound into a clearly labeled, sealable container designated for solid chemical waste.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound in Solution
Solutions of this compound in solvents such as DMSO, ethanol, or DMF must be treated as hazardous waste. Under no circumstances should these solutions be disposed of down the sink. [3]
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste.[3]
-
The container must be compatible with the solvent used (e.g., a designated container for halogenated or non-halogenated organic solvents).
-
-
Segregation:
-
Do not mix this compound solutions with other incompatible waste streams.[3] For instance, segregate organic solvent waste from aqueous waste and strong acids or bases.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and the solvent(s) with their approximate concentrations.
-
-
Storage:
-
Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
-
Disposal Request:
-
When the container is nearing full, schedule a pickup with your institution's EHS department.
-
Disposal of Contaminated Labware
-
Sharps:
-
Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for chemical contamination.
-
-
Glassware and Plasticware:
-
Disposable items such as pipette tips, tubes, and vials that have come into contact with this compound should be collected in a labeled bag or container for solid chemical waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional guidelines.
-
Mandatory Visualizations
To further clarify the proper disposal workflow for this compound, the following diagrams have been generated.
Caption: Disposal workflow for solid, liquid, and contaminated waste.
Caption: Decision tree for proper this compound waste segregation.
References
Personal protective equipment for handling Gal-ARV-771
Essential Safety and Handling of Gal-ARV-771
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety and logistical guidance for laboratory personnel handling this compound. This compound is a research compound and a prodrug of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that degrades bromodomain and extra-terminal domain (BET) proteins.[1] Due to its biological activity and the limited availability of specific safety data for this compound, it should be handled with the same precautions as its parent compound, ARV-771, which is considered hazardous.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. The following table outlines the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, lab coat, and a certified chemical fume hood. |
| Solution Preparation and Handling | Nitrile gloves, safety glasses with side shields or safety goggles, and a lab coat. |
| Cell Culture and In Vitro Assays | Nitrile gloves, lab coat, and work should be performed in a biological safety cabinet (BSC). |
| Animal Handling (In Vivo Studies) | Nitrile gloves (double-gloving recommended), disposable gown, and a fit-tested N95 respirator or higher. |
| Waste Disposal | Nitrile gloves, lab coat, and safety glasses. |
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational and Disposal Plans
Receiving and Storage
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1] Upon receipt, verify the integrity of the container. Log the compound in the laboratory's chemical inventory system.
Solution Preparation
Stock solutions of the parent compound ARV-771 are commonly prepared in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare stock solutions in a certified chemical fume hood.
Quantitative Data for ARV-771 Solubility:
| Solvent | Approximate Solubility |
| Ethanol | 10 mg/mL |
| DMSO | 15 mg/mL |
| Dimethyl formamide (B127407) (DMF) | 20 mg/mL |
Data is for the parent compound ARV-771 and should be used as a guideline for this compound.[1]
Disposal Plan
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and cell culture media, should be considered hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a designated sharps container for chemical contaminants. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
The following are generalized protocols based on the handling of the parent compound, ARV-771. Researchers should optimize these protocols for their specific experimental needs.
Preparation of Stock Solutions
-
Bring the vial of this compound to room temperature before opening.
-
Working in a chemical fume hood, add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
In Vitro Cell Treatment
-
Culture cells to the desired confluency in a suitable multi-well plate.
-
In a biological safety cabinet, dilute the this compound stock solution to the final working concentration in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Return the plate to the incubator for the desired treatment duration.
-
Following incubation, handle all media and plasticware as hazardous chemical waste.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Simplified signaling pathway of ARV-771 mediated BET protein degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
